molecular formula C9H14N2O4 B1444051 tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate CAS No. 1379812-12-0

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Cat. No.: B1444051
CAS No.: 1379812-12-0
M. Wt: 214.22 g/mol
InChI Key: FAUILBAEDWZEMG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3-(nitromethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(12)10-4-7(5-10)6-11(13)14/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUILBAEDWZEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C[N+](=O)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149706
Record name 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379812-12-0
Record name 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-(nitromethylene)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold and Nitroalkene Functionality

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their rigid, three-dimensional nature allows for the precise orientation of substituents, making them attractive scaffolds for the design of novel therapeutic agents. The incorporation of an azetidine ring can lead to improved metabolic stability, reduced toxicity, and enhanced binding affinity to biological targets.

The introduction of a nitromethylene substituent onto the azetidine core, as in tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, provides a synthetically versatile handle for further molecular elaboration. The nitroalkene moiety is a powerful Michael acceptor and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality of a strained ring system and a reactive alkene makes the title compound a valuable building block in the synthesis of complex nitrogen-containing molecules with potential applications in drug discovery.

Synthetic Strategy: A Two-Step Approach via Henry Reaction and Dehydration

The synthesis of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is efficiently achieved through a two-step reaction sequence commencing with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone). The overall transformation involves a base-catalyzed Henry (nitroaldol) reaction with nitromethane, followed by the dehydration of the resulting β-nitro alcohol intermediate.

Synthesis_Overview A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-(hydroxymethyl)-3-nitroazetidine-1-carboxylate (β-Nitro Alcohol Intermediate) A->B Henry Reaction (Nitromethane, Base) C tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate B->C Dehydration (-H2O) Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion Base Alkoxide Intermediate Alkoxide Intermediate Nitronate Anion->Alkoxide Intermediate 1-Boc-3-azetidinone β-Nitro Alcohol β-Nitro Alcohol Alkoxide Intermediate->β-Nitro Alcohol H+

Caption: Mechanism of the Henry Reaction.

Experimental Protocol: Synthesis of tert-Butyl 3-(hydroxymethyl)-3-nitroazetidine-1-carboxylate

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Nitromethane

  • A suitable base (e.g., sodium hydroxide, potassium tert-butoxide)

  • An appropriate solvent (e.g., methanol, ethanol, tetrahydrofuran)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate in the chosen solvent at a controlled temperature (typically 0 °C to room temperature), add the base portionwise.

  • Slowly add nitromethane to the reaction mixture.

  • Allow the reaction to stir for a specified time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: The choice of base and solvent is critical for the success of the Henry reaction. A moderately strong base is required to deprotonate nitromethane without promoting significant side reactions. The solvent should be capable of dissolving the reactants and intermediates. Protic solvents like methanol or ethanol can facilitate the protonation of the alkoxide intermediate.

  • Temperature Control: The Henry reaction is often exothermic. Maintaining a low temperature during the addition of reagents helps to control the reaction rate and minimize the formation of byproducts.

Part 2: Dehydration - Formation of the Nitroalkene

The β-nitro alcohol intermediate obtained from the Henry reaction can be readily dehydrated to the corresponding nitroalkene. This elimination reaction is typically promoted by acidic or basic conditions, or by using specific dehydrating agents. A common and effective method for the dehydration of β-nitro alcohols is the use of trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine.

Mechanism of TFAA-mediated Dehydration:

  • Acylation: The hydroxyl group of the β-nitro alcohol attacks the highly electrophilic carbonyl carbon of trifluoroacetic anhydride, forming a trifluoroacetate ester intermediate and releasing trifluoroacetic acid.

  • Elimination: A base, such as triethylamine, abstracts the acidic proton alpha to the nitro group. The resulting carbanion then eliminates the trifluoroacetate group to form the double bond of the nitroalkene.

Experimental Protocol: Synthesis of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Materials:

  • tert-Butyl 3-(hydroxymethyl)-3-nitroazetidine-1-carboxylate

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the crude or purified β-nitro alcohol in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add trifluoroacetic anhydride dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality Behind Experimental Choices:

  • Trifluoroacetic Anhydride as Dehydrating Agent: TFAA is a powerful dehydrating agent that readily activates the hydroxyl group for elimination. The trifluoroacetate is an excellent leaving group, facilitating the E2 elimination process.

  • Triethylamine as Base: Triethylamine serves as a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct and to promote the elimination step by abstracting the acidic proton.

Characterization of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed:

Property Value
Molecular Formula C₉H₁₄N₂O₄
Molecular Weight 214.22 g/mol
Appearance Solid
CAS Number 1379812-12-0 [1]
Spectroscopic Data
Technique Expected Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the azetidine ring protons (multiplets), and the vinylic proton of the nitromethylene group (singlet).
¹³C NMR Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the azetidine ring, the carbons of the nitromethylene group, and the methyl carbons of the tert-butyl group.
FT-IR (cm⁻¹) Strong absorption bands characteristic of the N-O stretching of the nitro group (asymmetric and symmetric), the C=O stretching of the carbamate, and C=C stretching of the alkene.
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Note: Specific chemical shifts and coupling constants for ¹H and ¹³C NMR, as well as precise wavenumbers for IR absorptions, should be determined from the experimental data.

Experimental Workflow Diagram

Experimental_Workflow cluster_Synthesis Synthesis cluster_Characterization Characterization A Henry Reaction: 1-Boc-3-azetidinone + Nitromethane B Work-up and optional purification A->B C Dehydration of β-Nitro Alcohol B->C D Work-up and Purification (Column Chromatography) C->D E NMR Spectroscopy (¹H, ¹³C) D->E Final Product F FT-IR Spectroscopy D->F Final Product G Mass Spectrometry D->G Final Product H Purity Analysis (e.g., HPLC) D->H Final Product

Caption: A streamlined workflow for the synthesis and characterization of the target compound.

Conclusion and Future Perspectives

This technical guide outlines a robust and efficient two-step synthesis of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate. The methodology relies on the well-established Henry reaction followed by a reliable dehydration protocol. The resulting nitroalkene-functionalized azetidine is a valuable building block for the synthesis of more complex and potentially biologically active molecules. The versatile reactivity of the nitroalkene moiety opens up numerous avenues for further chemical transformations, making this compound a key intermediate for researchers in medicinal chemistry and organic synthesis. Future work could focus on exploring the diverse reactivity of this scaffold to generate libraries of novel azetidine-containing compounds for biological screening.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.).
  • Copper-Mediated Reactions of Nitriles with Nitromethanes: Aza-Henry Reactions and Nitrile Hydrations. (2018). PubMed. [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2. (2021). MDPI. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold and the Nitromethylene Warhead

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is paramount. Small, strained ring systems have emerged as powerful tools for exploring new chemical space, and among these, the azetidine scaffold has proven to be exceptionally valuable. Its three-dimensional character and favorable physicochemical properties offer a compelling alternative to more traditional, planar aromatic rings. The inherent ring strain of azetidines, while ensuring stability for handling, provides unique reactivity that can be harnessed for elaborate molecular construction.[1]

This guide focuses on a particularly intriguing derivative: tert-butyl 3-(nitromethylene)azetidine-1-carboxylate (CAS No. 1379812-12-0). This molecule combines the desirable azetidine core, protected by a tert-butoxycarbonyl (Boc) group for synthetic utility, with a nitromethylene functional group. The nitro group is far from a passive spectator; it is a versatile and potent pharmacophore found in numerous approved drugs.[2][3][4][5] Its strong electron-withdrawing nature and capacity for bioreduction make it a "warhead" that can be exploited for various therapeutic strategies, including antibacterial, antiparasitic, and anticancer applications.[6][7][8][9]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the properties, synthesis, and potential applications of this high-value building block. We will delve into the causality behind synthetic choices and explore the strategic rationale for incorporating this moiety into drug discovery programs.

Chemical Identity and Physicochemical Properties

Precise characterization is the bedrock of reproducible science. While extensive experimental data for this specific compound is not widely published, we can consolidate known information from suppliers and computational predictions.

Table 1: Physicochemical Properties of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

PropertyValueSource(s)
CAS Number 1379812-12-0[10]
Molecular Formula C₉H₁₄N₂O₄[10]
Molecular Weight 214.22 g/mol [10]
Appearance Solid[10]
Purity ≥97% (Typical)[10]
Boiling Point 325.7 ± 35.0 °C (Predicted)[11]
Density 1.316 ± 0.06 g/cm³ (Predicted)[11]
IUPAC Name tert-butyl 3-(nitromethylene)azetidine-1-carboxylateN/A

Note: Predicted values are based on computational models and should be used as estimates. Experimental verification is recommended.

Synthesis Strategy: A Proposed Two-Step Protocol

The synthesis of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is logically approached via a two-step sequence starting from the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone). The core transformation is the venerable Henry reaction (nitroaldol reaction) , followed by dehydration.[12][13][14]

The causality here is clear: the Henry reaction is a classic and reliable method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. The subsequent dehydration is often facile and can sometimes occur in situ, driven by the formation of a conjugated system.

Synthetic Workflow Overview

The overall transformation is depicted below. The process begins with the base-catalyzed addition of the nitromethane anion to the ketone, forming a transient β-nitro alcohol. This intermediate is then dehydrated to yield the target nitroalkene.

G cluster_0 Step 1: Henry (Nitroaldol) Reaction cluster_1 Step 2: Dehydration A tert-butyl 3-oxoazetidine-1-carboxylate C β-Nitro Alcohol Intermediate A->C Base (e.g., DBU, Et₃N) Solvent (e.g., THF, EtOH) B Nitromethane (CH₃NO₂) B->C D tert-butyl 3-(nitromethylene)azetidine-1-carboxylate C->D Heat or Dehydrating Agent (e.g., Ac₂O, MsCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Proposed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Henry reaction and subsequent dehydration.[12][13][14][15] Optimization may be required.

Step 1: Synthesis of tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (β-Nitro Alcohol Intermediate)

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol, ~0.5 M) under an inert atmosphere (N₂ or Argon), add nitromethane (1.5-2.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a base (e.g., triethylamine (Et₃N), 1.2 eq, or a catalytic amount of a stronger base like DBU, 0.1 eq) dropwise, maintaining the internal temperature below 5 °C. The choice of a milder base like triethylamine is often preferred to minimize side reactions and potential degradation of the strained azetidine ring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-nitro alcohol. This intermediate may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Dehydration to tert-butyl 3-(nitromethylene)azetidine-1-carboxylate

Method A: Thermal Dehydration

  • Dissolve the crude β-nitro alcohol from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC for the formation of the product and disappearance of the alcohol intermediate. The elimination of water is often favored at elevated temperatures.[12]

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Method B: Chemical Dehydration

  • Dissolve the crude β-nitro alcohol in an anhydrous solvent like dichloromethane (DCM) at 0 °C.

  • Add a dehydrating agent. A common and effective system is to add acetic anhydride (Ac₂O, 1.5 eq) followed by a catalytic amount of a strong acid (e.g., H₂SO₄) or a base like pyridine. Alternatively, methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Et₃N) can be used to form a mesylate which readily eliminates.[16][17]

  • Stir the reaction at 0 °C to room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction carefully with water or a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Applications in Research and Drug Discovery

The Nitromethylene Group as a Bio-reductive Pharmacophore

The nitro group is a well-known "pro-drug" functionality. In hypoxic environments, such as those found in solid tumors or within certain anaerobic bacteria, cellular reductases can reduce the nitro group.[2][3] This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can induce cellular damage, inhibit DNA repair, and lead to cell death.[4][7] Therefore, incorporating this azetidine building block could be a strategic approach for developing novel targeted therapies for cancer or infectious diseases.

G A R-NO₂ (Nitro Compound) C [R-NO₂]⁻˙ (Nitro Radical Anion) A->C 1e⁻ Reduction B Cellular Reductases (e.g., in hypoxic tumor cells) B->A D Reactive Intermediates (R-NO, R-NHOH) C->D Further Reduction E DNA Damage & Cell Death D->E Covalent Modification

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, a key intermediate in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for its application in the synthesis of novel therapeutic agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and data interpretation for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview

The unique strained four-membered azetidine ring, coupled with the electron-withdrawing nitromethylene group and the bulky tert-butoxycarbonyl (Boc) protecting group, gives tert-butyl 3-(nitromethylene)azetidine-1-carboxylate distinct spectroscopic features. Understanding these features is crucial for confirming the identity and purity of the compound.

Fragmentation_Pathway M [M]⁺˙ m/z = 214 frag2 [M - C₄H₈]⁺˙ m/z = 158 M->frag2 - C₄H₈ frag3 [M - NO₂]⁺ m/z = 168 M->frag3 - NO₂˙ M_plus_H [M+H]⁺ m/z = 215 frag1 [M - C₄H₉]⁺ m/z = 158 M_plus_H->frag1 - C₄H₉˙

Caption: Predicted ESI-MS fragmentation of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. [1]The instrument is operated in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions. [1]

Conclusion

The collective analysis of NMR, IR, and predicted MS data provides a robust spectroscopic profile for tert-butyl 3-(nitromethylene)azetidine-1-carboxylate. This guide serves as a technical resource for the unambiguous identification and characterization of this important synthetic intermediate, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

chemical structure and IUPAC name of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a functionalized, four-membered heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a strained azetidine ring, a key motif in numerous bioactive molecules, protected by a tert-butoxycarbonyl (Boc) group. The exocyclic nitromethylene group is a versatile functional handle, acting as a potent electron-withdrawing group and a Michael acceptor, rendering the molecule amenable to a variety of chemical transformations. This guide provides a comprehensive overview of its chemical structure, nomenclature, and its pivotal role as a building block in the synthesis of advanced chemical entities.

Chemical Structure and IUPAC Nomenclature

The definitive chemical structure of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is characterized by a central azetidine ring. A nitromethylene group is attached to the C3 position of this ring, and a tert-butoxycarbonyl group is attached to the nitrogen atom.

Chemical Formula: C₉H₁₄N₂O₄[1]

Molecular Weight: 214.22 g/mol [2]

CAS Number: 1379812-12-0[1]

SMILES: O=C(N1CC(C1)=C=O)OC(C)(C)C

Based on IUPAC nomenclature guidelines, the systematic name for this compound is tert-butyl 3-(nitromethylene)azetidine-1-carboxylate .

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₄N₂O₄[1]
Molecular Weight214.22 g/mol [2]
CAS Number1379812-12-0[1]
AppearanceSolid[1]

Synthesis

This transformation is a variation of the Henry reaction (nitro-aldol reaction), a classic carbon-carbon bond-forming reaction in organic chemistry.

Postulated Synthetic Pathway

Synthesis_Pathway cluster_0 Henry Reaction cluster_1 Dehydration reagent1 N-Boc-3-oxoazetidine intermediate Adduct Intermediate reagent1->intermediate Base (e.g., amine, alkoxide) reagent2 Nitromethane reagent2->intermediate product tert-butyl 3-(nitromethylene)azetidine-1-carboxylate intermediate->product Dehydrating Agent Michael_Addition start tert-butyl 3-(nitromethylene)azetidine-1-carboxylate product 3-substituted azetidine derivative start->product Michael Addition nucleophile Nucleophile (Nu⁻) nucleophile->product

Sources

Nitro-Functionalized Azetidines in Organic Synthesis: A Technical Guide to Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The confluence of strained-ring systems and energetic functional groups offers a unique landscape for the discovery of novel chemical entities with diverse applications. Within this realm, nitro-functionalized azetidines represent a fascinating, albeit underexplored, class of compounds. The inherent ring strain of the four-membered azetidine core, combined with the powerful electronic and chemical properties of the nitro group, presents both synthetic challenges and opportunities for innovation in medicinal chemistry, materials science, and organic synthesis.

This technical guide provides a comprehensive literature review of the synthesis, reactivity, and applications of nitro-functionalized azetidine derivatives. Recognizing the nascent stage of research into nitromethylene azetidines specifically, this guide expands its scope to include the better-documented C-nitroazetidines and azetidine nitrones. By examining these related structures, we aim to provide a foundational understanding and inspire further investigation into this promising area of chemical science.

Part 1: The Azetidine Core: A Privileged Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a "privileged scaffold" in medicinal chemistry. Its significance stems from a unique combination of structural and physicochemical properties that can impart favorable characteristics to bioactive molecules.

Structural and Electronic Properties

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain arises from the deviation of bond angles from the ideal tetrahedral geometry. While this makes the synthesis of azetidines challenging, it also endows them with unique reactivity, allowing for selective ring-opening reactions that are not readily accessible with larger, less strained heterocycles like pyrrolidines or piperidines.[1][2]

The nitrogen atom in the azetidine ring introduces a dipole moment and a site for hydrogen bonding, which can enhance the solubility and target-binding affinity of drug candidates. Furthermore, the rigid, three-dimensional structure of the azetidine scaffold can improve the metabolic stability of molecules by protecting them from enzymatic degradation.

Importance in Medicinal Chemistry

The value of the azetidine motif is underscored by its presence in a number of FDA-approved drugs and clinical candidates. For instance, azelnidipine is an antihypertensive drug, cobimetinib is a cancer therapeutic, and delafloxacin is an antibiotic.[1][3] These examples highlight the versatility of the azetidine scaffold in modulating the pharmacological properties of a wide range of therapeutic agents. The incorporation of an azetidine ring can lead to improved potency, selectivity, and pharmacokinetic profiles.[4][5]

Part 2: Synthesis of Nitro-Azetidine Derivatives

The introduction of a nitro group onto the azetidine scaffold can be achieved through various synthetic strategies, primarily focusing on the formation of C-nitro and N-nitro derivatives.

Synthesis of C-Nitroazetidines

The synthesis of azetidines bearing a nitro group on a carbon atom has been most extensively studied in the context of high-energy materials.

1,3,3-Trinitroazetidine (TNAZ) and 3,3-dinitroazetidine (DNAZ) are powerful melt-castable explosives that have garnered significant attention in materials science.[6][7] Their syntheses are multi-step processes that require careful control of reaction conditions.

A common route to TNAZ starts from nitromethane and involves the formation of key intermediates such as 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride, which is then nitrated to give 1-tert-butyl-3,3-dinitroazetidine.[7][8] Subsequent nitrolysis of the N-tert-butyl group affords TNAZ.[7]

The synthesis of 3,3-dinitroazetidinium hydrochloride (DNAZ·HCl) is also a key process, as DNAZ can serve as a precursor to TNAZ and other energetic materials.[9][10]

Experimental Protocol: Synthesis of 1,3,3-Trinitroazetidine (TNAZ) (Representative)

  • Step 1: Synthesis of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride. This step typically involves the condensation of tris(hydroxymethyl)nitromethane with tert-butylamine and formaldehyde to form a tetrahydro-1,3-oxazine intermediate, followed by ring opening and cyclization.[8]

  • Step 2: Synthesis of 1-tert-butyl-3,3-dinitroazetidine. The alcohol from the previous step is oxidized and nitrated. A one-pot reaction can be employed using sodium methoxide followed by oxidative nitration with a mixture of sodium nitrite, sodium persulfate, and potassium ferricyanide.[11]

  • Step 3: Synthesis of 1,3,3-Trinitroazetidine (TNAZ). The N-tert-butyl group is removed and replaced with a nitro group via nitrolysis, for example, with ammonium nitrate and acetic anhydride.[7]

Note: The synthesis of TNAZ involves hazardous materials and should only be attempted by trained professionals in a suitably equipped laboratory.

TNAZ_Synthesis A Nitromethane B Tris(hydroxymethyl)nitromethane A->B Formaldehyde C 1-tert-butyl-5-hydroxymethyl-5-nitrotetrahydro-1,3-oxazine B->C tert-butylamine, Formaldehyde D 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine C->D Ring opening & Cyclization E 1-tert-butyl-3,3-dinitroazetidine D->E Oxidative Nitration F 1,3,3-Trinitroazetidine (TNAZ) E->F Nitrolysis

The Elusive Nitromethylene Azetidines

A thorough review of the current literature reveals a notable scarcity of reports on the synthesis and applications of azetidines featuring an exocyclic nitromethylene group (=CHNO2). This suggests that this particular subclass of nitro-functionalized azetidines is a largely unexplored area of chemical space.

Proposed Synthetic Strategies:

Based on established principles of organic synthesis, several plausible routes to nitromethylene azetidines can be envisioned:

  • Condensation of Nitroalkanes with Azetidinones: The Henry (nitro-aldol) reaction between a nitroalkane (e.g., nitromethane) and an azetidin-3-one, followed by dehydration, could potentially yield a 3-(nitromethylene)azetidine.

  • Wittig-type Reactions: The reaction of an azetidin-3-one with a phosphonium ylide derived from a nitroalkane could also be a viable route.

  • From 3-Haloazetidines: Nucleophilic substitution of a 3-haloazetidine with the anion of a nitroalkane, followed by oxidation, might provide another pathway.

These proposed routes offer exciting avenues for future research and the development of novel synthetic methodologies.

Part 3: Azetidine Nitrones: Synthesis and Reactivity

Azetidine nitrones, which contain an N-oxide functionality, are a class of cyclic nitrones that have been synthesized and their reactivity explored, particularly in cycloaddition reactions.

Synthesis of Azetidine Nitrones

A notable method for the synthesis of azetidine nitrones involves a copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes.[1][2][12] This reaction proceeds through a tandem[1][6]-rearrangement and 4π-electrocyclization cascade.[2][13]

Mechanism of Copper-Catalyzed Azetidine Nitrone Synthesis:

The proposed mechanism involves the following key steps:

  • Coordination of the copper(I) catalyst to the alkyne moiety of the O-propargylic oxime.

  • A[1][6]-sigmatropic rearrangement to form an N-allenylnitrone intermediate.

  • A 4π-electrocyclization of the N-allenylnitrone to form the azetidine nitrone ring system.

Azetidine_Nitrone_Synthesis A O-propargylic oxime C N-allenylnitrone intermediate A->C [1][6]-rearrangement B Copper(I) Catalyst B->A D Azetidine nitrone C->D 4π-electrocyclization

Reactivity of Azetidine Nitrones

Azetidine nitrones can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[2][12] This reaction provides a powerful tool for the construction of more complex, fused heterocyclic systems.[4][14][15] The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions between the nitrone and the dipolarophile.[4]

Experimental Protocol: [3+2] Cycloaddition of an Azetidine Nitrone with an Alkyne (General)

  • To a solution of the azetidine nitrone in a suitable solvent (e.g., toluene, THF), the alkyne dipolarophile is added.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired isoxazoline-fused azetidine.

Part 4: Applications of Nitro-Functionalized Azetidines

Energetic Materials

As previously discussed, the primary application of C-nitroazetidines like TNAZ and DNAZ is in the field of energetic materials. Their high density, detonation velocity, and thermal stability make them attractive replacements for traditional explosives like TNT.[7]

CompoundDensity (g/cm³)Detonation Velocity (km/s)
TNAZ1.848.6
TNT1.656.9
Medicinal Chemistry and Drug Discovery

The nitro group is a versatile functional group in medicinal chemistry, often found in drugs with a wide range of biological activities, including antibacterial, anticancer, and antiparasitic properties.[5][16][17][18] The strong electron-withdrawing nature of the nitro group can enhance the binding of a molecule to its biological target.[17]

While the biological activity of nitro-azetidine derivatives is not extensively documented, their potential as novel therapeutic agents is significant. The combination of the metabolically stable and conformationally rigid azetidine scaffold with the biologically active nitro group could lead to the discovery of new drug candidates with improved pharmacological profiles.[19][20][21]

The nitromethylene group, in particular, could serve as a bioisostere for other functional groups, such as esters or amides, and its unique electronic properties could be exploited in the design of novel enzyme inhibitors or receptor modulators.

Conclusion

The field of nitro-functionalized azetidines, while still in its early stages of exploration, holds considerable promise for advancements in both materials science and medicinal chemistry. The well-established chemistry of C-nitroazetidines like TNAZ and DNAZ provides a solid foundation for the synthesis of highly energetic materials. The emerging chemistry of azetidine nitrones offers exciting opportunities for the construction of complex heterocyclic scaffolds through cycloaddition reactions.

The most significant area for future growth lies in the development of synthetic routes to the currently elusive nitromethylene azetidine derivatives. The successful synthesis of these compounds would open up new avenues for drug discovery and the creation of novel organic materials. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this fascinating and promising class of molecules.

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An In-depth Technical Guide to the Reactivity and Stability of the Nitromethylene Group on an Azetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a strained four-membered heterocycle, has garnered significant attention in medicinal chemistry as a versatile scaffold and bioisostere.[1][2] When functionalized with a nitromethylene group at the 3-position, the resulting 3-(nitromethylene)azetidine core presents a unique chemical entity with a rich and nuanced reactivity profile. This guide provides a comprehensive technical overview of the stability and reactivity of this important structural motif. We will delve into the synthesis of the N-protected 3-(nitromethylene)azetidine precursor, explore its key reactions including conjugate additions, reductions, and cycloadditions, and discuss its burgeoning role in drug discovery as a bioisosteric replacement for other functional groups. This document is intended to serve as a valuable resource for researchers seeking to leverage the distinct properties of this fascinating molecule in the design and synthesis of novel chemical entities.

Introduction: The Intersection of Strain and Electronics

The chemistry of the 3-(nitromethylene)azetidine system is governed by a fascinating interplay of two key factors: the inherent ring strain of the azetidine core and the potent electron-withdrawing nature of the nitromethylene group. The azetidine ring, with bond angles deviating significantly from the ideal sp³ hybridization, possesses a higher ground-state energy, making it susceptible to ring-opening reactions under certain conditions.[3] This ring strain also influences the conformation and electronic properties of substituents.

The exocyclic nitromethylene group, a powerful Michael acceptor, renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. The juxtaposition of these two features creates a molecule with a unique reactivity profile, offering a gateway to a diverse array of functionalized azetidine derivatives. Understanding this interplay is paramount for predicting and controlling the chemical behavior of this scaffold.

Synthesis of the Core Scaffold: N-Boc-3-(nitromethylene)azetidine

The most common and practical starting material for exploring the chemistry of the nitromethylene-azetidine core is the N-protected derivative, tert-butyl 3-(nitromethylene)azetidine-1-carboxylate (N-Boc-3-(nitromethylene)azetidine). Its synthesis is typically achieved through a two-step sequence starting from the commercially available N-Boc-3-azetidinone.

Synthetic Pathway Overview

The synthetic strategy involves an initial olefination reaction to introduce the exocyclic double bond, followed by nitration. The Horner-Wadsworth-Emmons reaction is a common method for the olefination step.[4] An alternative and more direct approach to introduce the nitromethylene group is the Henry reaction (nitro-aldol reaction).

Synthesis of N-Boc-3-(nitromethylene)azetidine start N-Boc-3-azetidinone intermediate1 Horner-Wadsworth-Emmons or Henry Reaction start->intermediate1 Reagents product N-Boc-3-(nitromethylene)azetidine intermediate1->product

Caption: General synthetic pathway to N-Boc-3-(nitromethylene)azetidine.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Approach

Step 1: Synthesis of tert-Butyl 3-methylideneazetidine-1-carboxylate [5]

  • Reagents and Equipment:

    • tert-butyl 3-oxoazetidine-1-carboxylate

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide portion-wise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-methylideneazetidine-1-carboxylate.

Step 2: Nitration (Conceptual)

The subsequent nitration of the methylidene group to a nitromethylene group would likely involve electrophilic nitrating agents. However, this transformation can be challenging and may lead to side products. A more direct and higher-yielding approach is often the Henry reaction.

Alternative Synthetic Route: The Aza-Henry Reaction

The aza-Henry reaction provides a more direct route to β-nitroamines and can be conceptually applied to the synthesis of N-Boc-3-(nitromethylene)azetidine.[2][6][7][8][9] This would involve the reaction of an appropriate imine precursor with a nitroalkane.

Spectroscopic Characterization

The structural elucidation of N-Boc-3-(nitromethylene)azetidine and its derivatives relies heavily on spectroscopic techniques.

Technique Key Features Reference Data (for similar azetidine derivatives) [10]
¹H NMR Signals for the azetidine ring protons, the vinyl proton of the nitromethylene group, and the Boc protecting group. The vinyl proton is expected to appear in the downfield region.Azetidine ring protons typically appear in the range of 3.0-4.5 ppm. The Boc group protons are a characteristic singlet around 1.45 ppm.
¹³C NMR Resonances for the azetidine ring carbons, the carbons of the nitromethylene group, and the Boc protecting group carbons. The sp² carbons of the nitromethylene group will be distinct.Azetidine ring carbons are typically found between 45-60 ppm. The carbonyl of the Boc group is around 155 ppm, and the quaternary carbon is around 80 ppm.
FTIR Characteristic absorption bands for the N-Boc carbonyl group (~1690 cm⁻¹), the C=C double bond, and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹).N-Boc C=O stretch: ~1693 cm⁻¹.[10]

Reactivity of the Nitromethylene Group on the Azetidine Ring

The reactivity of the nitromethylene group is dominated by its electrophilic character, making it a prime target for various nucleophilic and cycloaddition reactions.

Conjugate Addition

The most prominent reaction of the 3-(nitromethylene)azetidine core is the conjugate or Michael addition of nucleophiles to the electron-deficient β-carbon. This reaction provides a powerful tool for the introduction of a wide range of substituents at the 3-position of the azetidine ring.

Caption: General scheme of conjugate addition to N-Boc-3-(nitromethylene)azetidine.

A study on the enantioselective conjugate addition of aldehydes to azetidine-containing nitroolefins highlights the utility of this reaction in constructing complex spirocyclic pyrrolidines.

Reduction of the Nitro Group

The nitro group of 3-(nitromethylene)azetidine can be reduced to the corresponding amine, providing access to valuable 3-(aminomethyl)azetidine derivatives. These are important building blocks in medicinal chemistry.

4.2.1. Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common and effective method for the reduction of nitro groups.

Representative Experimental Protocol: Catalytic Hydrogenation of a Nitro Group

  • Reagents and Equipment:

    • N-Boc-3-(nitromethylene)azetidine

    • Palladium on carbon (10 wt. %)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or Parr hydrogenator)

    • Reaction flask, magnetic stirrer.

  • Procedure:

    • Dissolve N-Boc-3-(nitromethylene)azetidine in methanol in a reaction flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

    • Purify by column chromatography if necessary.

4.2.2. Chemical Reduction

Reagents such as sodium borohydride in the presence of a transition metal catalyst (e.g., NiCl₂ or Ni(OAc)₂) can also be employed for the reduction of nitro groups.[11][12][13] This method offers an alternative to catalytic hydrogenation and can sometimes provide different chemoselectivity.

Cycloaddition Reactions

The double bond of the nitromethylene group can participate in cycloaddition reactions, offering a pathway to more complex, fused, or spirocyclic ring systems.

4.3.1. Diels-Alder Reaction

The electron-deficient nature of the nitromethylene group makes it a potential dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes.[14] This reaction would lead to the formation of a six-membered ring fused to the azetidine core.

4.3.2. 1,3-Dipolar Cycloaddition

The double bond can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles such as azides, nitrones, and nitrile oxides.[15] This provides a versatile route to five-membered heterocyclic rings attached to the azetidine scaffold.

Stability Considerations

The stability of the 3-(nitromethylene)azetidine system is influenced by several factors:

  • Ring Strain: The inherent strain of the azetidine ring makes it more susceptible to ring-opening reactions compared to larger, less strained rings, particularly under acidic or strongly nucleophilic conditions.[3]

  • N-Protection: The presence of an N-protecting group, such as the Boc group, is crucial for the stability and handling of the 3-(nitromethylene)azetidine core. The unprotected azetidine is a volatile and reactive species.

  • Electronic Effects: The powerful electron-withdrawing effect of the nitro group can influence the basicity of the azetidine nitrogen.

Applications in Drug Discovery: A Bioisosteric Perspective

The 3-(nitromethylene)azetidine moiety and its derivatives are of growing interest in drug discovery, primarily due to their potential as bioisosteres.[3][16][17] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties without drastically altering its binding affinity for the target.

The rigid, three-dimensional nature of the azetidine ring, combined with the electronic properties of the nitromethylene group (or its reduced amino form), allows this scaffold to mimic the spatial arrangement and electronic environment of other functional groups. For instance, the 3-(nitromethylene)azetidine core could potentially serve as a bioisosteric replacement for a carbonyl group or other planar functionalities, introducing novel vectors for interaction with biological targets and improving pharmacokinetic properties such as solubility and metabolic stability.[16]

Conclusion

The 3-(nitromethylene)azetidine core represents a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of ring strain and electronic activation provides a platform for a wide range of chemical transformations, enabling the synthesis of diverse and complex azetidine derivatives. A thorough understanding of its synthesis, reactivity, and stability is essential for harnessing its full potential in the development of novel therapeutics and other advanced materials. As research in this area continues to expand, the 3-(nitromethylene)azetidine scaffold is poised to become an increasingly important tool in the arsenal of the synthetic and medicinal chemist.

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Mastering the Four-Membered Ring: The Strategic Role of the Boc Protecting Group in Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered saturated nitrogen heterocycles, are privileged scaffolds in modern medicinal chemistry, offering unique structural and physicochemical properties.[1] However, their inherent ring strain presents significant challenges in synthesis and functionalization.[2][3] This guide provides a comprehensive analysis of the tert-butyloxycarbonyl (Boc) protecting group's pivotal role in overcoming these challenges. We will explore the causality behind its widespread adoption, from its influence on ring stability and reactivity to its function as a versatile handle for complex molecular construction. This document serves as a technical resource, detailing field-proven protocols, mechanistic insights, and the strategic considerations essential for leveraging N-Boc azetidines in drug discovery and synthetic chemistry.

The Azetidine Conundrum: Why Protection is Non-Negotiable

The azetidine ring is a desirable motif in drug design, providing a rigid, low-molecular-weight scaffold that can improve ligand efficiency and introduce valuable pharmacokinetic properties.[1] Yet, its utility is tempered by the synthetic difficulties stemming from its considerable ring strain (~26 kcal/mol).[2] This strain makes the ring susceptible to undesired nucleophilic ring-opening reactions and complicates synthetic transformations.[4][5]

Furthermore, the secondary amine of an unprotected azetidine is a reactive nucleophile and base, which can interfere with a wide array of synthetic operations, including organometallic reactions, acylations, and alkylations intended for other parts of the molecule. Therefore, protection of the azetidine nitrogen is a critical first step in nearly any synthetic sequence. The choice of protecting group is paramount, as it must not only pacify the nitrogen's reactivity but also be stable to various reaction conditions while being removable on demand without compromising the strained ring.

The Boc Group: A Strategic Asset in Azetidine Synthesis

The tert-butyloxycarbonyl (Boc) group has emerged as the preeminent choice for azetidine protection. Its effectiveness stems from a unique combination of electronic and steric properties that render it an ideal temporary shield for the azetidine nitrogen.

Key Advantages:

  • Robust Stability: The Boc group is exceptionally stable under a wide range of non-acidic conditions, including basic, reductive, oxidative, and many nucleophilic environments.[6][7][8] This stability is crucial for performing multi-step syntheses on other parts of the molecule without disturbing the protected azetidine core.

  • Mild and Orthogonal Cleavage: It is readily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid), which typically leave other acid-sensitive groups and the azetidine ring itself intact.[6][9][10] This orthogonality to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups is a cornerstone of modern synthetic strategy.[9]

  • Improved Handling: Boc-protected intermediates often exhibit improved solubility in organic solvents and are more amenable to chromatographic purification compared to their parent amines.[6]

This strategic combination of stability and selective lability allows chemists to precisely control reactivity at specific stages of a synthesis, making the construction of complex, azetidine-containing molecules feasible and efficient.[6]

Synthesis and Mechanism: The Installation of the Boc Group

The most common and efficient method for protecting azetidine is through its reaction with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol 1: General Procedure for N-Boc Protection of Azetidine
  • Dissolution: Dissolve azetidine (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA, 1.2 equiv) or 4-dimethylaminopyridine (DMAP, catalytic) can accelerate the reaction, particularly if the azetidine is used as a salt.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-Boc azetidine is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Causality and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the azetidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[9][11] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion. This anion is a sufficiently strong base to deprotonate the now-positively charged azetidinium nitrogen. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[11]

Boc_Protection_Mechanism Diagram 1: Boc Protection of Azetidine cluster_start Reactants cluster_intermediate Mechanism cluster_end Products Azetidine Azetidine (Nucleophile) Attack Nucleophilic Attack Azetidine->Attack 1. Boc2O Boc Anhydride (Electrophile) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate 2. Collapse Collapse & Proton Transfer Intermediate->Collapse 3. NBocAzetidine N-Boc Azetidine Collapse->NBocAzetidine 4. Byproducts CO₂ (g) + t-BuOH Collapse->Byproducts

Caption: Workflow of the N-Boc protection of azetidine.

Modulating Azetidine's Character: The Boc Group's Influence

The introduction of the N-Boc group does more than just mask the nitrogen's reactivity; it fundamentally alters the physicochemical properties of the azetidine ring.

Stability and Reactivity

The electron-withdrawing nature of the carbonyl in the Boc group reduces the nucleophilicity and basicity of the azetidine nitrogen. This deactivation is key to its protective function. The steric bulk of the tert-butyl group further shields the nitrogen.

However, the Boc group's influence on C-H acidity is particularly noteworthy. It has been shown to facilitate the deprotonation (lithiation) of the C-H bond α to the nitrogen, a reaction that is difficult with many other protecting groups.[12] This allows for the stereoselective introduction of substituents at the 2-position, opening a powerful avenue for functionalization.[2][13]

Condition CategoryReagent/Condition ExampleStability of N-Boc Azetidine
Strongly Acidic TFA, HCl, HBrLabile (Cleaved)[10][14]
Lewis Acids ZnBr₂, BF₃·OEt₂Potentially Labile (Cleavage or Ring-Opening)[5][10]
Strongly Basic NaOH, KOH, LDAStable [6][7]
Nucleophilic Grignard reagents, OrganolithiumsStable (but can direct α-lithiation)[12]
Reductive H₂/Pd, NaBH₄Stable [6][8]
Oxidative m-CPBA, KMnO₄Stable [6]
Table 1: General Stability Profile of N-Boc Azetidines.
Conformational Control

Unsubstituted azetidine exists in a puckered conformation to alleviate ring strain.[15] The N-substituent plays a crucial role in the ring's conformational preference. The bulky N-Boc group influences the dihedral angle and can affect the pseudo-axial vs. pseudo-equatorial preference of other substituents on the ring, which in turn impacts the molecule's three-dimensional shape and biological activity.[15][16]

The N-Boc Azetidine as a Synthetic Linchpin

N-Boc azetidines are not merely protected intermediates but versatile building blocks for constructing complex molecular architectures.

  • In Peptide Synthesis: Boc-azetidine carboxylic acids are used as non-canonical amino acids to introduce conformational rigidity into peptides, enhancing their stability against proteolytic degradation.[17][18]

  • As a Precursor for Fused Systems: The Boc group facilitates reactions like directed C(sp³)–H arylation, enabling the synthesis of complex bicyclic azetidines with therapeutic potential, such as novel antimalarial agents.[19]

  • In Ring-Opening and Expansion Reactions: While generally stable, the N-Boc azetidine can be induced to undergo regioselective ring-opening under specific Lewis acidic conditions, providing access to functionalized acyclic amines or expanded ring systems.[4][5]

Synthetic_Utility Diagram 2: Synthetic Workflow Using N-Boc Azetidine cluster_Funct Functionalization Pathways Start Azetidine Boc_Protect Boc Protection (Boc₂O) Start->Boc_Protect NBoc_Azetidine N-Boc Azetidine (Key Intermediate) Boc_Protect->NBoc_Azetidine Path1 α-Lithiation & Electrophilic Trap NBoc_Azetidine->Path1 Path2 Ring-Opening (Lewis Acid) NBoc_Azetidine->Path2 Path3 Peptide Coupling (Azetidine-COOH) NBoc_Azetidine->Path3 Deprotection Boc Deprotection (TFA) Path1->Deprotection Path2->Deprotection Path3->Deprotection Final_Product Complex Target Molecule Deprotection->Final_Product

Caption: N-Boc azetidine as a central hub for diverse synthetic routes.

The Final Step: Cleavage of the Boc Group

The strategic removal of the Boc group is the final, crucial step that unveils the reactive amine for subsequent transformations or as part of the final target molecule.

Experimental Protocol 2: General Procedure for N-Boc Deprotection with TFA
  • Dissolution: Dissolve the N-Boc protected azetidine (1.0 equiv) in a minimal amount of dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) to the solution, often as a 1:1 mixture with DCM. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature. Deprotection is usually rapid, often completing within 30 minutes to 3 hours. Monitor by TLC or LC-MS.

  • Removal of Acid: Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM. To ensure complete removal of residual acid, the residue can be azeotroped with toluene (3x).[9]

  • Isolation: The product is obtained as the trifluoroacetate salt. It can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup to yield the free amine.

Deprotection Mechanism

The cleavage is an acid-catalyzed elimination reaction. The carbonyl oxygen of the Boc group is first protonated by the strong acid (TFA).[10] This weakens the carbonate C-O bond, leading to the departure of the amine and the formation of a resonance-stabilized acylium ion and tert-butanol. The tert-butanol is then protonated and eliminates water to form the highly stable tert-butyl cation. Concurrently, the carbamic acid intermediate formed after initial cleavage is unstable and rapidly decarboxylates to liberate the free amine (as its conjugate acid) and CO₂.[10]

Deprotection_Mechanism Diagram 3: Boc Deprotection Mechanism cluster_products Final Products NBoc N-Boc Azetidine Protonation Protonation (TFA) NBoc->Protonation 1. H⁺ Elimination Elimination Protonation->Elimination 2. Decarboxylation Decarboxylation Elimination->Decarboxylation Carbamic Acid Intermediate tBuCation t-Butyl Cation Elimination->tBuCation AmineSalt Azetidinium Salt Decarboxylation->AmineSalt 3. CO2 CO₂ (g) Decarboxylation->CO2

Caption: Acid-catalyzed cleavage of the N-Boc group.

Conclusion

The Boc protecting group is far more than a simple placeholder in azetidine chemistry. It is a strategic tool that pacifies the reactive nitrogen, modulates the ring's electronic and conformational properties, and enables a diverse range of otherwise inaccessible synthetic transformations. Its robust stability paired with its mild, orthogonal cleavage conditions has made it an indispensable asset. For researchers in drug development and organic synthesis, a thorough understanding of the principles and protocols governing the use of N-Boc azetidines is fundamental to successfully harnessing the synthetic potential of this valuable heterocyclic scaffold.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46897-46923. Retrieved from [Link]

  • Schreiber, S. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10257-10260. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (2025). The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing.
  • O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. Retrieved from [Link]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Bernardi, L., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(34), 7411-7414. Retrieved from [Link]

  • Szostak, M., & Mughal, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2841-2856. Retrieved from [Link]

  • Ma, D., et al. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 38(10), 2534-2550. Retrieved from [Link]

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  • Káncz, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 978. Retrieved from [Link]

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  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

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  • Domainex Synthesis Group. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Wang, J., et al. (2024). Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions. Nature Communications, 15(1), 1469. Retrieved from [Link]

  • Yoshimura, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269864. Retrieved from [Link]

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  • O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(19), 8275-8284. Retrieved from [Link]

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The Ascendancy of the Strained Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile, distinct from both the more labile aziridines and the more stable pyrrolidines.[3][4] This guide provides an in-depth exploration of the discovery and initial synthesis of novel azetidine-based compounds, offering field-proven insights into synthetic strategies, mechanistic underpinnings, and practical applications for drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Strategic Value of the Azetidine Moiety in Drug Design

The strategic incorporation of an azetidine scaffold into a drug candidate can confer significant advantages. The rigid, three-dimensional structure of the ring can enhance binding affinity to biological targets by locking in a specific conformation.[5][6] Furthermore, the presence of the nitrogen atom introduces a polar vector, which can be exploited to improve pharmacokinetic properties such as solubility and metabolic stability.[5][7] Azetidines have emerged as valuable bioisosteres for other cyclic and acyclic functionalities, offering a novel chemical space for lead optimization.[5] Prominent examples of azetidine-containing drugs include azelnidipine, a calcium channel blocker, and cobimetinib, a MAP kinase inhibitor, underscoring the therapeutic potential of this versatile scaffold.[3]

Foundational & Advanced Synthetic Methodologies

The construction of the strained azetidine ring has been a long-standing challenge in organic synthesis.[8][9] However, a diverse array of methodologies has been developed, ranging from classical cyclizations to modern catalytic approaches.

Intramolecular Cyclization: The Classical Approach

The most traditional and still widely used method for azetidine synthesis is the intramolecular cyclization of a γ-amino halide or a related substrate with a suitable leaving group.[2][10] This approach, first reported in the 19th century, relies on the nucleophilic attack of the amine onto an electrophilic carbon center.[2]

Causality of Experimental Choices: The choice of the leaving group is critical; halides, tosylates, and mesylates are commonly employed. The reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. The choice of solvent and temperature can significantly impact the reaction yield by influencing the rate of the desired intramolecular cyclization versus competing intermolecular side reactions.[11]

  • Step 1: Synthesis of the Precursor. To a solution of 3-chloro-1-phenylpropan-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M), add benzylamine (1.2 eq) and triethylamine (1.5 eq). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(benzylamino)-3-phenylpropan-2-ol.

  • Step 2: Activation of the Hydroxyl Group. Dissolve the amino alcohol (1.0 eq) in anhydrous DCM (0.3 M) and cool to 0 °C. Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 2 hours.

  • Step 3: Cyclization. Without workup, add an additional portion of triethylamine (3.0 eq) and heat the reaction mixture to reflux. Monitor the formation of the azetidine ring by LC-MS. Upon completion, cool the reaction to room temperature, wash with water, and extract with DCM. The combined organic layers are dried and concentrated. Purify the crude product by column chromatography to afford N-benzyl-3-phenylazetidine.

[2+2] Cycloadditions: A Convergent Strategy

[2+2] cycloaddition reactions offer a more convergent approach to the azetidine core. The reaction of an imine with an alkene or ketene can directly furnish the four-membered ring.[10] Photochemical methods, such as the aza-Paterno-Büchi reaction, have gained prominence for their ability to construct azetidines under mild conditions.[3][11]

Expertise in Action: Schindler's laboratory reported a visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes.[3] This method utilizes an Iridium(III) photocatalyst to activate the isoxazoline via triplet energy transfer, leading to the formation of a diverse range of functionalized azetidines.[3]

Ring Expansion and Contraction Reactions

The transformation of more readily accessible rings, such as aziridines and pyrrolidines, provides another strategic entry to the azetidine scaffold.

  • Ring Expansion of Aziridines: The reaction of N-tosylaziridines with dimethylsulfoxonium methylide can induce a one-carbon ring expansion to yield the corresponding N-tosylazetidines.[12]

  • Ring Contraction of Pyrrolidines: A nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a base can afford α-carbonylated N-sulfonylazetidines.[12]

Modern Catalytic Approaches: C-H Functionalization

Direct C-H functionalization represents a highly atom-economical approach to azetidine synthesis. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful tool for constructing the azetidine ring.[13] This strategy often employs a directing group, such as a picolinamide, to achieve high regioselectivity.[13]

Characterization of Novel Azetidine-Based Compounds

The unambiguous structural elucidation of newly synthesized azetidine derivatives is paramount. A combination of spectroscopic techniques is essential for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.[14] The chemical shifts and coupling constants of the ring protons are particularly diagnostic of the substitution pattern and ring conformation.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups within the molecule.[15][16] The C-N stretching vibration of the azetidine ring typically appears in the fingerprint region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. Fragmentation patterns can also provide valuable structural information.

Spectroscopic Data for a Representative Azetidine Derivative
Compound N-Boc-3-hydroxyazetidine
¹H NMR (400 MHz, CDCl₃) δ (ppm) 4.51 (m, 1H), 4.10 (t, J = 8.0 Hz, 2H), 3.85 (dd, J = 8.0, 4.0 Hz, 2H), 1.45 (s, 9H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 156.9, 80.1, 62.5, 58.3, 28.5
**IR (thin film) ν (cm⁻¹) **3410 (O-H), 2978 (C-H), 1685 (C=O)
HRMS (ESI) m/z [M+H]⁺ calcd for C₈H₁₆NO₃: 174.1125; found: 174.1128

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic transformations for accessing the azetidine core.

Intramolecular_Cyclization γ-Amino Halide γ-Amino Halide Azetidine Azetidine γ-Amino Halide->Azetidine  Base, Δ

Caption: Intramolecular cyclization of a γ-amino halide.

Aza_Paterno_Buchi cluster_reactants Reactants Imine Imine Azetidine Azetidine Imine->Azetidine  hν, Photocatalyst Alkene Alkene Alkene->Azetidine  hν, Photocatalyst

Caption: Aza-Paterno-Büchi [2+2] photocycloaddition.

Applications in Drug Discovery: A Case Study of STAT3 Inhibitors

The utility of the azetidine scaffold is exemplified in the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[17][18] Researchers optimized previously reported proline-based STAT3 inhibitors by replacing the proline ring with an (R)-azetidine-2-carboxamide moiety.[17] This modification led to a significant increase in potency, with some analogues exhibiting sub-micromolar IC₅₀ values.[17][19]

Further structure-activity relationship (SAR) studies led to the development of compounds with improved cell permeability and metabolic stability.[17][20] Isothermal titration calorimetry confirmed high-affinity binding to the STAT3 protein.[17] These novel azetidine-based compounds were shown to inhibit constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells, induce apoptosis, and inhibit tumor growth, highlighting the power of this scaffold in addressing challenging drug targets.[17][21]

Drug_Discovery_Workflow A Lead Compound (Proline-based) B Scaffold Hopping (Azetidine Introduction) A->B  Increased Potency C SAR Studies & Potency Optimization B->C  Sub-micromolar IC₅₀ D ADME Profiling C->D  Improved Permeability E Preclinical Candidate D->E  Optimized Profile

Caption: Azetidine scaffold hopping in drug discovery.

Conclusion and Future Directions

The azetidine ring has firmly established itself as a privileged scaffold in medicinal chemistry. The continuous development of novel synthetic methodologies provides researchers with an expanding toolbox to access a wide array of functionalized azetidines. The unique properties conferred by this strained heterocycle will undoubtedly continue to drive the discovery of new and innovative therapeutics. Future research will likely focus on the development of more enantioselective synthetic methods and the exploration of novel applications of azetidines in areas beyond traditional small-molecule drug discovery, such as in the design of chemical probes and peptidomimetics.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Singh, G. S., & D'hooghe, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Redell, M. S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 580-599. [Link]

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  • Zhang, W., & Liu, H. (2021). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]

  • Redell, M. S., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Cancer Letters. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. [Link]

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  • Redell, M. S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Couty, F., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

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An In-depth Technical Guide to the Physical Properties of Azetidine Intermediates: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocyclic compounds, are pivotal structural motifs in medicinal chemistry and drug discovery.[1] Their inherent ring strain imparts unique conformational constraints and reactivity, making them valuable scaffolds for novel therapeutics.[2] A thorough understanding of the physical properties of azetidine intermediates, particularly their melting and boiling points, is fundamental for their synthesis, purification, and handling. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these critical parameters, the underlying principles governing them, and detailed experimental protocols for their accurate determination.

Introduction: The Significance of Azetidines in Drug Discovery

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is a privileged scaffold in modern medicinal chemistry.[3] Its strained nature influences molecular conformation and can lead to enhanced binding affinity and improved pharmacokinetic properties of drug candidates.[2][4] Azetidine derivatives are integral components of numerous approved drugs and clinical candidates, highlighting their therapeutic importance.[4]

Accurate characterization of azetidine intermediates is a prerequisite for successful drug development campaigns. Melting and boiling points are fundamental physical constants that provide insights into the purity and identity of a compound.[5] A sharp melting point range, for instance, is a reliable indicator of a pure crystalline solid, while a broad range often suggests the presence of impurities.[6][7]

This guide will delve into the theoretical and practical aspects of determining the melting and boiling points of key azetidine intermediates.

Physical Properties of Common Azetidine Intermediates

The melting and boiling points of azetidine and its derivatives are significantly influenced by their molecular structure, including molecular weight, polarity, and the presence of functional groups capable of intermolecular interactions such as hydrogen bonding. The following table summarizes the reported melting and boiling points for several common azetidine intermediates.

Compound NameStructureMelting Point (°C)Boiling Point (°C)
AzetidineC₃H₇N-70[8][9]61-62[8][10][11]
Azetidin-2-oneC₃H₅NO74-76[7][12][13]106 (at 15 mmHg)[7][12][14]
3-Hydroxyazetidine HydrochlorideC₃H₈ClNO85-90[6][15][16]170.7 (at 760 mmHg)[6][15]
1-Boc-3-hydroxyazetidineC₈H₁₅NO₃36-43[17][18]253.7 (Predicted)[17]
Azetidine-2-carboxylic acidC₄H₇NO₂215[19]242[19]
N-Boc-3-azetidine acetic acidC₁₀H₁₇NO₄118[20]341.6 (Predicted)[20]

The Science Behind Melting and Boiling Points: A Deeper Look at Azetidines

The physical properties of azetidine intermediates are dictated by the interplay of various intermolecular forces. Understanding these interactions is crucial for predicting and interpreting melting and boiling point data.

3.1. The Role of Intermolecular Forces

  • Van der Waals Forces: These are the weakest intermolecular forces and are present in all molecules. Their strength increases with molecular size and surface area. For non-polar azetidine derivatives, these are the primary forces of attraction.

  • Dipole-Dipole Interactions: The presence of polar bonds, such as the C-N bond in the azetidine ring, creates a molecular dipole. These permanent dipoles lead to stronger intermolecular attractions than van der Waals forces, resulting in higher melting and boiling points.[21]

  • Hydrogen Bonding: This is the strongest type of intermolecular force and occurs when a hydrogen atom is bonded to a highly electronegative atom like nitrogen or oxygen.[22] Azetidines with N-H bonds (unsubstituted or secondary amines) or hydroxyl groups can form hydrogen bonds, significantly increasing their boiling points.[22][23] For example, the presence of the hydroxyl group in 3-hydroxyazetidine allows for hydrogen bonding, contributing to its higher boiling point compared to the parent azetidine.

3.2. The Influence of Substituents

Functional groups attached to the azetidine ring have a profound impact on its physical properties:

  • N-Substitution: Replacing the hydrogen on the nitrogen atom with a non-polar alkyl group can decrease the boiling point by preventing hydrogen bonding.[23] Conversely, introducing a bulky protecting group like tert-butoxycarbonyl (Boc) significantly increases the molecular weight and size, leading to higher melting and boiling points.

  • Ring Substitution: The introduction of polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups on the carbon atoms of the ring increases polarity and introduces the capacity for hydrogen bonding. This leads to a substantial increase in both melting and boiling points, as seen in 3-hydroxyazetidine and azetidine-2-carboxylic acid.[23]

3.3. The Impact of Purity

The presence of impurities disrupts the regular crystalline lattice of a solid compound.[7] This disruption weakens the intermolecular forces, resulting in two observable effects: a depression of the melting point and a broadening of the melting point range.[7][24] Therefore, a sharp melting point over a narrow range (typically 0.5-1°C) is a strong indicator of a pure compound.[6]

Experimental Protocols for Accurate Determination

The precise determination of melting and boiling points is a fundamental skill in a research setting. The following sections provide detailed, step-by-step methodologies for these crucial measurements.

4.1. Melting Point Determination: The Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.[14][25]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range.[26]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or digital melting point apparatus)[16]

  • Capillary tubes (sealed at one end)[14]

  • Mortar and pestle

  • Spatula

Detailed Protocol:

  • Sample Preparation: Ensure the sample is completely dry.[26] Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[26]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube.[26]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The final packed height of the sample should be 2-3 mm.[26]

  • Initial Rapid Determination (Optional but Recommended): To save time, a rapid heating can be performed to get an approximate melting point.

  • Accurate Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[16]

    • Set the starting temperature to about 15-20°C below the approximate melting point.[26]

    • Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.[26]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts (T2).[26]

    • The melting point is reported as the range T1-T2.

  • Repeat for Consistency: Perform the determination at least twice with fresh samples to ensure the result is reproducible.[26]

Diagram of the Capillary Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Result Report Melting Range (T1 - T2) Record->Result

Caption: Workflow for Capillary Melting Point Determination.

4.1.1. Mixed Melting Point Technique for Compound Identification

This technique is a powerful tool for confirming the identity of an unknown solid.[11]

Principle: If two compounds are identical, a mixture of the two will have the same sharp melting point as the individual compounds.[8][11] If they are different, one will act as an impurity in the other, resulting in a depressed and broadened melting point range.[8][11]

Protocol:

  • Determine the melting point of the unknown compound.

  • Choose a known compound with a similar melting point.

  • Thoroughly mix a small amount of the unknown compound with the known compound in a 1:1 ratio.[11]

  • Determine the melting point of the mixture.

  • Interpretation:

    • No change in melting point: The unknown and known compounds are identical.[11]

    • Depressed and broadened melting point: The two compounds are different.[11]

4.2. Boiling Point Determination: The Microscale Method

For valuable or scarce liquid intermediates, a microscale method is preferred as it requires a minimal amount of sample. The Thiele tube method is a classic and effective approach.[10][19][20]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. In this method, a small inverted capillary tube traps the vapor of the heated liquid. A continuous stream of bubbles indicates that the liquid is boiling. The temperature at which the liquid is drawn back into the capillary upon cooling is the boiling point.[19]

Apparatus:

  • Thiele tube[20]

  • Thermometer

  • Small test tube (e.g., 6 x 50 mm) or fusion tube[10]

  • Capillary tube (sealed at one end)

  • Rubber band or tubing slice

  • Heating source (e.g., Bunsen burner)

  • Mineral oil

Detailed Protocol:

  • Setup:

    • Fill the Thiele tube with mineral oil to a level just above the side arm.[10]

    • Add a few drops of the liquid sample into the small test tube.

    • Place a capillary tube, sealed end up, inside the test tube.[19]

    • Attach the test tube to the thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[10]

  • Assembly:

    • Insert the thermometer and test tube assembly into the Thiele tube, ensuring the rubber band is above the oil level.[19]

    • The sample should be positioned near the center of the main body of the Thiele tube.[19]

  • Heating:

    • Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth.[10][19] This will create convection currents that ensure uniform heating.

    • Observe the capillary tube. Initially, trapped air will escape as bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10]

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid is just drawn into the capillary tube.[10][19] Record this temperature.

Diagram of the Micro Boiling Point Determination Setup:

Caption: Setup and Workflow for Micro Boiling Point Determination.

Conclusion

The melting and boiling points of azetidine intermediates are more than just numbers; they are a reflection of the intricate interplay of molecular structure and intermolecular forces. For the medicinal chemist and drug development professional, a mastery of the principles and techniques for their determination is indispensable. Accurate measurement of these physical properties ensures the identity and purity of key building blocks, thereby underpinning the integrity and success of the entire drug discovery process. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis and characterization of novel azetidine-based compounds.

References

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Grokipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Protheragen. (n.d.). N-Boc-3-azetidine acetic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Hydroxyazetidine hydrochloride CAS#: 18621-18-6. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Azetidin-3-ol,hydrochloride CAS 18621-18-6. Retrieved from [Link]

  • ChemBK. (n.d.). AZETIDINE. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Melting Range. Retrieved from [Link]

  • TutorChase. (n.d.). How do impurities affect the melting point of a substance?. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved from [Link]

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  • American Oil Chemists' Society. (2025). Melting Point, Capillary Tube Method. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of California, Los Angeles. (2009). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Flair Pharma. (n.d.). Melting Point Apparatus Working Principle. Retrieved from [Link]

  • Contech Weighing Scales. (n.d.). DIGITAL MELTING POINT APPARATUS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Retrieved from [Link]

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  • Nufield Foundation. (n.d.). NFU 498 Digital Melting Point Apparatus. Retrieved from [Link]

  • ResearchGate. (2014). What accounts for the large increases of the boiling points in these heterocyclic compounds?. Retrieved from [Link]

  • UDTECH. (2025). Unlocking the Secrets of the Digital Melting Point Apparatus. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ACS Publications. (1996). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. Retrieved from [Link]

  • ResearchGate. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. Retrieved from [Link]

  • University of Liverpool. (2025). Aziridine: ring strain promotes ring opening. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

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  • Quora. (2019). How does the presence of hydrogen bonds affect the boiling point of a substance?. Retrieved from [Link]

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An In-depth Technical Guide to tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a specialized organic compound that holds significant interest for medicinal chemists and drug discovery scientists. Its unique structure, incorporating a strained four-membered azetidine ring, a versatile tert-butoxycarbonyl (Boc) protecting group, and a reactive nitromethylene moiety, makes it a valuable building block for the synthesis of novel chemical entities. The azetidine scaffold is a privileged motif in modern drug design, known for its ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and three-dimensional complexity, which can lead to enhanced biological activity and selectivity. This guide provides a comprehensive overview of the key chemical properties, a detailed examination of its synthetic pathway, and an exploration of its potential applications in the development of new therapeutics.

Core Molecular Attributes

The fundamental properties of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate are summarized below. These data are essential for its use in synthetic chemistry, providing the basis for stoichiometric calculations and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₁₄N₂O₄[1]
Molecular Weight 214.22 g/mol [1]
CAS Number 1379812-12-0[1]
Appearance Solid[1]
Purity Typically ≥97%[1]

Synthesis and Mechanism

The synthesis of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is not extensively detailed in peer-reviewed literature, suggesting it is primarily a commercially available building block. However, based on fundamental organic chemistry principles and analogous reactions, the most logical and efficient synthetic route is a Henry (or nitroaldol) reaction. This reaction involves the condensation of a ketone with a nitroalkane, in this case, tert-butyl 3-oxoazetidine-1-carboxylate (commonly known as N-Boc-3-azetidinone) and nitromethane, followed by dehydration.

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the key ketone intermediate, followed by the Henry reaction and dehydration.

G cluster_0 PART 1: Synthesis of N-Boc-3-Azetidinone cluster_1 PART 2: Henry Reaction & Dehydration A 1-Benzylazetidin-3-ol B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B  Pd/C, H₂ (Debenzylation) & Boc₂O (Protection) C tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) B->C  Oxidation (e.g., TEMPO/NaClO) D tert-Butyl 3-oxoazetidine-1-carboxylate F Intermediate Nitroaldol Adduct D->F  Base (e.g., amine) E Nitromethane E->F G tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate F->G  Dehydration

Caption: Synthetic workflow for tert-butyl 3-(nitromethylene)azetidine-1-carboxylate.

Part 1: Synthesis of the Key Intermediate: tert-Butyl 3-oxoazetidine-1-carboxylate

The precursor ketone, N-Boc-3-azetidinone, is a critical intermediate. A common and scalable synthesis begins with 1-benzylazetidin-3-ol, which undergoes debenzylation followed by protection of the azetidine nitrogen with a Boc group. The resulting alcohol is then oxidized to the desired ketone.

Experimental Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate [2]

  • Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

    • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), add 5% Palladium on carbon (Pd/C, 1.75 g).

    • Stir the reaction mixture at room temperature under a hydrogen (H₂) atmosphere for 20 hours.

    • Upon completion, filter the reaction mixture through a suction filter to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude tert-butyl 3-hydroxyazetidine-1-carboxylate. This intermediate is often used without further purification.

  • Step 2: Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate

    • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL), add a 9.1% aqueous solution of potassium bromide (KBr, 15.1 g) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.18 g, 1.15 mmol) at a temperature between -15 °C and 5 °C.

    • Slowly add a pre-mixed aqueous solution of potassium bicarbonate (KHCO₃, 104 g) and sodium hypochlorite (NaClO, 86 g of 12% aqueous solution) in water (389 mL).

    • Stir the mixture for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Causality in Experimental Choices:

  • Palladium on Carbon (Pd/C): This catalyst is highly effective for hydrogenolysis, a reaction that cleaves the carbon-nitrogen bond of the benzyl group, which is a common protecting group for amines.

  • TEMPO-mediated Oxidation: This is a mild and selective method for oxidizing secondary alcohols to ketones. It avoids harsh conditions that could potentially lead to the decomposition of the strained azetidine ring. The use of NaClO as the terminal oxidant in a biphasic system is a common and efficient setup for this transformation.

Part 2: The Henry Reaction and Dehydration

The final step involves the formation of the carbon-carbon bond between the azetidine ring and the nitromethane, followed by elimination of water to form the nitromethylene group.

Generalized Protocol for the Henry Reaction:

  • Step 3: Condensation and Dehydration

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent, such as methanol or ethanol.

    • Add an excess of nitromethane.

    • Add a catalytic amount of a base, such as an amine (e.g., diethylamine or ammonium acetate), to facilitate the deprotonation of nitromethane and the subsequent addition to the ketone.

    • The reaction is typically stirred at room temperature or with gentle heating. The dehydration of the intermediate nitroalkanol may occur in situ or may require a separate step, such as azeotropic removal of water with a Dean-Stark apparatus or treatment with a dehydrating agent.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is worked up by quenching with a weak acid, followed by extraction with an organic solvent.

    • The crude product is then purified by column chromatography.

Mechanistic Insight:

The Henry reaction is a classic carbon-carbon bond-forming reaction. The base abstracts a proton from the acidic α-carbon of nitromethane to generate a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the N-Boc-3-azetidinone. The resulting nitroalkoxide is protonated to give a β-nitro alcohol. Subsequent base-catalyzed dehydration yields the final nitromethylene product.

Reactivity and Potential Synthetic Transformations

The chemical reactivity of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is dictated by its three main functional components: the Boc-protected azetidine, the nitromethylene group, and the strained ring system.

G A tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate B Deprotection A->B  Acid (e.g., TFA, HCl) C Reduction A->C  Reducing Agents (e.g., H₂, Raney Ni) D Cycloaddition A->D  1,3-Dipoles B_out 3-(Nitromethylene)azetidine B->B_out C_out tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate C->C_out D_out Spirocyclic Azetidines D->D_out

Caption: Key reactive sites and potential transformations of the title compound.

  • Boc Deprotection: The tert-butoxycarbonyl group is a standard protecting group for amines and can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine of the azetidine ring. This allows for further functionalization at the nitrogen atom.

  • Reduction of the Nitromethylene Group: The nitro group is a versatile functional group that can be reduced to an amine. This transformation is typically achieved through catalytic hydrogenation, for example, using Raney Nickel as a catalyst[3]. This provides a route to 3-aminomethyl azetidine derivatives, which are valuable scaffolds in medicinal chemistry.

  • Cycloaddition Reactions: The electron-deficient double bond of the nitromethylene group makes it a potential dienophile or dipolarophile in cycloaddition reactions. For instance, it could participate in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrones to generate novel spirocyclic heterocyclic systems.

  • Ring-Opening Reactions: The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, particularly after activation of the ring nitrogen (e.g., by protonation or quaternization)[4]. This reactivity can be exploited to synthesize more complex acyclic or larger ring structures.

Applications in Drug Discovery and Development

While specific applications of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate are not widely reported, its structural motifs are highly relevant to modern drug discovery. Azetidine-containing compounds are increasingly being incorporated into clinical candidates and marketed drugs due to their favorable pharmacological properties[5].

The title compound serves as a versatile starting material for creating libraries of novel, substituted azetidines. The ability to deprotect the nitrogen and reduce the nitro group allows for the introduction of diverse substituents at two different positions of the azetidine ring, enabling a thorough exploration of the structure-activity relationship (SAR) in a drug discovery program. For instance, the resulting 3-aminomethyl azetidine core is a key component in various biologically active molecules, including enzyme inhibitors and receptor modulators. The incorporation of the strained azetidine ring can provide a rigid scaffold that positions substituents in a well-defined orientation for optimal interaction with a biological target.

Conclusion

References

  • Verhelst, S. H. L., et al. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 56(45), 14049-14053. Available at: [Link]

  • Schindler, C. S., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(31), 8036–8045. Available at: [Link]

  • Gaunt, M. J., et al. (2018). Electrocyclization of N-allenylnitrones to 3-alkylidene azetidine nitrones. Angewandte Chemie International Edition, 57(31), 9838-9842. Available at: [Link]

  • Zheng, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(20), 8671-8682. Available at: [Link]

  • Pfizer Inc. (2005). Patent Application Publication No. US 2005/0256310 A1.
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  • Sridharan, V., et al. (2016). Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. Tetrahedron Letters, 57(47), 5221-5224. Available at: [Link]

  • Schindler, C. S., et al. (2019). A General synthetic route for accessing azetidines via intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates. Journal of the American Chemical Society, 141(42), 16641-16646. Available at: [Link]

  • Li, W. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 38(11), 2841-2856. Available at: [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. CN111362852A.
  • Li, J., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(9), 2333. Available at: [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]

  • Zhang, W., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118. Available at: [Link]

  • Gualandi, A., et al. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 24(23), 4236. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. The Journal of Organic Chemistry, 87(22), 15095-15106. Available at: [Link]

  • Zhang, H., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available at: [Link]

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Methodological & Application

The Strategic Application of tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Power of the Nitroalkene

In the landscape of contemporary drug discovery, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold. Its inherent ring strain of approximately 25.4 kcal/mol imparts a unique three-dimensional geometry that is highly sought after by medicinal chemists. This strained ring system offers a favorable balance of structural rigidity and metabolic stability, allowing for precise vectoral presentation of substituents into protein binding pockets.[1] When functionalized with a nitromethylene group, as in tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, the azetidine scaffold is transformed into a highly versatile and reactive building block for the synthesis of complex, biologically active molecules.

The exocyclic nitromethylene moiety renders the β-carbon highly electrophilic, making the entire molecule an excellent Michael acceptor. This feature is of paramount importance in medicinal chemistry, particularly for the development of covalent inhibitors, which can offer prolonged therapeutic effects and increased potency. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and strategic application of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate as a key intermediate in the generation of novel therapeutics.

Synthesis of tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate: A Two-Step Approach

The synthesis of the title compound is logically approached via a two-step sequence starting from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The synthetic pathway involves an initial oxidation to the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, followed by a condensation reaction with nitromethane.

Synthesis_Workflow A tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation (e.g., Swern, TEMPO) C tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate B->C Knoevenagel/Henry Condensation (Nitromethane, base)

Caption: Synthetic workflow for tert-butyl 3-(nitromethylene)azetidine-1-carboxylate.

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The oxidation of the primary alcohol in tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding ketone is a critical step. Several methods can be employed, with Swern oxidation and TEMPO-mediated oxidation being common choices. A green and efficient TEMPO-catalyzed oxidation protocol is detailed below, adapted from a procedure used for the synthesis of intermediates for Baricitinib.[2]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaClO) solution (e.g., 12%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane.

  • Add a catalytic amount of TEMPO (e.g., 0.02 equivalents) and an aqueous solution of potassium bromide (e.g., 0.1 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite and sodium bicarbonate over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Reagent/ParameterMolar Ratio/ConditionPurpose
tert-Butyl 3-hydroxyazetidine-1-carboxylate1.0Starting Material
TEMPO0.02Catalyst
KBr0.1Co-catalyst
NaClO1.1Oxidant
NaHCO₃2.0Base
Temperature0-5 °CControl of exothermicity and side reactions
SolventDichloromethaneReaction medium
Protocol 2: Knoevenagel-Type Condensation to Yield tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Nitromethane (CH₃NO₂)

  • A basic catalyst (e.g., ammonium acetate, piperidine, or a mild inorganic base like K₂CO₃)

  • A dehydrating agent or azeotropic removal of water (e.g., Dean-Stark apparatus with toluene)

  • Toluene or another suitable solvent

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent), nitromethane (2-3 equivalents), a catalytic amount of ammonium acetate (0.2 equivalents), and toluene.

  • Heat the mixture to reflux and continue for 4-8 hours, or until TLC analysis indicates the consumption of the starting ketone. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 3-(nitromethylene)azetidine-1-carboxylate.

Medicinal Chemistry Applications: A Versatile Michael Acceptor

The primary utility of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate in medicinal chemistry stems from its nature as a potent Michael acceptor. The electron-withdrawing nitro group polarizes the exocyclic double bond, making the β-carbon susceptible to nucleophilic attack by biological nucleophiles such as cysteine thiols or lysine amino groups within protein active sites. This reactivity is the foundation for its use in the design of targeted covalent inhibitors.

Caption: Michael addition of biological nucleophiles to the azetidine scaffold.

Application in Kinase Inhibitor Synthesis

A prime example of the utility of this scaffold is in the synthesis of Janus kinase (JAK) inhibitors. The drug Baricitinib, a selective inhibitor of JAK1 and JAK2, features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety.[2] While this example uses a cyanomethylene group, the underlying principle of its synthesis via a Michael-type reaction is directly applicable to the nitromethylene analogue. The azetidine core serves to position the functional group correctly within the kinase active site.

Protocol 3: Aza-Michael Addition for the Synthesis of Novel Azetidine Derivatives

This protocol describes a general method for the conjugate addition of a nucleophile, such as a primary or secondary amine, to tert-butyl 3-(nitromethylene)azetidine-1-carboxylate. This reaction is analogous to the aza-Michael addition of NH-heterocycles to similar azetidine-based acceptors.[5]

Materials:

  • tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

  • A primary or secondary amine (e.g., piperidine, morpholine, or a substituted aniline)

  • A mild base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene or triethylamine)

  • A suitable solvent (e.g., acetonitrile or THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-(nitromethylene)azetidine-1-carboxylate (1 equivalent) and the amine nucleophile (1.1 equivalents) in acetonitrile.

  • Add a catalytic amount of DBU (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. For less reactive nucleophiles, gentle heating (e.g., to 50-60 °C) may be required.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting adduct by flash column chromatography on silica gel.

Reaction ComponentMolar Ratio/ConditionRationale
Azetidine Michael Acceptor1.0Electrophile
Amine Nucleophile1.1Nucleophile, slight excess to ensure complete reaction
DBU0.1Non-nucleophilic base to facilitate the addition
SolventAcetonitrilePolar aprotic solvent suitable for the reaction
TemperatureRoom Temperature to 60 °CTo control reaction rate

Conclusion and Future Perspectives

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a high-value, versatile building block for medicinal chemistry. Its synthesis is achievable through straightforward and scalable chemical transformations. The embedded azetidine scaffold provides desirable physicochemical and structural properties, while the nitromethylene group serves as a potent Michael acceptor for the construction of novel, potentially covalent, inhibitors of various biological targets. The protocols and applications detailed herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity in the pursuit of new therapeutic agents.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PubMed Central. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). BMC Chemistry. [Link]

  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. (2024). Frontiers in Chemistry. [Link]

  • Couty's azetidine synthesis. (2022). Wikipedia. [Link]

  • Synthesis of Azetidines. (2018). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Highly Enantioselective Organocatalytic aza-Henry Reaction of Nitroalkanes to N-Boc Isatin Ketimines. (2014). ResearchGate. [Link]

  • An Efficient Protocol for Accessing beta-Amino Dicarbonyl Compounds through aza-Michael Reaction. (2010). ResearchGate. [Link]

  • aza-Michael addition of amines to α,β-unsaturated carbonyl/nitrile... (2022). ResearchGate. [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). MDPI. [Link]

  • aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives. (2014). ResearchGate. [Link]

  • Henry reaction with benzaldehyde & nitromethane. (n.d.). Buchler GmbH. [Link]

  • Henry reaction (Nitroaldol), aromatic or aliphatic aldehydes, alpha substituted nitromethane, beta-nitroalcohols, copper (II) acetate, Quinine Base. (n.d.). Buchler GmbH. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed. [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

Sources

tert-butyl 3-(nitromethylene)azetidine-1-carboxylate as a precursor for bioactive heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to tert-butyl 3-(nitromethylene)azetidine-1-carboxylate: A Versatile Precursor for Bioactive Heterocycles

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with unique reactivity compared to its less strained five-membered pyrrolidine counterpart, while offering greater stability and handling ease than the more strained three-membered aziridine ring.[3] This balance of stability and reactivity makes azetidine-containing molecules highly sought after as they can present unique three-dimensional vectors for interacting with biological targets, often leading to improved physicochemical properties such as potency and metabolic stability.[4]

This guide focuses on a particularly valuable and versatile building block: tert-butyl 3-(nitromethylene)azetidine-1-carboxylate . The introduction of the exocyclic nitromethylene group onto the azetidine core creates a powerful synthetic handle. This functional group acts as a potent Michael acceptor and can be readily transformed into a variety of other functionalities, unlocking access to a diverse array of complex heterocyclic systems, including spirocycles and densely functionalized azetidines. For researchers in drug discovery, this precursor represents a gateway to novel chemical space and the development of next-generation therapeutics.

Synthesis of the Precursor: tert-butyl 3-(nitromethylene)azetidine-1-carboxylate

The most direct route to the title compound begins with the commercially available and commonly used intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone).[5] The transformation is typically achieved through a Henry (nitro-aldol) reaction followed by dehydration.

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Protocol 1: Synthesis of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate

Causality: This protocol utilizes a base-catalyzed condensation of nitromethane with the ketone. The choice of a mild base like potassium fluoride (KF) on basic alumina or a non-nucleophilic organic base like DBU is crucial to prevent the decomposition of the strained azetidine ring.[6] The subsequent dehydration step is often performed in the same pot to drive the reaction to completion, forming the stable conjugated nitroalkene.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate [CAS: 398489-26-4][5]

  • Nitromethane (CH₃NO₂)

  • Potassium Fluoride on basic Alumina (KF/Al₂O₃) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Acetic Anhydride (Ac₂O) or Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add nitromethane (1.5 eq).

  • Add the base (e.g., KF/Al₂O₃, 2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly add a dehydrating agent such as acetic anhydride (2.0 eq).

  • Let the reaction stir at room temperature for an additional 2-4 hours.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(nitromethylene)azetidine-1-carboxylate as a solid.[7]

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. A characteristic signal for the vinyl proton will appear in the ¹H NMR spectrum, typically as a singlet around δ 6.5-7.5 ppm.

The Synthetic Utility: A Hub of Reactivity

The power of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate lies in the dual reactivity of the nitroalkene moiety, which serves as both an outstanding electrophile and a precursor to other essential functional groups.

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// Edges precursor -> cycloaddition [color="#EA4335"]; cycloaddition -> spirocycles [color="#EA4335"]; precursor -> michael [color="#FBBC05"]; michael -> functionalized [color="#FBBC05"]; precursor -> reduction [color="#34A853", style=dashed, label="Direct Reduction"]; functionalized -> reduction [color="#34A853", label="Post-Addition\nReduction"]; reduction -> amines [color="#34A853"];

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Application 1: Synthesis of Spirocyclic Pyrrolidines via [3+2] Cycloaddition

Spirocycles, molecules containing two rings connected by a single atom, are of immense interest in drug discovery due to their rigid, three-dimensional structures.[8][9][10] The electron-deficient alkene of the nitromethylene group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[11] A particularly powerful transformation is its reaction with azomethine ylides to construct spiro[azetidine-3,2'-pyrrolidine] scaffolds in a highly regio- and stereoselective manner.[12][13]

Protocol 2: Synthesis of a Spiro[azetidine-3,2'-pyrrolidine] Derivative

Causality: This protocol generates an azomethine ylide in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde (like formaldehyde).[14] This transient 1,3-dipole is immediately trapped by the nitromethylene precursor. The reaction is driven by the formation of the stable five-membered pyrrolidine ring. The regioselectivity is governed by the electronic nature of the dipole and dipolarophile, leading to a single major product.

Materials:

  • tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate (1.0 eq)

  • Sarcosine (N-methylglycine) (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Anhydrous Toluene or Methanol

  • Standard workup and purification reagents

Procedure:

  • To a suspension of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate and sarcosine in anhydrous toluene, add paraformaldehyde.

  • Heat the mixture to reflux (approx. 110 °C) for 6-12 hours, often with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired tert-butyl spiro[azetidine-3,2'-pyrrolidine]-1-carboxylate derivative.

Data Presentation: Representative [3+2] Cycloaddition Scope

Ylide PrecursorsConditionsProduct ClassTypical Yield
Isatin + α-Amino AcidReflux, EtOHSpiro-oxindole-pyrrolidines70-95%[13]
Sarcosine + AldehydeReflux, TolueneN-Methyl-pyrrolidines65-90%
Glycine Ester + AldehydeAg(I) catalyst, DCMPyrrolidine Esters60-85%

Application 2: Michael Addition and Subsequent Functionalization

The nitromethylene group is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles. This reaction provides a direct route to 3,3-disubstituted azetidines. A subsequent reduction of the nitro group offers a pathway to valuable 3-(1-aminoalkyl)azetidine derivatives, which are important building blocks for peptidomimetics and other bioactive molecules.[15]

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Protocol 3: Michael Addition of an Amine Nucleophile

Causality: This protocol uses a base like DBU to facilitate the conjugate addition of a primary or secondary amine.[16] The reaction is typically fast and high-yielding. The resulting nitroalkane is stable and can often be isolated or used directly in the next step.

Materials:

  • tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate (1.0 eq)

  • Amine nucleophile (e.g., Benzylamine, Morpholine) (1.1 eq)

  • DBU (0.1 eq, catalytic)

  • Anhydrous Acetonitrile or THF

  • Standard workup and purification reagents

Procedure:

  • Dissolve the nitromethylene precursor in anhydrous acetonitrile at room temperature.

  • Add the amine nucleophile, followed by the catalytic amount of DBU.

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the Michael adduct.

Protocol 4: Reduction of the Nitro Group

Causality: The reduction of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation using Raney Nickel is a common and effective method.[15] For substrates that may be sensitive to hydrogenation, a dissolving metal reduction using zinc powder in an acidic medium provides a robust alternative.[15]

Materials for Hydrogenation:

  • Nitroalkane adduct from Protocol 3

  • Raney Nickel (slurry in water, ~5-10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or Parr shaker)

Procedure (Hydrogenation):

  • Carefully wash the Raney Nickel with methanol to remove water.

  • Add the nitroalkane adduct to a flask, followed by methanol and the washed Raney Nickel.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).

  • Stir vigorously at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Concentrate the filtrate to obtain the crude amine, which can be purified by chromatography or crystallization.

Conclusion

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a high-value, versatile precursor that opens multiple avenues for the synthesis of novel, bioactive heterocycles. Its ability to participate in powerful C-C and C-N bond-forming reactions, such as [3+2] cycloadditions and Michael additions, allows for the rapid construction of molecular complexity. The straightforward conversion of the nitro group into other functionalities further enhances its utility. For researchers and drug development professionals, mastering the chemistry of this building block provides a strategic advantage in the exploration of new chemical entities with therapeutic potential.

References

  • Title: Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Source: Chemistry – A European Journal URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Wiley-VCH GmbH URL: [Link]

  • Title: Examples of biologically active drug leads containing azetidine Source: ResearchGate URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 Source: LJMU Research Online URL: [Link]

  • Title: Biologically active azetidines. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]

  • Title: Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery Source: PubMed URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of novel angular spirocyclic azetidines Source: PubMed URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives Source: PMC - NIH URL: [Link]

  • Title: The [3+2]Cycloaddition Reaction Source: Harvard University URL: [Link]

  • Title: 3-Nitro-2H-chromenes in [3+2] cycloaddition reaction with azomethine ylides derived from N-unsubstituted α-amino acids and isatins: regio- and stereoselective synthesis of spirochromeno[3,4-c]pyrrolidines Source: ResearchGate URL: [Link]

  • Title: Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone Source: PMC - PubMed Central URL: [Link]

Sources

Green Synthesis Strategies for tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: A Guide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the synthesis of chiral intermediates with high purity and efficiency is paramount. Among these, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate has emerged as a critical building block, notably in the manufacture of Baricitinib, a Janus kinase (JAK) inhibitor.[1] Baricitinib has demonstrated significant therapeutic potential in the treatment of rheumatoid arthritis and other inflammatory conditions.[1] The structural motif of the azetidine ring is a key pharmacophore that imparts unique conformational constraints and metabolic stability to drug candidates.

Traditionally, the synthesis of this intermediate has relied on conventional methods such as the Horner-Wadsworth-Emmons (HWE) or Wittig reactions.[1] However, these approaches are often plagued by challenges including the use of hazardous reagents, generation of significant waste streams (particularly mixed salt wastewater), and modest yields, which collectively escalate production costs and environmental impact.[1]

This application note provides a detailed guide to greener and more sustainable synthetic methodologies for tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate and its immediate precursor, tert-butyl 3-oxoazetidine-1-carboxylate. By embracing the principles of green chemistry, these protocols offer enhanced efficiency, safety, and scalability, aligning with the pharmaceutical industry's growing commitment to sustainable manufacturing practices. We will delve into the rationale behind these improved methods, providing detailed, step-by-step protocols and comparative data to empower researchers and drug development professionals in their pursuit of more environmentally benign synthetic pathways.

Greener Synthesis of the Precursor: tert-Butyl 3-oxoazetidine-1-carboxylate

The immediate precursor to our target molecule is tert-butyl 3-oxoazetidine-1-carboxylate. Its synthesis typically involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. While traditional methods often employ oxidants like sodium hypochlorite (NaClO) in conjunction with a TEMPO catalyst, these reactions can present challenges in terms of selectivity, waste generation, and safety on a large scale.[2] A more refined, greener approach utilizes a microchannel reactor, which offers superior control over reaction parameters, leading to improved yield and safety.

Protocol 1: Green Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate in a Microchannel Reactor

This protocol describes a greener oxidation process that leverages the advantages of flow chemistry. The use of a microchannel reactor enhances heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts.

Workflow for Green Oxidation

cluster_prep Reactant Preparation cluster_reaction Microchannel Reaction cluster_workup Work-up and Isolation A Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in an appropriate solvent (e.g., CH2Cl2) C Add TEMPO catalyst to the organic phase A->C D Pump both solutions into a microchannel reactor B Prepare an aqueous solution of KHCO3 and NaClO E Maintain precise temperature control (e.g., -15 to 5 °C) D->E F Collect the reaction mixture E->F G Separate the organic and aqueous layers F->G H Wash, dry, and concentrate the organic layer G->H I Purify the crude product (e.g., by crystallization) H->I

Caption: Workflow for the green oxidation in a microchannel reactor.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO) solution (e.g., 12% aqueous)

  • Deionized water

Equipment:

  • Microchannel reactor system

  • Syringe pumps

  • Temperature controller

  • Standard laboratory glassware for work-up

Procedure:

  • Preparation of the Organic Phase: In a suitable flask, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane. Add a catalytic amount of TEMPO (e.g., 0.02 equivalents) and an aqueous solution of potassium bromide (e.g., 9.1%).

  • Preparation of the Aqueous Phase: In a separate vessel, prepare an aqueous solution of potassium bicarbonate and sodium hypochlorite.

  • Reaction in Microchannel Reactor: Using precision pumps, introduce the organic and aqueous phases into the microchannel reactor at controlled flow rates. Maintain the internal temperature of the reactor between -15 °C and 5 °C.[2]

  • Reaction Quenching and Work-up: The reaction mixture exiting the reactor is collected. The organic layer is separated, washed sequentially with aqueous sodium thiosulfate and brine, and then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude tert-butyl 3-oxoazetidine-1-carboxylate, which can be further purified if necessary.

Rationale for this Green Approach:

  • Enhanced Safety: The small reaction volume within the microchannel reactor minimizes the risks associated with exothermic reactions and the handling of potentially unstable reagents.

  • Improved Yield and Selectivity: Precise control over temperature and residence time leads to a more efficient reaction with fewer side products.

  • Scalability: This continuous flow process is more easily and safely scaled up for industrial production compared to batch reactions.

Greener Horner-Wadsworth-Emmons (HWE) Reaction for tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

The conversion of the oxo-azetidine to the target cyanomethylene derivative is efficiently achieved via a Horner-Wadsworth-Emmons reaction. The protocol outlined below is optimized for higher yield and operational simplicity, representing a greener alternative to traditional methods that may suffer from lower yields and more complex purification.

Protocol 2: A Facile and High-Yield HWE Synthesis

This protocol details a cost-effective and efficient synthesis that has been successfully applied for larger-scale production.[2]

Reaction Pathway

reagent Diethyl (cyanomethyl)phosphonate + Potassium tert-butoxide in THF intermediate tert-Butyl 3-oxoazetidine-1-carboxylate reagent->intermediate -5 °C to room temp. product tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate intermediate->product 16 h

Caption: Reaction scheme for the green HWE synthesis.

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide solution in Tetrahydrofuran (THF) (e.g., 1 M)

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen (H₂) or Nitrogen (N₂) gas for inert atmosphere

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Addition funnel

  • Inert gas supply

Procedure:

  • Ylide Formation: To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF, slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 equivalents) under a hydrogen atmosphere while maintaining the temperature at -5 °C.[2] Stir the resulting mixture at this temperature for 3 hours. The use of a hydrogen atmosphere is a specific detail from the cited procedure, though an inert atmosphere like nitrogen is more common and generally sufficient for this type of reaction.

  • Addition of Ketone: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF and add this solution to the reaction mixture at -5 °C.[2]

  • Reaction Progression: Continue stirring at -5 °C for an additional 2 hours.[2] Afterwards, allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]

  • Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by quenching with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by crystallization or chromatography to yield pure tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to form the reactive ylide. THF is an excellent aprotic solvent for this reaction, solubilizing the reactants and intermediates.

  • Low-Temperature Control: The initial low temperature (-5 °C) controls the rate of ylide formation and its subsequent reaction with the ketone, which helps to minimize side reactions and improve the overall yield.

  • Extended Reaction Time: Allowing the reaction to proceed for an extended period at room temperature ensures complete conversion of the starting materials.

Comparative Analysis of Synthesis Methods

To illustrate the advantages of the greener protocols, the following table summarizes key performance indicators for traditional versus improved methods.

ParameterTraditional HWE/Wittig[1]Green HWE Protocol[2]Green Oxidation (Microchannel)
Yield ~72%Up to 97%High, typically >90%
Key Reagents Diethyl cyanomethyl phosphonateDiethyl (cyanomethyl)phosphonateTEMPO (catalytic), NaClO
Solvent Various organic solventsTetrahydrofuran (THF)Dichloromethane (CH₂Cl₂)
Temperature Variable-5 °C to Room Temperature-15 °C to 5 °C
Waste Stream Mixed salt wastewaterReduced phosphate wasteAqueous salt solution
Scalability ModerateHighExcellent (Flow Chemistry)
Safety Concerns Hazardous reagentsStrong baseExothermic reaction (controlled)

Conclusion

The adoption of green chemistry principles in the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate offers substantial benefits in terms of yield, safety, and environmental impact. The use of microchannel reactors for the oxidation of the hydroxy precursor and the optimization of the Horner-Wadsworth-Emmons reaction provide robust and scalable pathways suitable for industrial production. These methodologies not only enhance the economic viability of manufacturing crucial pharmaceutical intermediates like Baricitinib but also align with the broader goals of sustainable development within the chemical and pharmaceutical industries. Further exploration into biocatalytic methods and the use of even more benign solvent systems will continue to pave the way for the next generation of green synthetic processes.

References

  • Li, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8. Available at: [Link]

Sources

The Strategic Application of tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate in the Synthesis of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Versatility of the Nitromethylene Group in Oncology Drug Discovery

The confluence of unique structural motifs in a single molecular entity often paves the way for novel therapeutic agents. tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate emerges as a highly promising, yet underexplored, building block in the synthesis of potential antitumor agents. The strained four-membered azetidine ring, when incorporated into larger molecules, can impart favorable pharmacokinetic properties such as improved metabolic stability, solubility, and target-binding affinity.[1] In recent years, a multitude of azetidine-containing molecules have been investigated and developed as potent anticancer agents.[2] The nitromethylene group, a versatile functional handle, further enhances the synthetic utility of this scaffold, allowing for its elaboration into a variety of pharmacologically relevant functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate in the design and synthesis of novel antitumor compounds. We will delve into the synthesis of this key intermediate, explore its chemical transformations, and present protocols for its conversion into compound classes with established anticancer activity, such as STAT3 inhibitors and tubulin polymerization inhibitors.

Synthesis of the Key Intermediate: tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate

The synthesis of the title compound commences with the readily available precursor, tert-butyl 3-oxoazetidine-1-carboxylate. The pivotal step is a Henry (nitroaldol) reaction with nitromethane, which introduces the key nitromethylene functionality.

Protocol 1: Synthesis of tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate

This protocol is adapted from general procedures for the Henry reaction.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Nitromethane (CH₃NO₂)

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like DBU)

  • A suitable solvent (e.g., methanol, ethanol, or THF)

  • Acid for workup (e.g., dilute hydrochloric acid or acetic acid)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in the chosen solvent.

  • Addition of Nitromethane: Add nitromethane (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add the base (e.g., a solution of NaOH in methanol) dropwise to the stirred solution. The choice of base and solvent may require optimization for best results.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by adding the acidic solution until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-(nitromethylene)azetidine-1-carboxylate.

Expected Outcome:

The reaction should yield the desired α,β-unsaturated nitro compound as a stable solid or oil. The yield will depend on the optimized reaction conditions.

Synthetic Transformations of the Nitromethylene Group: A Gateway to Diverse Pharmacophores

The true synthetic power of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate lies in the versatile reactivity of its nitromethylene group. This functionality can be transformed into a primary amine, a ketone, or can participate in cycloaddition and Michael addition reactions, providing access to a wide array of molecular architectures with potential antitumor activity.

A. Reduction to a Primary Amine: Building Block for STAT3 Inhibitors

The reduction of the nitro group to a primary amine is a pivotal transformation, as it furnishes a key building block for the synthesis of potent and selective STAT3 inhibitors.[3][4][5][6][7] Aberrant STAT3 signaling is a hallmark of many cancers, making it an attractive therapeutic target.[1][8][9][10][11]

Method 1: Catalytic Hydrogenation

Materials:

  • tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Hydrogen gas (H₂)

  • Solvent (e.g., methanol, ethanol)

Step-by-Step Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the nitro compound in the chosen solvent.

  • Catalyst Addition: Carefully add the catalyst (typically 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the desired primary amine.

Method 2: Metal-Mediated Reduction

Materials:

  • tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

  • Iron powder (Fe), Tin(II) chloride (SnCl₂), or Zinc dust (Zn)

  • Acidic medium (e.g., acetic acid, hydrochloric acid)

  • Solvent (e.g., ethanol, ethyl acetate)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro compound and the chosen metal in the solvent.

  • Acid Addition: Add the acid dropwise while stirring. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion.

  • Workup: Filter the reaction mixture to remove the metal salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by chromatography if necessary.

Table 1: Comparison of Reduction Methods for the Nitromethylene Group

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C or Raney NiClean reaction, high yields, mild conditions.Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups.
Metal-Mediated ReductionFe, Sn, or Zn in acidInexpensive, readily available reagents, good for large-scale synthesis.Stoichiometric amounts of metal are required, workup can be tedious.
B. Conversion to a Ketone via the Nef Reaction: Precursor to Tubulin Polymerization Inhibitors

The Nef reaction provides a route to convert the nitromethylene group into a carbonyl group, yielding tert-butyl 3-oxoazetidine-1-carboxylate.[2][12][13][14][15] This ketone can then be further functionalized to synthesize analogues of known tubulin polymerization inhibitors, a clinically validated strategy in cancer chemotherapy.[16][17]

Materials:

  • tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

  • Base (e.g., sodium methoxide)

  • Strong acid (e.g., sulfuric acid) or an oxidizing agent (e.g., ozone, KMnO₄)

  • Solvents (e.g., methanol, dichloromethane)

Step-by-Step Procedure (Classical Conditions):

  • Nitronate Formation: Dissolve the nitro compound in a suitable solvent and treat with a strong base to form the nitronate salt.

  • Acid Hydrolysis: Slowly add the nitronate solution to a cold, aqueous solution of a strong acid.

  • Workup and Extraction: Neutralize the reaction mixture and extract the ketone product with an organic solvent.

  • Purification: Dry, concentrate, and purify the product by chromatography.

C. Michael Addition and 1,3-Dipolar Cycloaddition Reactions

The electron-withdrawing nature of the nitro group makes the double bond in tert-butyl 3-(nitromethylene)azetidine-1-carboxylate an excellent Michael acceptor and a dipolarophile in 1,3-dipolar cycloaddition reactions.[18][19][20][21][22][23][24][25][26] These reactions open up avenues for the synthesis of complex heterocyclic systems with potential biological activity.

Application in the Synthesis of Antitumor Agents: Targeting Key Cancer Pathways

A. Azetidine-Based STAT3 Inhibitors

As previously mentioned, the primary amine derived from the reduction of the title compound is a crucial intermediate for synthesizing STAT3 inhibitors. The azetidine core can be coupled with various carboxylic acids to generate a library of amides for screening.

STAT3_Inhibition cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation and DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Simplified STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

B. Azetidine-Containing Tubulin Polymerization Inhibitors

The ketone intermediate from the Nef reaction can be used to synthesize compounds that mimic the structure of known tubulin polymerization inhibitors like combretastatin A-4. These agents bind to tubulin, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis.[27][16]

Tubulin_Inhibition cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Azetidine_Inhibitor Azetidine-based Tubulin Inhibitor Azetidine_Inhibitor->Tubulin_Dimers Binds to & Inhibits Polymerization

Caption: Mechanism of action of tubulin polymerization inhibitors leading to apoptosis.

Conclusion

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a versatile and valuable building block for the synthesis of novel antitumor agents. Its strategic importance lies in the facile introduction of the nitromethylene group onto the privileged azetidine scaffold, and the subsequent, diverse chemical transformations this group can undergo. The protocols and synthetic strategies outlined in this application note provide a roadmap for researchers to explore the chemical space around this scaffold and develop new therapeutic candidates targeting critical cancer pathways. The potential to generate libraries of compounds for screening against targets like STAT3 and tubulin underscores the significance of this intermediate in modern oncology drug discovery.

References

  • Nef reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Nef reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • The Nef Reaction - Organic Reactions. (n.d.). Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor - Scholar9. (2022). Retrieved from [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed. (2022). Retrieved from [Link]

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Reduction of α,β-unsaturated nitro compounds - Chemistry Stack Exchange. (2014). Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). Retrieved from [Link]

  • Reduction of .alpha.,.beta.-unsaturated nitro compounds with boron hydrides: a new route to N-substituted hydroxylamines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Stereoselective reactions of nitro compounds in the synthesis of natural compound analogs and active pharmaceutical ingredients: | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). Retrieved from [Link]

  • Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). Retrieved from [Link]

  • Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions - ResearchGate. (2011). Retrieved from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019). Retrieved from [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (n.d.). Retrieved from [Link]

  • Enantioselective organocatalytic Michael addition reactions between N-heterocycles and nitroolefins - PubMed. (2006). Retrieved from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. (n.d.). Retrieved from [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1) - Chemical Science Review and Letters. (n.d.). Retrieved from [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]

  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters | Organic Letters - ACS Publications. (2015). Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed. (2023). Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed. (n.d.). Retrieved from [Link]

  • Recent developments in tubulin polymerization inhibitors: An overview - PubMed. (2014). Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate precursor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1][2][3] As a key building block in the synthesis of compounds like Baricitinib, a Janus kinase (JAK) inhibitor, ensuring a high-purity, efficient synthesis is paramount.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: From Starting Material to Final Product

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate typically involves the oxidation of its precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.[4] This process, while common, is fraught with potential challenges that can impact yield and purity.

Problem 1: Incomplete or Sluggish Oxidation Reaction

Question: My oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate is not going to completion, or is proceeding very slowly, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: This is a common issue that can often be traced back to the choice and handling of the oxidizing agent, as well as the overall reaction conditions. Let's break down the potential culprits:

  • Choice of Oxidant: The selection of the oxidizing agent is critical. While various methods exist, Swern, Dess-Martin, and Parikh-Doering oxidations are frequently employed for this transformation due to their mild nature.[5][6][7][8][9]

    • Insight: For substrates sensitive to acidic conditions, a Dess-Martin oxidation might be preferable as it runs at a neutral pH.[5][10] Swern and Parikh-Doering oxidations, while also mild, involve the in-situ generation of a reactive species and require careful temperature control.[7][9][11]

  • Reagent Quality and Stoichiometry:

    • Dess-Martin Periodinane (DMP): DMP is sensitive to moisture.[4] Ensure you are using a freshly opened bottle or a properly stored reagent. The stoichiometry is also key; a slight excess (1.1-1.5 equivalents) is often necessary to drive the reaction to completion.

    • Swern Oxidation: The success of a Swern oxidation hinges on the precise addition of reagents at low temperatures (typically -78 °C).[12] Premature warming can lead to the formation of side products. Ensure your oxalyl chloride and triethylamine are of high purity.

    • Parikh-Doering Oxidation: The sulfur trioxide pyridine complex is hygroscopic and its activity can be diminished by moisture.[6] Use of an insufficient amount of the activating agent or base can stall the reaction.[7]

  • Reaction Temperature:

    • Swern Oxidation: Maintaining a very low temperature (-78 °C) is crucial during the initial stages to prevent the decomposition of the reactive intermediate.[12]

    • Parikh-Doering and Dess-Martin Oxidations: These can often be run at 0 °C to room temperature, offering an operational advantage.[5][7] However, for sensitive substrates, starting at a lower temperature and gradually warming can improve selectivity.

Troubleshooting Workflow:

Incomplete Oxidation start Incomplete Oxidation Detected check_reagent Verify Reagent Quality & Stoichiometry start->check_reagent check_temp Assess Reaction Temperature Control start->check_temp check_solvent Ensure Anhydrous Solvent start->check_solvent solution_dmp Use fresh DMP (1.1-1.5 eq) check_reagent->solution_dmp Dess-Martin solution_swern Maintain -78°C during additions check_reagent->solution_swern Swern solution_parikh Use fresh SO3-pyridine complex check_reagent->solution_parikh Parikh-Doering check_temp->solution_swern solution_solvent Dry solvent before use check_solvent->solution_solvent end_node Reaction Proceeds to Completion solution_dmp->end_node solution_swern->end_node solution_parikh->end_node solution_solvent->end_node

Caption: Troubleshooting workflow for incomplete oxidation.

Problem 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

Answer: Impurity generation is often a sign of non-optimal reaction conditions or instability of the product.

  • Over-oxidation: While less common with mild oxidants for this specific transformation, it's a possibility if harsher, chromium-based reagents are used. The primary alcohol precursor is oxidized to the aldehyde, which can then be further oxidized to a carboxylic acid.

    • Preventative Measure: Stick to mild and selective oxidation methods like Swern, Dess-Martin, or Parikh-Doering, which are known to halt the oxidation at the aldehyde or ketone stage.[13]

  • Side Products from Swern Oxidation: A common side product is the formation of a methylthiomethyl (MTM) ether. This occurs if the reaction temperature is not kept sufficiently low.[14]

    • Preventative Measure: Strict adherence to the -78 °C reaction temperature during the addition of the alcohol and base is critical.

  • Decomposition of the Product: Tert-butyl 3-oxoazetidine-1-carboxylate can be unstable under certain conditions. It is sensitive to moisture and strong acids or bases.[4] The strained four-membered ring can be susceptible to nucleophilic attack.

    • Preventative Measure: Workup conditions should be neutral or mildly basic. Avoid prolonged exposure to acidic or strongly basic aqueous solutions. During purification by silica gel chromatography, it is sometimes beneficial to neutralize the silica gel with a small amount of triethylamine in the eluent.

Comparative Table of Common Oxidation Methods:

Oxidation MethodTypical TemperatureKey AdvantagesPotential Issues
Swern Oxidation -78 °CMild, high yieldsRequires cryogenic temperatures, malodorous byproduct (dimethyl sulfide)[11][15]
Dess-Martin Oxidation Room TemperatureMild, neutral pH, easy workup[5][16]Reagent is potentially explosive[10], moisture sensitive
Parikh-Doering Oxidation 0 °C to Room Temp.Operationally simple, avoids cryogenic temps[7][14]Can require a large excess of reagents
Problem 3: Difficulties in Product Isolation and Purification

Question: I'm having trouble isolating a pure sample of tert-butyl 3-oxoazetidine-1-carboxylate after workup. What are the best practices for purification?

Answer: The physical properties of this compound can present some challenges during isolation.

  • Workup: After quenching the reaction, a standard aqueous workup is typically performed. It's important to use a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove water-soluble byproducts.

  • Extraction: Dichloromethane or ethyl acetate are common extraction solvents. Ensure complete extraction by performing multiple extractions (e.g., 3x).

  • Purification:

    • Silica Gel Chromatography: This is the most common method for obtaining a high-purity product.

      • Solvent System: A gradient of hexane and ethyl acetate is typically effective.[17]

      • Pro-Tip: As mentioned, the product can be sensitive. Pre-treating the silica gel with a 1% solution of triethylamine in the eluent can help prevent decomposition on the column.

    • Crystallization: The product is a solid at room temperature, and crystallization can be an effective purification method if the crude product is of reasonable purity.[1]

Experimental Protocol: Dess-Martin Oxidation

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this synthesis?

A1: The direct precursor is tert-butyl 3-hydroxyazetidine-1-carboxylate.[18][19][20][21] This is a commercially available white to light yellow solid.[22][23]

Q2: How should I store the final product, tert-butyl 3-oxoazetidine-1-carboxylate?

A2: The product is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]

Q3: Can I use other oxidation methods, such as TEMPO-based systems?

A3: Yes, TEMPO-catalyzed oxidations, for instance using sodium hypochlorite (NaClO) as the terminal oxidant, have been successfully employed for this transformation and can be a cost-effective alternative for larger-scale syntheses.

Q4: What are the key safety precautions when running these reactions?

A4:

  • Dess-Martin Periodinane: While generally stable, it can be explosive under certain conditions, particularly when impure or subjected to shock or heat. Handle with care.[24]

  • Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a very strong and unpleasant odor.[9] All manipulations must be performed in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[25][26]

Logical Relationship Diagram:

Synthesis Logic sub tert-Butyl 3-hydroxyazetidine-1-carboxylate reaction Oxidation Reaction sub->reaction oxidant Oxidizing Agent (DMP, Swern, etc.) oxidant->reaction product tert-Butyl 3-oxoazetidine-1-carboxylate reaction->product purification Purification (Chromatography) product->purification final_product Pure Product purification->final_product

Sources

Technical Support Center: Purification of Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and valuable heterocyclic scaffolds. Azetidines are critical building blocks in medicinal chemistry, yet their purification is notoriously difficult due to a combination of high polarity, basicity, and potential ring instability.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common high-level questions and provides a foundational understanding of the core challenges.

Q1: Why is my polar azetidine compound so difficult to purify using standard silica gel chromatography?

A: The difficulty arises from a combination of three intrinsic properties of polar azetidines:

  • High Polarity: The nitrogen atom, often supplemented by other polar functional groups (e.g., hydroxyls, amines), makes these compounds highly soluble in polar solvents. This leads to very weak retention on normal-phase silica gel, causing them to elute quickly, often with poor separation from other polar impurities.

  • Basicity: The lone pair of electrons on the azetidine nitrogen makes it basic. This basicity causes strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing, streaking, and in severe cases, irreversible adsorption of the compound onto the column.[1][2]

  • Ring Strain & Instability: The four-membered ring is sterically strained. This strain can make the compound susceptible to ring-opening or rearrangement under acidic conditions, which are characteristic of the surface of untreated silica gel. This can lead to sample decomposition during purification.

Q2: What are the primary chromatographic techniques I should consider for purifying polar azetidines?

A: While standard silica chromatography is challenging, several powerful techniques are well-suited for these molecules. The optimal choice depends on the specific properties of your compound:

  • Normal-Phase Chromatography (NPC) with a Modified Mobile Phase: This involves using standard silica gel but adding a basic modifier (like triethylamine or ammonia) to the eluent. The modifier deactivates the acidic silanol sites, leading to symmetrical peaks and improved recovery.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds.[3][4][5][6] It uses a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water). This "reverse" condition allows for strong retention of very polar molecules that would elute in the void volume of a reversed-phase column.[7]

  • Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for polar compounds, modern RPC columns with polar-embedded groups or those stable in highly aqueous mobile phases can be effective.[8] This is often a good choice if the compound is acid-sensitive and needs to avoid silica altogether.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds like azetidines, as it lacks the strong acidity of silica gel.[9][10][11]

Q3: My azetidine derivative has no significant UV chromophore. How can I detect it during purification?

A: This is a common issue, as simple azetidines may not absorb UV light effectively.[12] You have several robust options for detection:

  • Universal Detectors: Techniques like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Refractive Index Detection (RID) can detect any non-volatile analyte, regardless of its UV absorbance.[13][14]

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer is a highly sensitive and specific method of detection.

  • Staining TLC Plates: For flash chromatography, you can spot fractions onto TLC plates and use a chemical stain to visualize the compound. Common stains like potassium permanganate or anisaldehyde are effective for many organic molecules.[15]

  • Wavelength Focusing: If there is very weak absorption at low wavelengths (e.g., 200-210 nm), using a photodiode array (PDA) detector set to monitor this narrow range can significantly enhance sensitivity compared to monitoring a single wavelength or a broad range.[16]

Section 2: Troubleshooting Guides - Resolving Experimental Failures

This section provides a scenario-based approach to common problems encountered during purification.

Scenario 1: Normal-Phase Chromatography (NPC) Issues
  • Problem: "My compound is streaking badly on the TLC plate and I get very poor recovery from my silica flash column. The peak is a long, drawn-out tail."

  • Underlying Cause: This is the classic signature of a strong interaction between your basic azetidine and the acidic silanol groups on the silica surface.[1][17] The analyte adsorbs strongly and elutes slowly and unevenly, leading to tailing. Some of your compound may be permanently stuck to the column.

  • Solutions & Troubleshooting Workflow:

    dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Workflow for troubleshooting peak tailing.

    Expert Explanation: Adding a competing base like triethylamine (TEA) to the mobile phase "passivates" the silica surface.[18][19] The TEA molecules preferentially interact with the acidic silanol sites, effectively blocking them. This prevents your basic azetidine from getting stuck, allowing it to elute symmetrically based on polarity.[20] For a more robust solution, pre-flushing the column ensures all active sites are neutralized before the sample is even loaded.[21][22]

Scenario 2: Reversed-Phase (RPC) & HILIC Issues
  • Problem: "I tried reversed-phase HPLC with a C18 column, but my highly polar azetidine elutes in the solvent front with no retention."

  • Underlying Cause: Your compound is too hydrophilic. It has a much higher affinity for the polar mobile phase (water/acetonitrile) than for the nonpolar C18 stationary phase, so it is not retained.[23]

  • Solutions & Decision Pathway:

    dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Decision tree for poor retention of polar compounds.

    Expert Explanation: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for this problem.[5][24][25] In HILIC, the stationary phase is polar (e.g., bare silica, amide, or diol). The mobile phase starts with a high percentage of organic solvent (like acetonitrile) and a low percentage of aqueous buffer. The polar analyte is retained by partitioning into the aqueous layer adsorbed on the surface of the stationary phase. As the aqueous content of the mobile phase is increased, the analyte is eluted. This provides excellent retention and separation for compounds that are simply too polar for reversed-phase.[3][4]

Section 3: In-Depth Protocols & Methodologies

Protocol 1: Deactivating a Silica Gel Flash Column for Basic Azetidines

This protocol is designed to prevent peak tailing and improve the recovery of basic compounds.

  • Prepare the Mobile Phase: Determine an appropriate non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) using TLC. To this solvent system, add 0.5-1.0% (v/v) of triethylamine (TEA) or concentrated ammonium hydroxide.

  • Pack the Column: Dry or slurry pack your silica gel column as you normally would using the non-polar component of your mobile phase (e.g., Hexane).

  • Perform the Deactivation Flush:

    • Pass 2-3 column volumes of your complete, base-modified mobile phase through the packed column.

    • Causality Check: This step ensures that the TEA has had sufficient opportunity to coat the silica surface and neutralize the active silanol sites before the compound is introduced.[10][21][26]

  • Load the Sample: Dissolve your crude sample in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Gently evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Run the column using the base-modified mobile phase, collecting fractions as usual.

  • Post-Purification: After combining the desired fractions, the volatile TEA can typically be removed during solvent evaporation under reduced pressure.

Protocol 2: Method Development for HILIC Purification

This protocol provides a starting point for developing a HILIC separation method.

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column. These offer robust and versatile selectivity for a wide range of polar compounds.[24]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Water with 10 mM Ammonium Formate or 0.1% Formic Acid. The buffer is critical for good peak shape and reproducible retention.

    • Solvent B (Organic): Acetonitrile.

  • Initial Gradient Conditions:

    • Equilibrate the column with 95% Solvent B for at least 10-15 column volumes. Equilibration is critical in HILIC and takes longer than in RPC.

    • Inject the sample.

    • Run a linear gradient from 95% B to 50% B over 10-20 minutes.

  • Method Optimization:

    • If retention is too low: Increase the initial percentage of Solvent B (acetonitrile).

    • If retention is too high: Decrease the initial percentage of Solvent B.

    • For peak shape improvement: Adjust the buffer concentration or pH in Solvent A. For basic compounds, a slightly acidic mobile phase (e.g., using formic acid) often yields sharper peaks.

Section 4: Data & Visualization Summaries

Table 1: Comparison of Chromatographic Techniques for Polar Azetidines
TechniqueStationary PhaseTypical Mobile PhaseProsCons
Modified NPC Silica GelHexane/EtOAc + 0.5% TEACost-effective; simple setup.Limited to moderately polar compounds; TEA can be difficult to remove completely.
Reversed-Phase (RPC) C18, Polar-Embedded C18Water/Acetonitrile + Acid/BufferGood for acid-sensitive compounds; high resolution.Poor retention for very polar compounds; potential for phase collapse with high aqueous content.[8]
HILIC Silica, Amide, Diol, ZwitterionicAcetonitrile/Water + BufferExcellent retention for very polar compounds ; MS-friendly mobile phases.[6]Longer equilibration times required; sensitive to water content in sample diluent.
Alumina Aluminum Oxide (Basic, Neutral)Organic SolventsGood for basic compounds; less acidic than silica.[9][10]Can have lower resolving power than silica; activity can vary with water content.
Table 2: Common Mobile Phase Modifiers and Their Purpose
ModifierTypeConcentrationPurpose & Mechanism
Triethylamine (TEA) Basic0.1 - 1.0%Masks acidic silanol sites in NPC, preventing peak tailing of basic analytes.[18][19]
Ammonium Hydroxide Basic0.1 - 1.0%Similar to TEA but can be more effective for highly basic compounds in NPC.[27]
Formic Acid Acidic0.1%Used in RPC and HILIC to protonate basic analytes, often leading to sharper peaks and improved retention.
Ammonium Formate Buffer5 - 20 mMUsed in HILIC/RPC to control pH and ionic strength, ensuring reproducible retention times and good peak shape.[1]

References

identifying and minimizing side products in azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Synthesis Technical Support Center

Introduction

Welcome to the technical support center for azetidine synthesis. Azetidines are strained, four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry due to their unique structural and pharmacokinetic properties.[1][2] However, the inherent ring strain (approx. 25.4 kcal/mol) that makes them valuable also presents significant synthetic challenges, often leading to undesired side reactions.[1]

This guide is designed to provide you with in-depth, field-proven insights to identify, understand, and minimize the formation of common side products. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot your reactions effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My azetidine synthesis has a very low yield. What are the most common culprits?

A: Low yields in azetidine synthesis are typically traced back to three main issues: (1) Competing Ring-Closure Reactions , where thermodynamically more stable five- or six-membered rings form instead; (2) Dimerization/Oligomerization of the desired azetidine product, especially under acidic conditions or high concentrations; and (3) Incomplete Reaction , due to inefficient activation of the leaving group or suboptimal reaction conditions. Each of these is addressed in detail in the Troubleshooting Guides below.

Q2: My LC-MS analysis shows a significant peak at twice the mass of my expected product. What is this and how can I prevent it?

A: This is a classic sign of dimerization . The nucleophilic nitrogen of one azetidine molecule attacks a carbon atom on another, causing the ring to open and form a dimer. This process can continue, leading to oligomers or polymers. This is particularly common with unsubstituted or N-H azetidines.[3][4] To prevent this, consider using high-dilution conditions, maintaining a low temperature during workup and purification, and ensuring your reaction and workup conditions are not acidic.

Q3: I'm attempting an intramolecular cyclization of a γ-amino alcohol derivative. Instead of the 4-membered azetidine, I'm isolating a 6-membered piperidine. Why is this happening?

A: You are likely observing a competing 6-endo-tet cyclization . According to Baldwin's rules, the 4-exo-tet cyclization required for azetidine formation is generally favored over the 6-endo-tet pathway.[5][6][7] However, factors like substrate geometry, the choice of base, and solvent can shift the balance. A strong, non-coordinating base and a polar aprotic solvent often favor the desired 4-exo closure. Refer to Troubleshooting Guide #2 for a detailed mechanistic explanation.

Q4: How can I confirm the structure of my product and differentiate it from side products using NMR?

A: ¹H NMR is a powerful tool for this. Protons on the azetidine ring have characteristic chemical shifts, typically in the range of δ 2.0-4.0 ppm. The coupling constants can also be informative for determining stereochemistry. In contrast, a ring-opened polymer will show broader signals and different chemical shifts corresponding to a linear amine structure. See the "Analytical & Diagnostic Protocols" section for specific NMR signatures.[8][9]

In-Depth Troubleshooting Guides

Guide 1: The Dimerization and Polymerization Problem

This is the most frequent post-synthesis issue, where the isolated product's purity and yield are compromised by self-reaction.

  • Root Cause Analysis: The high ring strain of azetidines makes them susceptible to nucleophilic attack.[1] Cationic initiators, including trace acids (H⁺) or Lewis acids, can protonate the azetidine nitrogen, creating a highly reactive azetidinium ion. This ion is then readily attacked by another neutral azetidine molecule, initiating a chain reaction.[3][4][10] This process is known as cationic ring-opening polymerization.[3][4][11]

  • Troubleshooting Workflow:

    G start High MW Species Detected (LC-MS, NMR) check_conc Was reaction run under high concentration? start->check_conc check_acid Were acidic conditions present during reaction or workup? check_conc->check_acid No sol_dilute ACTION: Rerun reaction under high dilution (e.g., <0.05 M) check_conc->sol_dilute Yes check_temp Was purification performed at elevated temperature? check_acid->check_temp No sol_neutral ACTION: Use non-acidic conditions. Perform basic wash (e.g., sat. NaHCO3) during workup. check_acid->sol_neutral Yes sol_cold ACTION: Purify via chromatography at low temperature. Use deactivated silica gel. check_temp->sol_cold Yes success Problem Resolved: Pure Azetidine Isolated check_temp->success No sol_dilute->success sol_neutral->success sol_cold->success

  • Detailed Mitigation Protocol:

    • Reaction Conditions: If possible, perform the cyclization under high dilution (0.01-0.05 M) to decrease the probability of intermolecular reactions.

    • Workup: Upon completion, immediately quench the reaction and perform a wash with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid catalysts or byproducts.

    • Purification: Avoid distillation if the azetidine is thermally sensitive. Use flash chromatography on silica gel that has been pre-treated with triethylamine (1-2% in the eluent) to prevent on-column degradation. Keep fractions cold and concentrate the final product under reduced pressure at low temperature.

Guide 2: Competing Cyclization - The Azetidine vs. Piperidine/Pyrrolidine Battle

When synthesizing azetidines via intramolecular nucleophilic substitution, the formation of more stable 5- or 6-membered rings is a common and frustrating side reaction.

  • Root Cause Analysis (Baldwin's Rules): The regioselectivity of ring closure is governed by stereoelectronic factors, famously summarized by Baldwin's rules. [12] * 4-exo-tet: (Favored) - Forms the azetidine. The nucleophile attacks the carbon bearing the leaving group, which is exo (outside) the newly forming ring.

    • 5-endo-tet: (Disfavored) - Would form a pyrrolidine via attack at the internal carbon of a three-carbon chain. This trajectory is geometrically difficult.

    • 6-endo-tet: (Disfavored, but can occur) - Forms a piperidine. While disfavored, the longer chain provides more flexibility, and under certain conditions (e.g., thermodynamic control), this pathway can compete. [6] Kinetic control is crucial for favoring the 4-membered ring over the thermodynamically more stable 6-membered alternative. [5][6]

  • Visualizing the Competition:

    G sub γ-Haloamine Precursor ts_4 4-exo-tet Transition State sub->ts_4 Favored Path ts_6 6-endo-tet Transition State sub->ts_6 Disfavored Path azetidine Azetidine Product (Kinetic) ts_4->azetidine Lower Ea piperidine Piperidine Side Product (Thermodynamic) ts_6->piperidine Higher Ea

    Caption: Competing pathways in intramolecular cyclization.

  • Experimental Solutions:

    • Choice of Base: Use a strong, non-nucleophilic, sterically hindered base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). These bases promote rapid, irreversible deprotonation, favoring the kinetically controlled 4-exo-tet pathway.

    • Solvent: Polar aprotic solvents like THF or DMF are generally preferred as they effectively solvate the counter-ion without interfering with the nucleophile.

    • Leaving Group: A better leaving group (e.g., triflate or tosylate vs. bromide or chloride) can accelerate the desired cyclization, minimizing the time for competing side reactions to occur.

Guide 3: Side Products in Photochemical Syntheses (Aza Paternò-Büchi Reaction)

The [2+2] photocycloaddition between an imine and an alkene is a powerful method for azetidine synthesis, but it can be plagued by side reactions stemming from the excited state of the imine. [13][14]

  • Root Cause Analysis: Upon UV irradiation, the imine can enter an excited state. While the desired pathway is cycloaddition, this excited state can also undergo undesired relaxation pathways, such as E/Z isomerization or decomposition, which compete with azetidine formation. [13]

  • Mitigation Strategies:

    • Use a Photosensitizer: Instead of direct excitation of the imine, use a triplet photosensitizer (e.g., acetone, benzophenone). This allows the reaction to proceed via the triplet excited state, which often has a different reactivity profile and can suppress unwanted side reactions. [13] * Visible Light Photocatalysis: Modern methods utilize visible-light photocatalysts that selectively activate the alkene component via energy transfer. [15][16]This avoids direct excitation of the imine altogether, providing a much cleaner and milder route to the desired azetidine. [15] * Optimize Wavelength and Temperature: Ensure the irradiation wavelength is appropriate for the chosen substrate or photosensitizer. Running photochemical reactions at low temperatures can often minimize decomposition pathways.

Analytical & Diagnostic Protocols

Protocol 1: Rapid Identification of Byproducts by ¹H NMR Spectroscopy

A quick ¹H NMR of the crude reaction mixture can be highly diagnostic.

SpeciesKey ProtonsTypical Chemical Shift (δ ppm)Notes
Azetidine Ring CH ₂ adjacent to N2.8 - 4.0Often complex multiplets.
CH ₂ at C3 position2.0 - 2.8Shift depends on substituents.
Dimer/Oligomer Internal N-CH ₂-CH ₂-CH ₂-N1.5 - 2.8Broader signals than the clean cyclic product. Appearance of new signals in the aliphatic region.
Terminal -CH ₂-NH₂2.5 - 3.0Signal for the new primary amine formed at the chain end.
Piperidine Ring CH ₂ adjacent to N2.2 - 3.0Generally more upfield and less complex than azetidine protons.

Note: These are general ranges and can vary significantly based on substitution and solvent. [9]

Protocol 2: LC-MS Analysis for Oligomer Detection
  • Method: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or ammonium acetate.

  • Diagnosis: Look for a series of peaks where the mass difference corresponds to the mass of your azetidine monomer unit. For example, if your product has a mass of 100 Da, you will see peaks at m/z = 101 (M+H)⁺, 201 (Dimer+H)⁺, 301 (Trimer+H)⁺, etc. This confirms oligomerization.

References

Technical Support Center: Optimizing the Horner-Wadsworth-Emons Reaction for Azetidine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reactions, with a specific focus on addressing challenges such as low yield when using Methyl 3-(dimethoxyphosphinoyl)propionate.[1]

The Horner-Wadsworth-Emmons (HWE) reaction is a versatile and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2][3] Its advantages over the traditional Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct, make it a powerful tool in organic synthesis.[2][4][5][6][7] However, when working with strained and potentially sensitive heterocyclic substrates like azetidines, researchers can encounter unique challenges that impact reaction yield and purity.[8]

This guide is designed to provide in-depth technical assistance to navigate these complexities. We will explore the mechanistic nuances of the HWE reaction in the context of azetidine chemistry and offer practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Horner-Wadsworth-Emmons reaction?

The HWE reaction begins with the deprotonation of a phosphonate ester by a base to form a stabilized phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, which is the rate-limiting step.[2] This addition leads to the formation of an oxaphosphetane intermediate, which subsequently eliminates a dialkylphosphate salt to yield the alkene product.[2][3] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3][5][9]

Q2: Why am I observing low yields when reacting an azetidine-2-carboxaldehyde?

Low yields with azetidine-2-carboxaldehydes in the HWE reaction can stem from several factors related to the inherent properties of the azetidine ring system:

  • Ring Strain and Instability: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them susceptible to ring-opening under certain conditions.[8] Strongly basic or nucleophilic conditions, often employed in the HWE reaction, can promote undesired side reactions.

  • Base-Sensitivity of the N-Protecting Group: Many common nitrogen protecting groups (e.g., Boc, Cbz) can be labile to the strong bases typically used for phosphonate deprotonation (e.g., NaH, BuLi). Cleavage of the protecting group can lead to a complex mixture of products.

  • Epimerization at the C2 Position: The aldehyde proton at the C2 position of the azetidine ring is acidic and can be removed by the base, leading to epimerization and a mixture of diastereomeric products.

  • Poor Reactivity of the Aldehyde: Steric hindrance around the aldehyde, potentially from a bulky N-protecting group or other substituents on the azetidine ring, can impede the approach of the phosphonate carbanion.

Q3: How can I improve the (E)-selectivity of my reaction?

The HWE reaction generally favors the formation of (E)-alkenes due to thermodynamic control, where the intermediates can equilibrate to the more stable anti-oxaphosphetane, which leads to the (E)-alkene.[2][9] To enhance (E)-selectivity, consider the following:

  • Choice of Cations: The use of lithium or sodium cations tends to favor the formation of (E)-alkenes.[10]

  • Reaction Temperature: Increasing the reaction temperature can promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically favored (E)-product.[11]

  • Use of Additives: The addition of lithium chloride (LiCl) can facilitate the interconversion of the diastereomeric intermediates, thereby increasing (E)-selectivity.[12]

Q4: I need to synthesize the (Z)-alkene. How can I modify the reaction to favor its formation?

To achieve high (Z)-selectivity, you need to employ conditions that operate under kinetic control, preventing the equilibration of the reaction intermediates. The most common and effective method is the Still-Gennari modification .[3][9] This involves:

  • Electron-Withdrawing Phosphonates: Using phosphonates with electron-withdrawing groups on the ester, such as bis(2,2,2-trifluoroethyl)phosphonates.[2][4][9][13] These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed (Z)-alkene.[3][13]

  • Strong, Non-Coordinating Bases and Crown Ethers: Employing a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[9][13]

  • Low Reaction Temperatures: Conducting the reaction at low temperatures (typically -78 °C) to trap the kinetically favored syn-oxaphosphetane intermediate.[9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the HWE reaction with azetidine substrates.

Issue 1: Low or No Product Yield

A low or complete lack of product is a frequent challenge. The following workflow can help identify and resolve the root cause.

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_base Assess Base Strength and Handling check_reagents->check_base Reagents OK solution_reagents Purify reagents, use fresh phosphonate and aldehyde. check_reagents->solution_reagents Impure/Degraded check_conditions Evaluate Reaction Conditions check_base->check_conditions Base OK solution_base Use fresh, potent base (e.g., new bottle of NaH). Consider milder bases for sensitive substrates. check_base->solution_base Ineffective Deprotonation check_substrate Consider Substrate Stability check_conditions->check_substrate Conditions OK solution_conditions Optimize temperature, reaction time, and solvent. Ensure anhydrous conditions. check_conditions->solution_conditions Suboptimal Parameters solution_substrate Employ milder reaction conditions (e.g., Masamune-Roush). Change N-protecting group. check_substrate->solution_substrate Substrate Degradation HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phosphonate Phosphonate (R'O)₂P(O)CH₂EWG carbanion Phosphonate Carbanion (R'O)₂P(O)CH⁻EWG phosphonate->carbanion Deprotonation aldehyde Azetidine Aldehyde Azetidine-CHO oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane base Base base->carbanion carbanion->oxaphosphetane Nucleophilic Addition alkene Alkene Product Azetidine-CH=CHEWG oxaphosphetane->alkene Elimination byproduct Phosphate Byproduct (R'O)₂PO₂⁻ oxaphosphetane->byproduct

Sources

managing ring strain and preventing ring-opening side reactions in azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing azetidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by the strained four-membered ring of azetidines. The inherent ring strain of approximately 25.4 kcal/mol is a double-edged sword: it provides a unique three-dimensional scaffold and drives useful reactivity, but it also makes the ring susceptible to undesired cleavage.[1][2]

This resource provides field-proven insights, troubleshooting guides for common experimental failures, and FAQs to proactively design more robust synthetic routes.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is for researchers who are actively encountering issues in their experiments. The Q&A format addresses specific problems with explanations of the underlying chemistry and actionable solutions.

Q1: My azetidine derivative is decomposing during silica gel column chromatography. What's happening and how can I fix it?

A1: Root Cause Analysis & Mechanism

This is a classic problem caused by the acidic nature of standard silica gel. The lone pair on the azetidine nitrogen is basic and readily protonated by the acidic silanol groups (Si-OH) on the silica surface. This protonation forms a highly strained azetidinium ion, which dramatically increases the electrophilicity of the ring carbons. Even weak nucleophiles, such as water, methanol from the eluent, or the chloride counter-ion from a previous step, can then attack a ring carbon, leading to irreversible ring-opening.[3][4]

Acid_Catalyzed_Ring_Opening cluster_0 Mechanism on Silica Gel Azetidine Azetidine (Basic) Protonated Azetidinium Ion (Activated, Strained) Azetidine->Protonated Protonation by acidic silanol groups Silica Silica Gel (R-SiOH) Opened Ring-Opened Product Protonated->Opened Nucleophilic Attack Nucleophile Nucleophile (Nu-) (e.g., H2O, MeOH)

Caption: Acid-catalyzed ring-opening of azetidines on silica gel.

Troubleshooting & Solutions:

  • Switch to a Neutral or Basic Stationary Phase: The most effective solution is to avoid the acidic environment altogether.

    • Basic or Neutral Alumina: Use activated basic or neutral alumina for your column chromatography.[5]

    • Treated Silica Gel: If you must use silica, neutralize it first. Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. Let it stand for an hour before packing the column.

  • Buffer the Eluent: Add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your mobile phase to neutralize acidic sites as the eluent passes through the column.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, this is often the best method to obtain high purity without degradation.[5]

    • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent, non-acidic purification technique.[5]

Q2: My intramolecular cyclization to form an azetidine is giving very low yields, and I see significant amounts of a higher molecular weight byproduct.

A2: Root Cause Analysis & Mechanism

This issue points towards competing intermolecular reactions (dimerization or polymerization) overwhelming the desired intramolecular cyclization. The formation of a strained four-membered ring has a higher activation energy than the formation of larger, strain-free intermolecular products.[5] This problem is highly dependent on the concentration of your substrate.

Competing_Reactions Start γ-Haloamine Precursor Intra Intramolecular Cyclization (Desired) Start->Intra Favored at Low Concentration Inter Intermolecular Reaction (Side Reaction) Start->Inter Favored at High Concentration Azetidine Azetidine Product Intra->Azetidine Dimer Dimer/Polymer Byproduct Inter->Dimer

Caption: Competing intra- vs. intermolecular reaction pathways.

Troubleshooting & Solutions:

  • Implement High-Dilution Conditions: The key is to ensure that a molecule of your precursor is more likely to find its own reactive tail than another molecule.

    • Slow Addition: Use a syringe pump to slowly add your substrate solution to a large volume of refluxing solvent containing the base. This keeps the instantaneous concentration of the substrate extremely low.

    • Large Solvent Volume: Use a significantly larger volume of solvent than you normally would for a standard reaction. A final concentration of 0.01-0.05 M is a good starting point.

  • Optimize the Leaving Group: Ensure your leaving group is highly reactive to favor the Sₙ2 cyclization. A tosylate (Ts), mesylate (Ms), or triflate (Tf) is generally better than a halide. If using a halide, consider converting a chloride or bromide to an iodide in situ (Finkelstein reaction) to accelerate the reaction.[6]

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF to promote the Sₙ2 reaction.[6]

Q3: The reduction of my β-lactam (azetidin-2-one) to an azetidine is cleaving the ring. How can I prevent this?

A3: Root Cause Analysis & Mechanism

This side reaction is common when using overly harsh or Lewis acidic reducing agents. Reagents like neat lithium aluminum hydride (LiAlH₄) or those containing alane (AlH₃) can coordinate strongly to both the carbonyl oxygen and the ring nitrogen. This coordination polarizes the ring and can facilitate nucleophilic attack by the hydride at a ring carbon (C4), leading to cleavage instead of just reduction of the carbonyl. This is particularly problematic with electron-rich substituents on the azetidine nucleus.[7]

Troubleshooting & Solutions:

  • Select a Milder Reducing Agent: The goal is to reduce the amide carbonyl without activating the ring for cleavage.

    • Sodium Borohydride (NaBH₄): In many cases, NaBH₄ in isopropanol can selectively reduce the β-lactam to the azetidine, especially for C-3 functionalized azetidin-2-ones, providing good diastereoselectivity.[7]

    • Borane (BH₃•THF or BH₃•SMe₂): Borane complexes are excellent for reducing amides and are generally less prone to causing ring cleavage than LiAlH₄.

  • Modify the Reaction Conditions:

    • Low Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to minimize the energy available for the ring-opening pathway.

    • Careful Workup: Quench the reaction carefully at low temperature before warming to room temperature.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you design robust experiments and prevent the issues detailed above.

Q1: How does the N-substituent affect the stability of the azetidine ring?

A1: The N-substituent has a profound electronic effect on the ring's stability and reactivity.

  • Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), nosyl (Ns), Boc, or other carbamates decrease the basicity and nucleophilicity of the nitrogen atom. While this can protect the nitrogen from unwanted alkylation, it also significantly increases the ring's susceptibility to nucleophilic attack and ring-opening by making the ring carbons more electrophilic.[8] This is a trade-off: EWGs are often necessary to facilitate certain synthetic steps (like C-H functionalization) but render the ring more fragile.[1]

  • Electron-Donating Groups (EDGs) & Alkyl/Aryl Groups: Groups like benzyl (Bn) or simple alkyls increase the electron density on the nitrogen, making it more basic. This generally enhances the stability of the ring against external nucleophiles unless the nitrogen is first activated (e.g., protonated by acid).[9]

A study on the acid-mediated decomposition of N-substituted azetidines clearly demonstrates this principle.[3]

N-SubstituentAzetidine N pKa (Measured)Stability at pH 1.8 (T₁/₂)Electronic EffectReference
4-cyanophenyl0.5< 10 minStrongly Withdrawing[3]
Phenyl4.3~30 minWithdrawing[3][10]
3-pyridyl< -1.1 (calc.)3.8 hoursWithdrawing (protonated)[3][10]
4-pyridyl-2.1 (calc.)Stable (>24h)Withdrawing (less accessible N)[3][10]

As shown, azetidines with N-substituents that lower the nitrogen's pKa (making it less basic) are significantly less stable in acidic conditions.[3][10]

Q2: Under what general pH conditions is an azetidine ring most vulnerable?

A2: Azetidines are most vulnerable under strongly acidic conditions (pH < 4).[3][11] As discussed, acid protonates the nitrogen, creating a highly reactive azetidinium ion that is primed for ring-opening.[3][4] While some robust N-substituted azetidines can tolerate strongly basic conditions, the presence of activating groups on the ring or a poorly chosen N-protecting group can lead to decomposition even under neutral or mild basic conditions.[11] A study confirmed that for a series of N-substituted aryl azetidines, decomposition was rapid at low pH but the compounds were stable at pH 7.0.[3]

Q3: I need to remove an N-Tosyl group. What are the best conditions to avoid ring-opening?

A3: Removing a robust sulfonyl group like tosyl often requires harsh conditions that can easily destroy the azetidine ring. Standard methods like HBr/phenol are not suitable. You must use conditions that avoid strong acids.

Recommended Protocol: Reductive Detosylation using Magnesium/Methanol

This method operates under neutral conditions and is often successful for sensitive substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add your N-tosyl azetidine (1.0 eq) and an excess of magnesium turnings (10-20 eq).

  • Solvent: Add anhydrous methanol as the solvent.

  • Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by TLC or LC-MS. The reaction may take several hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully filter the mixture to remove excess magnesium.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude N-H azetidine can then be purified by a non-acidic method as described in the troubleshooting guide (e.g., neutral alumina chromatography or distillation).

Decision_Tree Start Azetidine Instability Observed Q1 During Purification? Start->Q1 Q2 During Reaction? Start->Q2 no A1 Likely Acid-Catalyzed Opening. - Use Neutral/Basic Alumina - Buffer Eluent with Et3N - Consider Recrystallization Q1->A1 yes Q1->Q2 no Q3 Strong Acid Present? (e.g., TFA, HCl) Q2->Q3 yes A3 Protonation Activates Ring. - Use Milder Conditions - Choose Acid-Stable N-Protecting Group Q3->A3 yes Q4 Strong Nucleophile Present? (e.g., R-Li, Grignard) Q3->Q4 no A4 Direct Ring Opening. - Use EWG on Nitrogen to Deactivate - Lower Reaction Temperature Q4->A4 yes

Caption: A troubleshooting decision tree for azetidine instability.

References

  • Bai, Z., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, G. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Mughal, H. & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. (2024). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • YouTube (2020). Azetidine: Chemical Reactivity. Available at: [Link]

  • De Kimpe, N., et al. (2002). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. Available at: [Link]

  • Singh, U. P. & Singh, R. K. (2012). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimal Protecting Group Strategies for Multi-Step Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring presents unique challenges in chemical synthesis, making the selection of an appropriate protecting group for the nitrogen atom a critical determinant of success.[1][2] This document provides in-depth, field-proven insights into selecting, applying, and removing these crucial protecting groups, with a focus on troubleshooting common issues encountered in the laboratory.

The Critical Role of Protecting Groups in Azetidine Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[3][4] However, the ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening reactions under various conditions.[1] Protecting the azetidine nitrogen is therefore not merely a matter of preventing unwanted side reactions; it is fundamental to maintaining the integrity of the ring throughout a multi-step synthesis.

An optimal protecting group strategy will:

  • Stabilize the azetidine ring: Preventing ring-opening by nucleophiles or under acidic/basic conditions.[5]

  • Be orthogonal to other protecting groups: Allowing for selective deprotection in the presence of other sensitive functionalities.[6][7]

  • Withstand a range of reaction conditions: Remaining intact during subsequent synthetic transformations.

  • Be readily removable: Cleavage should occur under mild conditions that do not compromise the final product.[5]

Troubleshooting Guide: Common Issues and Solutions in a Q&A Format

This section addresses specific problems that researchers frequently encounter during azetidine synthesis, providing causal explanations and actionable solutions.

Q1: My azetidine ring is opening during a reaction. How can I prevent this?

Common Causes:

  • Harsh Reaction Conditions: Strongly acidic or basic conditions can promote nucleophilic attack and subsequent ring cleavage.[4][5] The lability of the azetidine ring is a known challenge.[4]

  • Inadequate Nitrogen Protection: The chosen protecting group may not be sufficiently robust to withstand the reaction environment.

  • Lewis Acid Catalysis: Lewis acids used to activate other functional groups can also coordinate to the azetidine nitrogen, facilitating ring-opening.

Solutions & Protocols:

  • Protecting Group Selection: Employ a robust protecting group known for its stability. The tert-butoxycarbonyl (Boc) group is widely used and generally stable to many reaction conditions, except for strong acids.[8][9] For reactions requiring acidic conditions, a benzyl (Bn) or a carbobenzyloxy (Cbz) group might be more suitable, although their removal requires hydrogenolysis, which may not be compatible with other functional groups. Sulfonyl protecting groups, such as tosyl (Ts), are very stable but require harsh conditions for removal.[10]

    • Decision Workflow for Protecting Group Selection:

      G start Reaction Conditions? acidic Strongly Acidic? start->acidic basic Strongly Basic? acidic->basic No use_cbz_bn Consider Cbz or Bn acidic->use_cbz_bn Yes reductive Reductive Conditions (e.g., Hydrogenolysis)? basic->reductive Yes use_boc Consider Boc basic->use_boc No oxidative Oxidative Conditions? reductive->oxidative No avoid_bn_cbz Avoid Bn/Cbz reductive->avoid_bn_cbz Yes use_sulfonyl Consider Sulfonyl (e.g., Ts) oxidative->use_sulfonyl Yes check_ortho Check Orthogonality with other PGs oxidative->check_ortho No use_boc->check_ortho use_cbz_bn->check_ortho avoid_bn_cbz->oxidative use_sulfonyl->check_ortho

      Caption: Decision tree for initial N-protecting group selection.

  • Reaction Condition Optimization: If possible, switch to milder reaction conditions. For instance, if a Lewis acid is causing issues, explore catalyst-free alternatives or use a less harsh Lewis acid.[11] Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze reactions involving azetidines while being compatible with acid-sensitive groups like Boc.

Q2: I am having difficulty removing the N-protecting group without degrading my final product. What should I do?

Common Causes:

  • Protecting Group is Too Stable: The chosen protecting group requires harsh deprotection conditions that the rest of the molecule cannot tolerate.[5]

  • Over-reaction: The deprotection reaction is left for too long, leading to decomposition of the product.[5]

  • Incomplete Deprotection: The deprotection conditions are too mild, resulting in a mixture of protected and deprotected product.

Solutions & Protocols:

  • Screening Deprotection Conditions: On a small scale, screen a variety of deprotection reagents and conditions.[5] For example, N-Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][12] However, milder methods using reagents like p-toluenesulfonic acid (pTSA) in a deep eutectic solvent have been developed.[13]

    • Experimental Protocol: Small-Scale N-Boc Deprotection Screening

      • Setup: In separate small vials, dissolve 5-10 mg of the N-Boc protected azetidine in 0.5 mL of a suitable solvent (e.g., dichloromethane (DCM), 1,4-dioxane).

      • Reagent Addition: To each vial, add a different deprotecting agent at 0 °C. Examples include:

        • 20% TFA in DCM

        • 4M HCl in dioxane

        • Saturated HCl in ethyl acetate

        • p-Toluenesulfonic acid (1.2 eq.) in methanol

      • Monitoring: Stir the reactions at 0 °C and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.

      • Analysis: Identify the condition that provides complete deprotection with minimal byproduct formation.

  • Orthogonal Protecting Groups: In a multi-step synthesis, employing orthogonal protecting groups is crucial.[14] For example, if your molecule contains an acid-labile group, using an N-Cbz group on the azetidine, which can be removed by hydrogenolysis, would be a good strategy.[6][7]

    • Orthogonality of Common Azetidine Protecting Groups:

Protecting GroupAbbreviationCommon Cleavage ConditionsStable To
tert-ButoxycarbonylBocStrong acids (TFA, HCl)[9]Hydrogenolysis, mild base
CarbobenzyloxyCbzH₂, Pd/C (Hydrogenolysis)[6]Strong acids, mild base
BenzylBnH₂, Pd/C (Hydrogenolysis)[15]Strong acids, mild base
p-ToluenesulfonylTsStrong reducing agents (e.g., Na/NH₃)Strong acids, bases, H₂/Pd/C
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Mild acids, hydrogenolysis
Q3: My reaction yields are consistently low. Could the protecting group be the cause?

Common Causes:

  • Steric Hindrance: A bulky protecting group on the nitrogen can hinder the approach of reagents to a nearby reaction center.

  • Electronic Effects: The electron-withdrawing or -donating nature of the protecting group can influence the reactivity of the azetidine ring or adjacent functional groups. For instance, an electron-withdrawing group can decrease the nucleophilicity of the nitrogen.

  • Catalyst Inhibition: The protecting group or its cleavage byproducts might interfere with the catalyst.

Solutions & Protocols:

  • Evaluate Steric and Electronic Effects: If you suspect steric hindrance from a bulky group like trityl (Trt), consider switching to a smaller group like Boc or Cbz. If electronic effects are a concern, a systematic study with different protecting groups (e.g., comparing the electron-withdrawing tosyl group with the more neutral benzyl group) can provide insights.

  • Consider a "Traceless" Protecting Group: In some cases, a protecting group can be chosen that, upon removal, reveals a functional handle for further elaboration. For example, a 2-propynyl carbamate can be used for subsequent "click" reactions.[6][7]

    • Conceptual Workflow: Addressing Low Yields

      G start Low Reaction Yield sterics Bulky PG near reaction site? start->sterics electronics Reaction sensitive to electronics? sterics->electronics No smaller_pg Switch to smaller PG (e.g., Boc, Cbz) sterics->smaller_pg Yes catalyst Catalyst used? electronics->catalyst No change_pg_electronics Test PGs with different electronics (e.g., Ts vs. Bn) electronics->change_pg_electronics Yes check_compatibility Verify catalyst compatibility with PG catalyst->check_compatibility Yes optimize Re-optimize reaction conditions catalyst->optimize No smaller_pg->optimize change_pg_electronics->optimize check_compatibility->optimize

      Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

Q: Can I perform reactions on substituents of the azetidine ring without affecting the N-protecting group? A: Yes, this is a common strategy. The key is to choose an N-protecting group that is stable to the conditions required for modifying the substituent. For example, if you need to perform a reaction on an ester at the C3 position that requires basic conditions, an N-Boc group would be a suitable choice as it is base-stable.

Q: Are there any protecting groups that can activate the azetidine ring for specific reactions? A: Yes. For instance, the tert-butoxythiocarbonyl (Botc) group has been shown to facilitate α-lithiation of the azetidine ring, allowing for subsequent electrophilic substitution, which is not as effective with the N-Boc group.[3] The Botc group is also more acid-labile than the Boc group, allowing for selective deprotection.[3]

Q: I am working with azetidine-3-carboxylic acid. What is the best way to protect both the nitrogen and the carboxylic acid? A: A common strategy is to use an N-Boc group and protect the carboxylic acid as a methyl or ethyl ester.[8][16] The ester can be hydrolyzed under basic conditions without affecting the N-Boc group. Alternatively, for peptide synthesis, Boc-azetidine-3-carboxylic acid is a commercially available building block.[8][17][18]

Q: How can I avoid racemization when working with chiral azetidines? A: Racemization can be a concern, especially at the α-carbon to a carbonyl group. Using coupling reagents known to suppress racemization in peptide synthesis can be beneficial. Additionally, keeping the temperature low during reactions and workups is a general good practice. The choice of protecting group can also influence stereochemical outcomes.

Q: What are the best practices for purifying azetidine-containing compounds? A: N-protected azetidines can generally be purified by standard column chromatography on silica gel. However, the free amines can be quite polar and may be water-soluble, making extraction and purification more challenging.[5] It is often advantageous to purify the N-protected intermediate before the final deprotection step. For free azetidines, careful basification of the aqueous layer during workup is crucial to ensure efficient extraction into an organic solvent.[5]

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. PubMed. [Link]

  • Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). ResearchGate. [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptide Synthesis Company. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health (NIH). [Link]

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. MDPI. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Boc-Azetidine-3-carboxylic acid. Aapptec Peptides. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH). [Link]

  • Protecting Groups for Carboxylic acid. YouTube. [Link]

  • Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. PubMed. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidine: Basicity and Preparation. YouTube. [Link]

Sources

challenges in the scale-up production of azetidine-based pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Scale-Up & Process Chemistry Support Center

A Message from Your Senior Application Scientist

Welcome to the technical support center dedicated to the unique challenges of scaling the production of azetidine-based pharmaceutical intermediates. As a Senior Application Scientist, I've seen firsthand how the promising biological activity of these strained four-membered rings can be met with significant hurdles in process chemistry. The inherent ring strain that makes azetidines valuable also makes them reactive and, at times, unpredictable under large-scale production conditions.[1][2][3]

This guide is structured to address the practical, real-world problems you may encounter. We will move beyond textbook theory to focus on the causality behind common issues and provide robust, field-tested solutions. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and ultimately master the scale-up of these critical pharmaceutical building blocks.

Section 1: Synthesis & Reaction Control - Troubleshooting Low Yields and Impurity Formation

The synthesis of the azetidine core is often where the first scale-up challenges appear. What works on a 1-gram scale can behave very differently in a 100-liter reactor due to changes in heat transfer, mixing efficiency, and prolonged reaction times.[4][5]

Q1: My azetidine synthesis yield drops significantly upon scale-up, and I'm observing new, unidentified impurities. What are the likely causes and how can I troubleshoot this?

A1: This is a classic scale-up problem, often rooted in thermal control and mixing. The high reactivity of the strained azetidine ring makes it susceptible to side reactions that are negligible at the lab scale but become significant with longer reaction times and potential temperature gradients in large vessels.[2][4]

Core Issues & Troubleshooting Workflow:

  • Thermal Instability and Hotspots:

    • The "Why": Many azetidine syntheses are exothermic. A larger reactor has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[4] This can lead to localized "hotspots" where the temperature exceeds your setpoint, triggering decomposition or side reactions.

    • The Solution:

      • Calorimetry Studies: Before scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's heat flow. This data is critical for designing an appropriate cooling protocol.

      • Controlled Dosing: Instead of adding reagents all at once, use a controlled addition funnel or pump to dose reactants over time. This keeps the exotherm manageable.

      • Solvent Choice: Select a solvent with a higher boiling point to provide a larger operating window for temperature control.

  • Ring-Opening Side Reactions:

    • The "Why": The azetidine ring is vulnerable to nucleophilic attack, especially under acidic conditions which can protonate the ring nitrogen and activate it for cleavage.[1][6][7][8] This can be exacerbated by prolonged exposure to acidic reagents or byproducts at elevated temperatures.

    • The Solution:

      • pH Control: If your reaction generates acidic byproducts, consider running it with a non-nucleophilic scavenger base.

      • Protecting Groups: The choice of N-substituent is critical. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation.[6][9]

      • Reagent Selection: Use milder Lewis acids for activation if possible. For instance, some reactions benefit from lanthanide triflates which can be more selective than stronger acids.[8][10]

  • Aza-Michael Addition Reversibility:

    • The "Why": If your synthesis involves an aza-Michael addition to form the azetidine precursor, be aware that this reaction can be reversible, especially at higher temperatures.[11] This equilibrium can shift unfavorably during a lengthy work-up or extended reaction time at scale.

    • The Solution:

      • Temperature Optimization: Keep the reaction temperature as low as feasible to favor the forward reaction.

      • Rapid Quenching: Once the reaction is complete, quench it promptly and proceed to work-up to "lock in" your product and prevent reversion.

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for addressing low yields during azetidine synthesis scale-up.

G start Low Yield on Scale-Up check_thermal Review Thermal Profile? (Calorimetry Data) start->check_thermal check_impurities Characterize Impurities? (LC-MS, NMR) check_thermal->check_impurities Thermal profile looks OK hotspot Hotspots Suspected check_thermal->hotspot Exotherm indicated ring_opening Ring-Opened Products Identified check_impurities->ring_opening Mass consistent with ring cleavage dimer Dimer/Oligomer Impurities check_impurities->dimer High MW impurities solution_thermal Implement Slow Addition Optimize Cooling hotspot->solution_thermal solution_ring Adjust pH Use Milder Reagents Re-evaluate N-Protecting Group ring_opening->solution_ring solution_dimer Decrease Concentration Optimize Mixing dimer->solution_dimer end Improved Yield solution_thermal->end solution_ring->end solution_dimer->end

Sources

Technical Support Center: Effective Purification of Azetidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of azetidine derivatives. Azetidines are valuable building blocks in medicinal chemistry, but their purification presents unique challenges due to the inherent strain of the four-membered ring and the basicity of the nitrogen atom. This guide provides in-depth troubleshooting advice and practical protocols to help you navigate these challenges, ensuring high purity and yield for your target compounds.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of azetidine derivatives in a question-and-answer format.

Q1: My azetidine derivative appears to be decomposing on the silica gel column. My post-column yield is very low, and I see new, more polar spots on the TLC. What is happening and how can I fix it?

A1: Root Cause Analysis & Solution

This is a classic and frequently encountered problem. The underlying cause is the inherent acidity of standard silica gel.

  • Causality: The azetidine ring is a strained, four-membered heterocycle.[1] The nitrogen atom's lone pair of electrons can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel. This protonation makes the ring highly susceptible to nucleophilic attack, even by weak nucleophiles like water or methanol (from the eluent), leading to ring-opening and decomposition.[1] The resulting ring-opened byproducts are typically more polar, which is why they appear as new spots at a lower Rf on your TLC plate.

  • Solutions: The key is to mitigate the acidity of the stationary phase.

    • Deactivate the Silica Gel with a Basic Modifier: This is the most common and effective solution. Add a small amount of a volatile tertiary amine, such as triethylamine (TEA), to your mobile phase system.[2][3]

      • Recommended Concentration: 0.1% to 1% TEA in your eluent (e.g., in both hexane and ethyl acetate).[1]

      • Mechanism: The TEA is a stronger base than the azetidine and will preferentially interact with the acidic silanol sites on the silica, effectively "neutralizing" the stationary phase and preventing your compound from being protonated and degraded.[2][4]

    • Use an Alternative, Less Acidic Stationary Phase: If your compound is exceptionally sensitive, switching the stationary phase is the best course of action.

      • Neutral or Basic Alumina: Alumina is an excellent alternative for the purification of basic compounds like amines.[5][6][7][8] It does not have the strong acidic character of silica.[9]

      • Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica surface, creating a basic environment.[4][10] This often eliminates the need for basic additives in the mobile phase, simplifying post-purification workup.[10][11]

Q2: My compound is streaking badly on the TLC plate and eluting as a broad band from the column, leading to poor separation and mixed fractions. Why does this happen?

A2: Root Cause Analysis & Solution

Streaking, or tailing, is a clear indicator of strong, undesirable interactions between your compound and the stationary phase.

  • Causality: The basic nitrogen of your azetidine derivative can engage in strong acid-base interactions with the acidic silanol groups on the silica surface.[10] Instead of a smooth equilibrium of adsorption and desorption as the mobile phase flows, some molecules of your compound bind very tightly and are slow to be released. This differential interaction rate causes the spot or band to spread out, resulting in streaking.[2]

  • Solutions: The strategies are similar to preventing decomposition, as they both address the same root cause.

    • Add a Competing Base to the Mobile Phase: As detailed in Q1, adding 0.1-1% triethylamine or a few drops of ammonia to a polar solvent like methanol will deactivate the silica surface.[2][12] This modifier competes with your azetidine for the acidic sites, leading to sharper peaks and improved separation.[2]

    • Switch to a More Suitable Stationary Phase:

      • Amine-functionalized silica is specifically designed to prevent this issue with basic compounds.[10][13]

      • Basic alumina is also highly effective at preventing streaking for amines.[8]

      • Reversed-Phase (C18) Chromatography: For some azetidines, particularly more polar ones, reversed-phase chromatography can be a powerful alternative. Using a mobile phase with a slightly basic pH (e.g., using ammonium hydroxide or TEA as an additive) can ensure the amine is in its neutral, free-base form, leading to good peak shape.[2][4]

Q3: I'm struggling to separate my desired azetidine from a closely-related impurity. Their Rf values are almost identical. What can I do?

A3: Root Cause Analysis & Solution

Co-elution occurs when the selectivity of your chromatographic system is insufficient to resolve two compounds.

  • Causality: The selectivity of a separation is determined by the differential interactions of the analytes with the stationary and mobile phases.[14] If your product and impurity have very similar polarities and functional groups, they will interact with the system in a nearly identical manner, making them difficult to separate.

  • Solutions: To resolve co-eluting compounds, you must alter the interactions to affect one compound more than the other.

    • Change the Mobile Phase Composition:

      • Switch Solvents: Instead of a standard hexane/ethyl acetate system, try a system with different solvent properties. For example, substituting dichloromethane or toluene for hexane can alter the selectivity.

      • Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a shallow gradient elution.[5] Start with a low polarity eluent and very slowly increase the percentage of the more polar solvent. This can often resolve closely eluting spots.

    • Change the Stationary Phase: This is often the most powerful way to alter selectivity.[14]

      • If you are using silica, try alumina , or vice-versa.[15] The different surface chemistries can lead to dramatic changes in elution order and separation.

      • Consider a stationary phase with different interaction mechanisms, such as a diol- or cyano-functionalized column .

    • Use High-Performance Techniques: For extremely difficult separations where high purity is essential, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended tool.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G cluster_symptoms Symptom Analysis cluster_causes Root Cause cluster_solutions Solutions start Problem Observed (e.g., Low Yield, Poor Separation) symptom1 Decomposition / New Polar Spots start->symptom1 symptom2 Streaking / Tailing start->symptom2 symptom3 Co-elution of Spots start->symptom3 cause1 Acidic Silica Surface symptom1->cause1 symptom2->cause1 cause2 Insufficient Selectivity symptom3->cause2 sol1 Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase cause1->sol1 sol2 Change Stationary Phase (Alumina, Amine-Silica, C18) cause1->sol2 cause2->sol2 sol3 Optimize Mobile Phase (Change Solvents, Run Gradient) cause2->sol3 sol4 Use Preparative HPLC cause2->sol4

Caption: A troubleshooting workflow for azetidine purification.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose stationary phase for azetidine derivatives?

A: There is no single "best" phase, as the choice depends on the specific properties of your derivative. However, a good starting point is neutralized silica gel . It combines the high resolving power of silica with protection against acid-catalyzed degradation. For particularly sensitive or very basic compounds, neutral alumina or amine-functionalized silica are superior choices.[4][5][6][9]

Stationary PhaseBest ForAdvantagesDisadvantages / Considerations
Standard Silica Gel N-protected or less basic azetidines.High resolution, widely available, low cost.Acidic surface can cause decomposition and streaking of basic azetidines.[1][10]
Neutralized Silica Gel General purpose for most azetidines.Good resolution, minimizes decomposition/streaking.Requires addition of a basic modifier (e.g., TEA) to the eluent.[3]
Neutral/Basic Alumina Acid-sensitive and strongly basic azetidines.Non-acidic, excellent for amines, prevents degradation.[6][7]Can have different activity levels; may retain very polar compounds strongly.
Amine-Functionalized Silica Basic azetidines, especially in automated flash systems.Basic surface, excellent peak shape without mobile phase modifiers.[10][11]More expensive than standard silica.
Reversed-Phase (C18) Polar azetidine derivatives.Excellent for polar compounds that don't retain well on normal phase.[4]Requires aqueous mobile phases; may need pH adjustment for good peak shape.
Q: How do I effectively visualize my azetidine compound on a TLC plate?

A: Many simple azetidines lack a UV chromophore, making visualization under a UV lamp ineffective.[16] Therefore, chemical staining is required.

  • Ninhydrin Stain: This is the go-to stain for primary and secondary amines.[17] It reacts with the amine to produce a characteristic purple or pink spot upon heating. It is highly sensitive.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with any functional group that can be oxidized, such as amines, alcohols, and double bonds.[18] It produces yellow spots on a purple background.

  • p-Anisaldehyde Stain: Another excellent general stain that gives a range of colors for different functional groups upon heating, which can help differentiate between spots.[18]

Section 3: Standard Operating Protocol: Purification of a Boc-Protected Azetidinyl Ketone

This protocol provides a detailed, step-by-step methodology for a common purification scenario.

Step 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop several plates using different solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate, EtOAc).

  • Pro-Tip: Since the target is a basic amine, add 0.5% Triethylamine (TEA) to the polar solvent stock solution before making your mixtures. This will better mimic the conditions on the column.

  • Identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.3 . This Rf provides a good balance between retention and elution time, leading to optimal separation.

Step 2: Column Packing and Equilibration (Deactivation)
  • Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude sample weight).

  • Pack the column with silica gel using the selected eluent (e.g., 80:20 Hexane:EtOAc + 0.5% TEA) as a slurry.

  • Once packed, flush the column with at least two column volumes of the mobile phase. This is a critical deactivation step. It ensures the entire silica bed is equilibrated with the triethylamine before the sample is introduced.[3]

Step 3: Sample Loading
  • Dissolve the crude product in the minimum amount of dichloromethane or the mobile phase.[19]

  • Dry Loading (Recommended): If the compound is not very soluble or if you have a large sample volume, dry loading is preferred. Dissolve your crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel (2-3x the weight of your crude sample), and evaporate the solvent on a rotary evaporator to get a free-flowing powder.[19]

  • Carefully add your sample to the top of the silica bed. For dry loading, gently pour the powder onto the top of the column. For wet loading, use a pipette to slowly apply the concentrated solution.[19]

Step 4: Elution and Fraction Collection
  • Begin eluting the column with your chosen mobile phase. Maintain a constant flow rate.

  • If separation is difficult, you may use a gradient elution, starting with a lower polarity (e.g., 90:10 Hexane:EtOAc) and gradually increasing the proportion of ethyl acetate.

  • Collect fractions in an array of test tubes. The size of the fractions should be about 1/4 to 1/2 of the column volume.

Step 5: Analysis of Fractions and Product Isolation
  • Analyze the collected fractions by TLC. Spot every other fraction on a TLC plate to quickly identify which ones contain your product.

  • Use a staining agent like potassium permanganate or ninhydrin to visualize the spots.

  • Combine the pure fractions containing your desired product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified azetidine derivative.

Purification Protocol Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Step 1: TLC Analysis Select solvent system for Rf ≈ 0.25 (e.g., Hex/EtOAc + 0.5% TEA) B Step 2: Pack Column & Equilibrate Flush with 2 column volumes of eluent to deactivate silica A->B C Step 3: Sample Loading Dissolve crude in min. solvent or dry load onto silica B->C D Step 4: Elution Run column with selected eluent (isocratic or gradient) C->D E Collect Fractions D->E F Step 5: Analyze Fractions by TLC Use appropriate stain (KMnO4, Ninhydrin) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Isolated Pure Product H->I

Sources

mitigating hazardous reagents in the synthesis of azetidine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for mitigating hazardous reagents in the synthesis of azetidine intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make safer and more efficient choices in your laboratory work. The synthesis of azetidines, while crucial for drug discovery, often involves highly reactive and potentially hazardous reagents. This guide is structured to address common challenges and questions, offering practical solutions, safer alternatives, and robust protocols to enhance the safety and sustainability of your chemical syntheses.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding safety in azetidine synthesis.

Q1: What are the primary hazardous reagents I should be concerned about in classical azetidine synthesis?

A1: Traditional azetidine synthesis routes, such as the intramolecular cyclization of γ-amino alcohols, often employ reagents that require careful handling.[1] Key hazardous reagents include:

  • Highly Reactive Organometallics: Pyrophoric reagents like tert-butyllithium (t-BuLi) are frequently used for lithiation but pose significant fire risks.

  • Energetic and Toxic Azides: Sodium azide and other azide-containing compounds are common precursors but can be explosive and toxic.[2][3][4] Mixing azides with acids can form hydrazoic acid, which is highly toxic and explosive.[4]

  • Harsh Activating Agents and Conditions: The use of strong bases (e.g., NaH) and high temperatures can lead to runaway reactions.[1] Additionally, activating agents for hydroxyl groups, like mesyl chloride and tosyl chloride, are corrosive and toxic.

Q2: Are there safer, direct alternatives to using sodium azide for introducing the azide functionality?

A2: Yes, several strategies can help you avoid isolating and handling potentially explosive organic azides.[2]

  • In-Situ Generation: One of the most effective methods is the in-situ generation of the desired azide.[2][5] For instance, 'Sulfonyl-Azide-Free' (SAFE) protocols allow for the generation of sulfonyl azides in the reaction mixture, where they are immediately consumed, preventing their accumulation.[6]

  • Polymer-Supported Reagents: Using polymer-supported diazo-transfer agents can minimize handling concerns.[2]

  • Safer Diazo-Transfer Reagents: Consider using crystalline, shelf-stable alternatives like p-Acetamidobenzenesulfonyl Azide (p-ABSA).[6]

Q3: My protocol calls for t-BuLi. What are the primary risks and what safer alternatives exist?

A3: tert-Butyllithium (t-BuLi) is a highly pyrophoric organolithium reagent, meaning it can ignite spontaneously on contact with air. This makes it particularly hazardous to handle, especially on a larger scale. A viable and safer alternative is to use a less reactive organolithium reagent, such as hexyllithium (HexLi), which is a primary organolithium and therefore less pyrophoric.[7] The use of HexLi has been successfully demonstrated in continuous flow systems for the synthesis of azetidine derivatives.[7]

Q4: How can I make my high-temperature azetidine synthesis safer to perform?

A4: High-temperature reactions increase the risk of thermal runaways and pressure buildup. The most effective modern solution is to transition from batch processing to continuous flow chemistry.[7][8][9][10]

  • Enhanced Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for highly efficient heat dissipation and precise temperature control.

  • Small Reaction Volumes: In a flow system, only a small amount of the reaction mixture is at the elevated temperature at any given time, significantly reducing the overall risk.

  • Safer Handling of Intermediates: Flow technology enables the safe generation and immediate use of unstable intermediates at temperatures that would be hazardous in a batch process.[7][8][10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Solution
Low yield in intramolecular cyclization to form the azetidine ring. Inefficient activation of the leaving group (e.g., hydroxyl group).Instead of traditional methods requiring harsh conditions, consider an efficient activation method for the hydroxyl groups of amino alcohols that avoids toxic reagents and tolerates various functional groups.[11]
Difficulty in handling and potential decomposition of azide reagents. Inherent instability of many organic azides.Switch to an in-situ generation method for your azide reagent. This avoids the need to isolate and handle the potentially explosive compound.[2][5] Alternatively, use a more stable diazo-transfer reagent like p-ABSA.[6]
Safety concerns with scaling up a reaction involving pyrophoric organolithiums. The high reactivity and pyrophoric nature of reagents like t-BuLi.Implement a continuous flow setup. This allows for the use of safer alternatives like HexLi and provides superior temperature control, making the process more robust and sustainable for larger scales.[7]
Side reactions and degradation of products under harsh thermal conditions. High reaction temperatures required for cyclization in a batch reactor.Adopt a visible-light-mediated photochemical method, such as the aza Paternò-Büchi reaction. This approach often proceeds at room temperature and offers excellent functional group tolerance.[1][12][13][14]

Hazard Mitigation Strategies & Protocols

Strategy 1: Transitioning from Batch to Continuous Flow Synthesis

Continuous flow chemistry is a powerful tool for mitigating the risks associated with hazardous reagents and reactions.[7][9][10] It offers superior control over reaction parameters, making it an inherently safer technology.

G cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis a 1. Add all reagents to a single vessel b 2. Heat/Cool the entire reaction mass a->b c 3. Quench and work-up b->c d 1. Pump reagent streams separately e 2. Mix in a microreactor d->e f 3. React in a heated/ cooled coil (short residence time) e->f g 4. Continuous quench and collection f->g G start Need to use a hazardous reagent? in_situ Can it be generated in-situ? start->in_situ flow Is the reaction highly exothermic or involves unstable intermediates? in_situ->flow No use_in_situ Develop an in-situ generation protocol in_situ->use_in_situ Yes use_flow Implement a flow chemistry setup flow->use_flow Yes alternative Seek a safer, alternative synthetic route or reagent flow->alternative No end Proceed with mitigated risk use_flow->end use_in_situ->end alternative->end

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged motif in medicinal chemistry, imparting unique three-dimensional characteristics to molecules that can enhance their pharmacological properties.[1][2] The rigorous characterization of derivatives such as tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is paramount for ensuring purity, confirming structure, and understanding reactivity in drug discovery and development pipelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For derivatives of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, both ¹H and ¹³C NMR provide critical information regarding the molecular framework, substituent effects, and stereochemistry.

Expertise & Experience: Interpreting the Spectra

The ¹H NMR spectrum of the parent compound, tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, is expected to exhibit distinct signals corresponding to the protons of the azetidine ring, the nitromethylene group, and the tert-butyl protecting group. The strained four-membered azetidine ring often leads to complex splitting patterns for the ring protons.[3] The chemical shift of the vinyl proton in the nitromethylene group is a key diagnostic signal.

Similarly, the ¹³C NMR spectrum will show characteristic resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the azetidine ring, and the carbons of the nitromethylene moiety.[3] The chemical shifts are sensitive to the electronic environment, providing valuable information about the influence of different substituents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.[4]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Longer acquisition times are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[4]

Comparative Data: Expected Chemical Shifts

The following table provides expected ¹H and ¹³C NMR chemical shifts for the parent compound, based on data from structurally similar Boc-protected azetidines.[3][6]

Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.45 (singlet)~28.5
tert-Butyl (quaternary C)-~80.0
Azetidine CH₂3.8 - 4.5 (multiplets)50 - 60
Azetidine CH3.0 - 3.5 (multiplet)30 - 40
Nitromethylene =CH6.5 - 7.5 (singlet or triplet)120 - 130
Nitromethylene C=-140 - 150
Carbonyl C=O-~155.0

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For Boc-protected compounds, electrospray ionization (ESI) is a commonly employed soft ionization technique.

Expertise & Experience: Predicting Fragmentation Patterns

A key characteristic in the mass spectrum of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is the susceptibility of the Boc group to fragmentation.[7] Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[8] The presence of the nitro group may also lead to specific fragmentation patterns.

To minimize in-source fragmentation of the labile Boc group, it is crucial to use soft ionization techniques and optimize instrumental parameters such as the fragmentor voltage.[7]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.[9]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Comparative Data: Expected m/z Values
Ion Description Expected m/z
[M+H]⁺Protonated molecule215.10
[M+Na]⁺Sodium adduct237.08
[M-C₄H₈+H]⁺Loss of isobutylene159.06
[M-Boc+H]⁺Loss of the Boc group115.05

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. For the analysis of moderately polar compounds like tert-butyl 3-(nitromethylene)azetidine-1-carboxylate derivatives, reversed-phase HPLC is the method of choice.

Expertise & Experience: Method Development Considerations

The selection of an appropriate stationary phase (e.g., C18, C8) and mobile phase composition is critical for achieving good separation and peak shape.[10] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used. The inclusion of a buffer or an acid modifier (e.g., formic acid, trifluoroacetic acid) can improve peak symmetry, especially for basic compounds. The nitromethylene group may have a UV chromophore, allowing for detection by UV-Vis spectroscopy.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 20% to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample and quantify it against a standard of known concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For tert-butyl 3-(nitromethylene)azetidine-1-carboxylate derivatives, FT-IR can confirm the presence of the carbonyl group of the Boc protector, the nitro group, and the C=C double bond.

Expertise & Experience: Key Vibrational Frequencies

The FT-IR spectrum will be dominated by strong absorptions corresponding to the C=O stretch of the carbamate and the asymmetric and symmetric stretches of the nitro group.[11][12] The exact positions of these bands can be influenced by the molecular environment.

Experimental Protocol: FT-IR
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative Data: Expected Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-O (asymmetric stretch)1550 - 1475Strong
N-O (symmetric stretch)1360 - 1290Medium-Strong
C=O (carbamate)1700 - 1670Strong
C=C (alkene)1680 - 1620Medium-Weak
C-N (azetidine)1250 - 1020Medium

X-Ray Crystallography: The Definitive 3D Structure

For crystalline derivatives, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[13] This technique is invaluable for understanding the conformation of the strained azetidine ring and the geometry of the nitromethylene substituent.

Expertise & Experience: From Crystal to Structure

The primary challenge in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction. This often requires screening various crystallization conditions (solvents, temperature, etc.). Once a suitable crystal is obtained, the diffraction data is collected and the structure is solved and refined to yield a detailed atomic model.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX).[14] Refine the structural model to obtain accurate atomic coordinates and other crystallographic parameters.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate derivatives.

Analytical Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Molecular Weight FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups XRay X-Ray Crystallography (if crystalline) Purification->XRay 3D Structure HPLC HPLC-UV Purification->HPLC Purity Assessment

Caption: A typical analytical workflow for the characterization of novel chemical entities.

Comparative Summary of Analytical Techniques

Technique Information Obtained Advantages Limitations
NMR Spectroscopy Detailed 2D structure, connectivity, stereochemistryUnambiguous structure determinationRequires relatively pure sample, lower sensitivity
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample amountIsomers may not be distinguishable, fragmentation can be complex
HPLC Purity, quantification, separation of mixturesHigh resolution, quantitativeRequires a suitable chromophore for UV detection, method development can be time-consuming
FT-IR Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited structural information, not suitable for complex mixtures
X-Ray Crystallography Absolute 3D structure, conformation, packingDefinitive structural informationRequires a suitable single crystal, not applicable to amorphous solids or oils

Conclusion

The comprehensive characterization of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate derivatives relies on the synergistic use of multiple analytical techniques. NMR spectroscopy serves as the foundation for structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation data. HPLC is essential for assessing purity and for quantitative analysis. FT-IR and X-ray crystallography offer complementary information on functional groups and three-dimensional structure, respectively. By employing a multi-faceted analytical approach as outlined in this guide, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for successful drug discovery and development endeavors.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the predicted and experimental FTIR spectra during nitromethane combustion. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • Royo, M., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(7), 2576-2584. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methane, nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Xtal_chem_group. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • Anandan, K., et al. (2015). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 75-85. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of liquid nitromethane combustion. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. Retrieved from [Link]

  • Wang, R., et al. (2004). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 15(11), 1641-1650. Retrieved from [Link]

  • Greener, J., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(16), 3664. Retrieved from [Link]

Sources

A Comparative Guide to Michael Acceptors: The Unique Profile of tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, represents one of the most powerful and versatile transformations in the synthetic chemist's toolkit.[1][2] At the heart of this reaction lies the Michael acceptor, an α,β-unsaturated electron-withdrawing system that readily undergoes conjugate addition with a wide array of nucleophiles.[3][4] While classical acceptors like enones and acrylates are ubiquitous, the demand for novel chemical entities in drug discovery and materials science has spurred the development of specialized acceptors with unique reactivity profiles and built-in synthetic advantages.

This guide provides an in-depth comparison of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, a highly activated and synthetically valuable Michael acceptor, with other conventional acceptors. We will dissect the nuances of its reactivity, explore the strategic advantages conferred by its unique structural motifs—the nitroalkene and the azetidine ring—and provide experimental data and protocols to ground these insights in practical application.

Section 1: The Michael Addition: A Mechanistic Overview

The Michael reaction is the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). The reaction is driven by the formation of a thermodynamically stable C-C or C-heteroatom single bond.[2] The general mechanism proceeds through three fundamental steps:

  • Nucleophile Activation: A base deprotonates the Michael donor to generate a resonance-stabilized nucleophile (e.g., an enolate).

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor, forming a new enolate intermediate.

  • Protonation: The resulting enolate is protonated to yield the final 1,4-adduct.[1][2]

G cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation nuc_H Michael Donor (Nu-H) nuc_anion Nucleophile (Nu⁻) nuc_H->nuc_anion Deprotonation base Base base->nuc_H acceptor Michael Acceptor (α,β-unsaturated system) nuc_anion->acceptor Nucleophilic Attack at β-carbon enolate_inter Enolate Intermediate acceptor->enolate_inter final_product Michael Adduct enolate_inter->final_product Protonation proton_source H⁺ Source proton_source->enolate_inter G cluster_0 Synthetic Pathway Comparison cluster_1 tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate cluster_2 Classical Enone Acceptor start_azetidine Azetidine Acceptor adduct_azetidine Azetidine-Nitro Adduct start_azetidine->adduct_azetidine + Nu⁻ product_azetidine Functionalized Azetidine (e.g., 3-aminoalkyl-azetidine) adduct_azetidine->product_azetidine Nitro Reduction start_enone Enone Acceptor adduct_enone 1,5-Dicarbonyl Adduct start_enone->adduct_enone + Nu⁻ product_enone Cyclized Product (e.g., Cyclohexenone) adduct_enone->product_enone Intramolecular Aldol nucleophile Michael Donor (e.g., Malonate, Amine) nucleophile->start_azetidine nucleophile->start_enone G cluster_0 Adduct from Azetidine-Nitroalkene cluster_1 Adduct from Enone adduct_azetidine R-CH(Nu)-CH2-NO2 (on Azetidine ring) amine R-CH(Nu)-CH2-NH2 (Primary Amine) adduct_azetidine->amine Reduction (e.g., H2/Pd) carbonyl R-CH(Nu)-CHO (Aldehyde via Nef Rxn) adduct_azetidine->carbonyl Nef Reaction new_cc New C-C Bond (via Henry Rxn) adduct_azetidine->new_cc Deprotonation + R'-CHO adduct_enone Nu-CH2-CH2-C(O)-R cyclization Cyclic Ketone/Alcohol adduct_enone->cyclization Intramolecular Aldol/ Claisen reduction 1,5-Diol adduct_enone->reduction Reduction (e.g., NaBH4) functionalization Further Carbonyl Chem. adduct_enone->functionalization e.g., Wittig, Grignard

Caption: Downstream synthetic transformations of Michael adducts.

As illustrated, the nitro-azetidine adduct opens pathways to unique molecular architectures, particularly amino-functionalized heterocycles, which are distinct from the typical carbocyclic products derived from enone additions. This strategic difference makes tert-butyl 3-(nitromethylene)azetidine-1-carboxylate a powerful tool for exploring novel chemical space.

Section 5: Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Representative Aza-Michael Addition to tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

This protocol describes the addition of a primary amine to the title compound, a key step in synthesizing functionalized azetidines.

Materials:

  • tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-(nitromethylene)azetidine-1-carboxylate (e.g., 214 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous acetonitrile (5 mL).

  • Add benzylamine (e.g., 118 mg, 1.1 mmol) to the solution via syringe.

  • Add DBU (e.g., 15 mg, 0.1 mmol) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired tert-butyl 3-((benzylamino)(nitro)methyl)azetidine-1-carboxylate.

Protocol 2: Classical Michael Addition of Diethyl Malonate to Cyclopentenone

This protocol serves as a comparative benchmark using a classical carbon nucleophile and enone acceptor.

[5]Materials:

  • Cyclopentenone (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (0.1 eq, 21% solution in ethanol)

  • Ethanol (EtOH), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (10 mL).

  • Add diethyl malonate (e.g., 1.46 mL, 1.2 mmol) followed by cyclopentenone (e.g., 0.84 mL, 1.0 mmol).

  • Carefully add sodium ethoxide solution (e.g., 0.24 mL, 0.1 mmol) dropwise to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 2-4 hours.

  • Once the starting material is consumed, carefully neutralize the mixture by adding 1 M HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • Add water (15 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the diethyl 2-(3-oxocyclopentyl)malonate.

Conclusion

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is not merely another Michael acceptor; it is a strategically designed building block that merges high reactivity with a medicinally relevant scaffold. Its performance is characterized by rapid reaction rates under mild conditions, excellent compatibility with a broad range of nucleophiles, and high potential for stereocontrol.

Compared to classical acceptors like enones and acrylates, its key distinction lies in the synthetic utility of its adducts. It provides a direct and efficient entry into complex, 3,3-disubstituted azetidines—a class of compounds that continues to gain prominence in drug development. For researchers and scientists aiming to accelerate the discovery of novel chemical entities, the unique combination of features offered by tert-butyl 3-(nitromethylene)azetidine-1-carboxylate makes it a superior choice for crafting molecular complexity and exploring new frontiers in medicinal chemistry.

References

J[6]i, Y., et al. (2007). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society. B[1]enchChem (2025). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. T[7]rost, B. M., & Yeh, V. S. C. (2007). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. PMC - NIH. K[8]ezuka, S., et al. (2014). Enantioselective Michael Addition of Nitroalkenes Using a Cobalt Complex. Synfacts. A[9]ttenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. (2021). Discovery. M[3]ichael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? (n.d.). MDPI. P[10]redicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. (2025). ResearchGate. D[11]etermining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. (n.d.). PubMed Central. E[12]nantioselective Michael Reaction of Nitroalkanes onto Nitroalkenes Catalyzed by Cinchona Alkaloid Derivatives. (2025). ResearchGate. E[5]nantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Amazon S3. R[13]ecent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.). MDPI. B[14]enchChem (2025). Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. I[15]mprovement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. (2023). PMC - NIH. C[16]atalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. (2022). RSC Publishing. S[17]ynthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. t[18]ert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1. (n.d.). Benchchem. M[4]ichael Addition. (n.d.). Organic Chemistry Portal. T[2]he Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. A[19]symmetric Michael Reaction of Aldehydes and Nitroalkenes. (2022). Organic Syntheses. D[20]irect asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. (n.d.). NIH. t[21]ert-Butyl 3-(nitromethylene)-azetidine-1-carboxylate. (n.d.). CymitQuimica. t[22]ert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone. (n.d.). Ambeed.com. A[23] green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. E[24]nantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (n.d.). MSU chemistry. E[25]nantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (2008). Journal of the American Chemical Society. B[26]ott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. K[27]O t Bu-Mediated Aza-Michael Addition of Aromatic Amines or N -Phenylurea to 3-Nitro-2-phenyl-2 H -chromenes and Sequential Aerobic Dehydrogenation. (n.d.). ResearchGate. T[28]he endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). 1[29]-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. (n.d.). PubChem. R[30]eactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. (n.d.). Royal Society of Chemistry.

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A Senior Application Scientist's Guide to the Structural Validation of Azetidine Derivatives Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Imperative for Unambiguous Characterization

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry.[1][2] Their unique strained-ring structure imparts specific conformational constraints that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties in drug candidates.[2][3] From potent antibacterial agents to novel therapeutics, the precise three-dimensional structure of an azetidine derivative is inextricably linked to its biological function.[4][5] Consequently, the unambiguous validation of its structure and stereochemistry is not merely a routine check but a cornerstone of the drug discovery process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the comprehensive structural elucidation of these molecules in solution.[6] Unlike mass spectrometry, which provides mass-to-charge information, or X-ray crystallography, which requires a solid-state crystal, NMR provides a detailed atomic-level map of the molecule as it exists in a solution environment, which is often more relevant to its biological context. This guide provides a field-proven, in-depth methodology for leveraging one- and two-dimensional NMR experiments to confidently validate the structures of novel azetidine derivatives.

Pillar 1: ¹H NMR Spectroscopy – The First Look at the Azetidine Core

The proton (¹H) NMR spectrum offers the initial, high-sensitivity snapshot of a molecule. For an azetidine derivative, it provides three critical pieces of information: chemical shift (electronic environment), integration (proton count), and coupling constants (proton connectivity and stereochemistry).

Characteristic Chemical Shifts and Ring Protons

The strained nature of the four-membered ring influences the electronic environment of the ring protons. Protons on the azetidine ring typically resonate in a distinct region of the spectrum.

  • C2 and C4 Protons (CH₂ adjacent to N): These protons are the most deshielded within the ring system due to the inductive effect of the adjacent nitrogen atom. Their chemical shifts are typically found in the range of δ 3.3 - 4.4 ppm .[7][8] The specific shift is highly sensitive to the substituent on the nitrogen.

  • C3 Protons (CH₂): The C3 methylene protons are generally more shielded, appearing further upfield around δ 2.0 - 2.5 ppm .[8] The presence of substituents on C3 can, of course, shift these signals significantly.

The Causality of Coupling: Decoding Stereochemistry with J-Values

The most powerful piece of stereochemical information from the ¹H NMR spectrum of a substituted azetidine lies in the vicinal coupling constants (³J) between protons on adjacent carbons. The magnitude of the coupling is dictated by the dihedral angle between the C-H bonds, a relationship famously described by the Karplus equation. For the relatively rigid azetidine ring, this provides a reliable method to distinguish between cis and trans isomers.[9]

  • ³Jcis: Protons on the same face of the ring typically exhibit a larger coupling constant, generally in the range of 8.4 - 8.9 Hz .[9]

  • ³Jtrans: Protons on opposite faces of the ring have a smaller dihedral angle, resulting in a significantly smaller coupling constant, typically 5.8 - 7.9 Hz .[9]

This difference is a self-validating system; the relative values of the coupling constants provide a direct readout of the relative stereochemistry of the substituents on the azetidine ring.[4][9]

Azetidine Ring Protons Typical ¹H Chemical Shift (δ, ppm) Typical Coupling Constants (J, Hz) Notes
C2-H, C4-H 3.3 - 4.4geminal (²J): ~7-10 HzHighly dependent on N-substituent. Can be diastereotopic.
C3-H 2.0 - 2.5vicinal (³Jcis): 8.4 - 8.9 HzChemical shift is highly sensitive to C3 substituents.
vicinal (³Jtrans): 5.8 - 7.9 HzThe key diagnostic for stereochemistry.
N-H 1.0 - 9.0-If present, the signal is often broad and its position is highly solvent-dependent.

Pillar 2: ¹³C NMR Spectroscopy – Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR directly observes the carbon framework of the molecule.[10] Due to the low natural abundance of the ¹³C isotope, these spectra are less sensitive but provide invaluable information, especially for identifying quaternary carbons that are invisible in the ¹H spectrum.

Characteristic Chemical Shifts of Azetidine Carbons

The chemical shifts in the ¹³C spectrum are also characteristic of the strained ring system.

  • C2 and C4 Carbons: Similar to their attached protons, these carbons are deshielded by the nitrogen and typically resonate in the range of δ 50 - 65 ppm .[7][11]

  • C3 Carbon: The C3 carbon is generally found further upfield, with a typical chemical shift of δ 25 - 45 ppm .[7][11]

  • Carbonyl Carbon (C=O) in Azetidin-2-ones: For the important β-lactam subclass, the carbonyl carbon provides a key diagnostic signal, appearing significantly downfield in the range of δ 165 - 180 ppm .[4][12]

Azetidine Ring Carbons Typical ¹³C Chemical Shift (δ, ppm) Notes
C2, C4 50 - 65Shift is influenced by N- and C-substituents.
C3 25 - 45Highly dependent on the nature of any C3-substituent.
C=O (Azetidin-2-one) 165 - 180A key indicator for β-lactam structures.[12]

Pillar 3: 2D NMR – The Unambiguous Connectivity Matrix

When dealing with complex derivatives where 1D spectra exhibit overlapping signals or ambiguous connectivities, two-dimensional (2D) NMR techniques are indispensable.[9][13] They provide a correlation map that reveals how atoms are connected through bonds, allowing for the confident assembly of molecular fragments.

The Logical Workflow of 2D NMR for Structure Elucidation

A systematic approach using a suite of 2D experiments provides a self-validating pathway to the final structure. Each experiment provides a unique piece of the puzzle, and together they build a complete and robust picture.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H- - -¹H Connectivity) H1_NMR->COSY Identifies H-H spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Connects fragments via long-range couplings HSQC->HMBC Structure Final Validated Structure HMBC->Structure

Caption: Relationship between key 2D NMR experiments for structure elucidation.

  • COSY (COrrelation SpectroscopY): This is the fundamental ¹H-¹H correlation experiment.[14] A cross-peak in a COSY spectrum indicates that two protons are scalar (J)-coupled, typically through two or three bonds. Its Purpose: To trace out the proton-proton connectivity within a spin system, allowing you to walk along a chain of connected protons and define molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[12][15] Its Purpose: To definitively assign the carbon resonance for every protonated carbon in the molecule. It is a powerful tool for resolving ambiguity in the crowded ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[12][15] Its Purpose: To connect the molecular fragments identified using COSY. By observing a correlation from a proton to a carbon two or three bonds away, you can piece together the entire carbon skeleton, crucially identifying the positions of non-protonated quaternary carbons.

Experimental Protocols: A Practical Guide

Achieving high-quality, reproducible data requires meticulous sample preparation and correctly parameterized experiments.

Protocol 1: NMR Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectra.

  • Mass: Weigh approximately 5-10 mg of the azetidine derivative for ¹H NMR and 15-25 mg for ¹³C and 2D NMR into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For polar compounds, acetone-d₆, DMSO-d₆, or methanol-d₄ may be necessary.[4] The choice of solvent can influence chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If the compound is not sensitive, gentle vortexing or sonication can aid dissolution.

  • Filtration (Critical Step): To ensure high magnetic field homogeneity and prevent peak broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[12]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) unless the solvent peak can be used as a reliable reference.

Protocol 2: Data Acquisition Workflow

The following workflow ensures a logical progression from basic characterization to complete structural assignment.

G A Prepare High-Quality NMR Sample B Acquire ¹H Spectrum (High S/N, Good Resolution) A->B C Acquire ¹³C{¹H} Spectrum (Proton Decoupled) B->C D Structure Clear? (No ambiguity or overlap) C->D E Acquire ¹H-¹H COSY (Identify H-H spin systems) D->E No H Integrate All Data & Assign Final Structure D->H Yes F Acquire ¹H-¹³C HSQC (Assign protonated carbons) E->F G Acquire ¹H-¹³C HMBC (Connect fragments, assign quats) F->G G->H

Caption: Experimental workflow for NMR-based structure elucidation.

  • Step 1: ¹H Acquisition: Acquire a standard 1D proton spectrum. Ensure good shimming for sharp peaks and sufficient scans for a high signal-to-noise ratio.

  • Step 2: ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment due to the lower sensitivity of ¹³C.

  • Step 3: 2D COSY: Use the spectral width from the ¹H spectrum to set up the COSY experiment. This is typically a fast experiment.

  • Step 4: 2D HSQC: Use the spectral widths from both the ¹H and ¹³C spectra. Set the one-bond C-H coupling constant to an average value, typically ~145 Hz for sp³ carbons.[12]

  • Step 5: 2D HMBC: This is often the longest experiment. Set the long-range coupling constant to an average of 7-10 Hz to observe 2- and 3-bond correlations.[9][14]

Conclusion: A Synthesis of Evidence

The structural validation of an azetidine derivative is not accomplished with a single experiment but through the logical synthesis of data from a suite of complementary NMR techniques. By starting with the foundational 1D spectra to identify basic features and stereochemistry, and then employing 2D correlation experiments like COSY, HSQC, and HMBC, a researcher can systematically and unambiguously piece together the complete molecular structure. This robust, self-validating workflow ensures the scientific integrity of the data and provides the high-confidence structural assignment required for advancing promising compounds in the drug development pipeline.

References

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The Azetidine Scaffold: A Comparative Guide to In Vitro Efficacy and In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

The four-membered, nitrogen-containing heterocyclic ring of azetidine has emerged as a privileged scaffold in modern drug discovery.[1] Its unique conformational constraints impart a desirable three-dimensional character to small molecules, enabling novel interactions with biological targets.[1] This guide provides an in-depth comparison of the in vitro efficacy and in vivo performance of azetidine derivatives across various therapeutic areas, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of translating preclinical data into tangible therapeutic potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a critical analysis of the correlation between laboratory findings and whole-organism outcomes.

The In Vitro to In Vivo Translation Challenge

A critical hurdle in drug discovery is the translation of promising in vitro results into in vivo efficacy.[2] While in vitro assays offer a controlled environment to probe molecular interactions and cellular responses, the physiological complexity of a living organism introduces a multitude of variables that can influence a drug's performance.[2] This guide will dissect these challenges through the lens of azetidine derivatives, providing insights into how to bridge the gap between the benchtop and preclinical models.

Case Study 1: Azetidine Derivatives as STAT3 Inhibitors in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its role in promoting tumor cell proliferation, survival, and angiogenesis.[3] A novel class of azetidine-based compounds has demonstrated significant promise as potent and selective STAT3 inhibitors.[3][4]

In Vitro Efficacy

The initial assessment of these azetidine derivatives involved a battery of in vitro assays to determine their potency and selectivity.

Key In Vitro Assays:

  • Target Engagement: Electrophoretic Mobility Shift Assay (EMSA) is utilized to measure the inhibition of STAT3 binding to its DNA consensus sequence.[3]

  • Binding Affinity: Isothermal Titration Calorimetry (ITC) can be employed to determine the dissociation constant (KD), providing a measure of the binding affinity between the azetidine derivative and the STAT3 protein.[5]

  • Cellular Potency: Cell viability assays, such as the MTT or CellTiter-Glo® assays, are crucial for determining the half-maximal effective concentration (EC50) in cancer cell lines that harbor constitutively active STAT3.[6][7]

  • Selectivity: Counter-screening against other STAT family members (e.g., STAT1, STAT5) is essential to establish the selectivity profile of the inhibitors.[4]

Table 1: In Vitro Performance of Azetidine-Based STAT3 Inhibitors [3][4][8][9]

CompoundTargetAssayIC50/EC50/KDCell Line
H182 STAT3EMSA0.38-0.98 µM-
STAT1/STAT5EMSA>15.8 µM-
Cell ViabilityMTT1.0-1.9 µMMDA-MB-231
H172 STAT3EMSA0.38-0.98 µM-
STAT1/STAT5EMSA>17 µM-
H120 STAT3EMSA1.75-2.07 µM-
7g STAT3ITC (KD)880 nM-
9k STAT3ITC (KD)960 nM-

The data clearly indicates that compounds like H182 and H172 are potent and highly selective inhibitors of STAT3 in vitro, with sub-micromolar IC50 values in biochemical assays and low micromolar efficacy in cancer cell lines.[4][8]

In Vivo Performance

Promising in vitro candidates were advanced to in vivo studies using human tumor xenograft models in immunocompromised mice.[4]

Key In Vivo Model:

  • Human Breast Cancer Xenografts: MDA-MB-231 or MDA-MB-468 triple-negative breast cancer cells are implanted into immunodeficient mice.[4][6] Once tumors are established, mice are treated with the azetidine derivatives, and tumor growth is monitored over time.[10][11]

Table 2: In Vivo Efficacy of Azetidine-Based STAT3 Inhibitors in a Xenograft Model [8][12]

CompoundAnimal ModelDosing RegimenEfficacy ReadoutResult
H182 MDA-MB-231 XenograftSingle agentTumor Growth InhibitionSignificant inhibition of tumor growth
H120 MDA-MB-231 XenograftSingle agentTumor Growth InhibitionSignificant inhibition of tumor growth
H278 (HCl salt of H182) Mouse TNBC Syngeneic ModelCombination with radiationTumor Growth & SurvivalComplete abrogation of tumor growth and improved survival

The in vivo data corroborates the in vitro findings, demonstrating that potent and selective STAT3 inhibition translates to significant anti-tumor activity in a whole-organism context.[8][12] The combination of H278 with radiation highlights a promising therapeutic strategy.[12]

Signaling Pathway and Workflow

STAT3_Pathway

Drug_Discovery_Workflow

Case Study 2: Azetidine Derivatives as Anti-Inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Azetidine-2-one derivatives of ferulic acid have been investigated for their potential as anti-inflammatory agents.[8]

In Vitro vs. In Vivo Correlation

In this case, the direct in vitro molecular target and its inhibition were not as clearly defined as in the STAT3 inhibitor example. However, the in vivo anti-inflammatory effects were robustly demonstrated.

Key In Vivo Models:

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the injection of carrageenan into a rodent's paw induces swelling.[4][13] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this edema.[13]

  • Granuloma Pouch Assay: This model assesses the chronic inflammatory response by measuring the formation of granulation tissue.[8]

Table 3: In Vivo Anti-Inflammatory Activity of Azetidine-2-one Derivatives [8]

CompoundAnimal ModelDosing RegimenEfficacy ReadoutResult
6b (R = 4-F) Carrageenan-Induced Paw Edema-Inhibition of Edema (%)96.66%
Granuloma Pouch Assay-Inhibition of Granulation Tissue (%)76.02%
6c (R = 4-Cl) Carrageenan-Induced Paw Edema-Inhibition of Edema (%)91.28%
Diclofenac (Standard) Carrageenan-Induced Paw Edema-Inhibition of Edema (%)94.87%
Indomethacin (Standard) Granuloma Pouch Assay-Inhibition of Granulation Tissue (%)81.25%

The azetidine derivative 6b demonstrated potent anti-inflammatory effects in both acute and chronic models, with efficacy comparable to the standard nonsteroidal anti-inflammatory drugs (NSAIDs) diclofenac and indomethacin.[8] This highlights that even without a precisely defined in vitro IC50, significant in vivo performance can be achieved and quantified.

Inflammation_Workflow

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][14]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Azetidine derivative stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or isopropanol)[7]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the azetidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[15]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value using a suitable software.

Protocol 2: Mouse Xenograft Model for Anticancer Efficacy

This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a human tumor xenograft model.[10][16]

Materials:

  • Immunodeficient mice (e.g., NOD-scid gamma mice)

  • Human cancer cells (e.g., MDA-MB-231)

  • Matrigel (optional, to enhance tumor take rate)

  • Azetidine derivative formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1-10 x 106 cells per 100 µL.[16]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[11]

  • Treatment Administration: Administer the azetidine derivative and vehicle control according to the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width2) / 2.

  • Endpoint: Continue treatment for the specified duration or until the tumors in the control group reach the predetermined endpoint size.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[13][17]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Azetidine derivative formulation for in vivo administration

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle control

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat.

  • Compound Administration: Administer the azetidine derivative, reference drug, or vehicle to the respective groups of rats (e.g., orally or intraperitoneally) one hour before carrageenan injection.[4]

  • Induction of Edema: Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.

Conclusion and Future Perspectives

The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has demonstrated, through specific case studies and detailed protocols, the critical interplay between in vitro efficacy and in vivo performance. The successful translation of potent in vitro activity into in vivo efficacy, as exemplified by the STAT3 inhibitors, underscores the importance of a well-defined molecular target and robust preclinical models. Conversely, the significant in vivo anti-inflammatory effects of azetidine-2-one derivatives highlight that promising therapeutic potential can be identified even when the precise in vitro mechanism is not fully elucidated.

For researchers and drug development professionals, a deep understanding of the strengths and limitations of both in vitro and in vivo models is paramount. A rigorous, iterative approach that integrates data from both domains will be essential to unlock the full therapeutic potential of the versatile azetidine scaffold and to develop the next generation of innovative medicines.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

To the dedicated researcher in drug discovery, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. Among the pantheon of heterocyclic systems, the azetidine ring—a four-membered saturated heterocycle containing nitrogen—has distinguished itself as a uniquely powerful scaffold.[1] Its rise from a synthetic curiosity to a "privileged" structure in medicinal chemistry is grounded in its distinct stereochemical and physical properties.

The inherent ring strain (up to 104.6 kJ/mol) and conformational rigidity of the azetidine ring offer a level of control over the spatial orientation of substituents that is difficult to achieve with more flexible five- or six-membered rings.[1][2] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3] Furthermore, azetidines serve as versatile bioisosteres for a range of common functional groups and ring systems, providing a strategic tool to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4][5]

This guide provides an in-depth comparison of structure-activity relationships for azetidine-containing compounds across diverse therapeutic targets. We will move beyond a simple cataloging of data to explore the causality behind experimental choices, offering field-proven insights for drug development professionals.

Case Study 1: Azetidine Amides as Potent STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical node in cellular signaling, and its aberrant activation is a hallmark of numerous cancers.[6] The development of small-molecule STAT3 inhibitors has been a significant challenge. Early research identified proline-based linkers, but a breakthrough in potency was achieved by replacing the proline ring with an azetidine-2-carboxamide scaffold.[7][8] This strategic switch marked a significant advancement, yielding the first sub-micromolar inhibitors of STAT3 DNA-binding activity.[8]

Analyzing the Structure-Activity Relationship

The SAR exploration of these azetidine amides reveals several key principles:

  • The Acid Motif is Crucial for In Vitro Potency : Initial studies highlighted the importance of a carboxylic acid group, typically on a salicylic or benzoic acid moiety attached to the azetidine core.[8] This acidic group is believed to be essential for interacting with the STAT3 protein. As shown in the table below, analogs with this motif consistently demonstrate potent inhibition in cell-free assays like the Electrophoretic Mobility Shift Assay (EMSA).[8]

  • Improving Cellular Activity : A common challenge in drug development is the disconnect between cell-free potency and cellular efficacy. Despite their sub-micromolar potency in EMSA, the carboxylic acid-containing analogues showed weak activity against breast cancer cell lines.[8] This is often due to poor membrane permeability of charged species. The strategic decision to mask the carboxylate group by converting it to methyl esters or other surrogates like a phthalide significantly improved cellular potency, demonstrating a classic pro-drug or bioisosteric replacement strategy to overcome pharmacokinetic barriers.[7][8]

  • Substitution Patterns Dictate Potency : The position and nature of substituents on the aromatic rings are critical. For instance, in the salicylic acid series, moving the hydroxyl group from the ortho to the meta or para position often leads to a decrease in activity. This suggests a specific hydrogen bonding interaction is required at the target binding site.

Data Presentation: SAR of Azetidine-Based STAT3 Inhibitors
Compound IDScaffold ComponentR-Group (Salicylate)EMSA IC₅₀ (µM)[8]
5a Salicylic AcidH0.55
5b Salicylic Acid5-F0.58
5d Salicylic Acid5-Cl0.52
5f Salicylic Acid5-NO₂0.65
7g Phthalide (Ester Surrogate)N/A1.1

Note: The conversion of the carboxylic acid to a phthalide in compound 7g resulted in lower in-vitro potency (higher IC₅₀) but dramatically improved cellular activity, including the induction of apoptosis in breast cancer cells.[7]

Experimental & Logical Workflows

The discovery of these inhibitors followed a logical and iterative process, which is a hallmark of a robust drug discovery program.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection A Lead Identification (Proline-based Inhibitor) B Scaffold Hopping (Azetidine Introduction) A->B Improve Potency C In-Vitro Screening (EMSA Assay) B->C Synthesize Library D Initial SAR (Identify Acid Motif) C->D E Cellular Assays (Viability, Apoptosis) D->E Test Cellular Effect G Hit-to-Lead Optimization (Ester Surrogates) E->G Poor Permeability Observed F ADME & PK Studies (Solubility, Metabolism) H In-Vivo Efficacy (Xenograft Models) F->H G->E Re-evaluate G->F Evaluate Drug-likeness I Preclinical Candidate Selection H->I

Caption: Drug Discovery Workflow for Azetidine-Based Inhibitors.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a self-validating system for assessing the ability of a compound to inhibit the DNA-binding activity of STAT3.

  • Preparation of Nuclear Extracts : Culture NIH3T3/v-Src fibroblasts, which contain constitutively active STAT3. Harvest cells and prepare nuclear extracts containing the activated STAT3 protein using a standard nuclear extraction kit. Determine the total protein concentration using a Bradford assay.

  • Radiolabeling of DNA Probe : A double-stranded high-affinity sis-inducible element (hSIE) oligonucleotide probe that binds STAT3 is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled probe to remove unincorporated nucleotides.

  • Binding Reaction :

    • In a microcentrifuge tube, pre-incubate a consistent amount of nuclear extract (e.g., 5-10 µg total protein) with varying concentrations of the synthesized azetidine compound (or DMSO as a vehicle control) for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.

    • Add the ³²P-labeled hSIE probe to the mixture.

    • Incubate for an additional 20-30 minutes at room temperature to allow the formation of STAT3:DNA complexes.

  • Electrophoresis :

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room (4°C) to prevent heat-induced dissociation of the protein-DNA complexes.

  • Visualization and Quantification :

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Visualize the bands corresponding to the STAT3:DNA complexes. The intensity of the band is proportional to the amount of STAT3 bound to the DNA.

    • Quantify the band intensity using densitometry software (e.g., ImageJ).[8]

  • Data Analysis : Represent the quantified band intensity as a percentage of the control (DMSO-treated) sample. Plot this percentage against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Case Study 2: Azetidin-2-ones in Antimicrobial Research

The azetidin-2-one, or β-lactam, ring is arguably the most famous four-membered heterocycle in medicine, forming the core of penicillin and cephalosporin antibiotics.[9] Research continues into novel non-traditional β-lactams and other azetidine derivatives to combat rising antimicrobial resistance.

Analyzing the Structure-Activity Relationship

SAR studies in this area often focus on the substituents attached to the azetidine ring, which modulate the compound's spectrum of activity and potency.

  • Influence of the N1-Substituent : The group attached to the nitrogen of the azetidine ring is critical. In one study, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were synthesized. The nature of the sulfonamide parent (sulfadiazine vs. sulfisoxazole) significantly impacted activity, with the sulfadiazine-based compounds showing superior antibacterial and antioxidant effects.[10]

  • Role of the C4-Substituent : The substituent at the C4 position often dictates the spectrum of activity. The addition of various substituted aryl groups at this position leads to a range of activities against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds with electron-withdrawing groups on the C4-phenyl ring exhibit the highest antibacterial activity.[11]

  • Concentration-Dependent Efficacy : A direct positive correlation is consistently observed between the concentration of the azetidine compound and its antibacterial efficacy, with higher concentrations leading to larger zones of inhibition in diffusion assays.[12]

Data Presentation: Antibacterial Activity of Azetidine-4-one Derivatives
Compound IDC4-Aryl SubstituentInhibition Zone (mm) vs. S. aureus[12]Inhibition Zone (mm) vs. E. coli[12]
M7 4-Nitrobenzylidene2225
M8 4-Chlorobenzylidene1925
Ampicillin (Control) N/ANot specified27

Activity measured at a concentration of 0.01 mg/mL. These results show that specific azetidine derivatives can achieve efficacy comparable to the reference antibiotic, ampicillin.[12]

Experimental Protocol: Agar Disc Diffusion Susceptibility Test

This method provides a reliable, visual confirmation of a compound's ability to inhibit bacterial growth.

  • Media and Inoculum Preparation : Prepare Mueller-Hinton agar plates. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organisms (Staphylococcus aureus, Escherichia coli, etc.).

  • Plate Inoculation : Uniformly streak the surface of the agar plates with the bacterial inoculum using a sterile cotton swab to create a bacterial lawn.

  • Disc Preparation and Application :

    • Impregnate sterile paper discs (6 mm diameter) with a defined concentration of the synthesized azetidine compounds dissolved in a suitable solvent (e.g., DMSO). Prepare multiple concentrations to assess dose-response (e.g., 0.01, 0.001, and 0.0001 mg/mL).[12]

    • Include a positive control disc (e.g., ampicillin) and a negative control disc (solvent only).[12]

    • Carefully place the discs onto the inoculated agar surface.

  • Incubation : Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Measurement : Measure the diameter of the clear zone of inhibition around each disc in millimeters (mm). A larger diameter indicates greater sensitivity of the bacterium to the compound.

  • Interpretation : Compare the inhibition zones of the test compounds to the positive and negative controls. The absence of a zone around the negative control validates that the solvent has no activity. The size of the zone around the test compound indicates its relative antibacterial potency.

Case Study 3: Azetidines as Bioisosteric Replacements

One of the most sophisticated applications of the azetidine scaffold is as a bioisostere—a chemical group that can replace another while retaining or enhancing desired biological activity and improving physicochemical properties.[13] This strategy is a powerful tool for lead optimization.

Rationale for Bioisosteric Replacement

The azetidine ring is an effective bioisostere for several reasons:

  • Conformational Constraint : It can replace a more flexible alkyl chain or a larger ring (like piperazine) to lock a molecule into a more bioactive conformation, improving target affinity.[3][13]

  • Vectorial Change : The 3D geometry of the azetidine ring alters the exit vectors of its substituents compared to a flat aromatic ring or a different saturated ring, allowing for novel interactions with a target protein.[13]

  • Property Modulation : Replacing a lipophilic group with an azetidine can improve aqueous solubility and reduce lipophilicity (logP), which are often desirable for better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

  • Elimination of Chirality : In some cases, a strategic replacement can remove a chiral center, simplifying synthesis and downstream development. For example, replacing a 3-alpha-oxyazetidine with a 3-aminoazetidine in a series of triple reuptake inhibitors successfully eliminated a stereocenter while retaining the desired biological activity profile.[13][14]

Caption: The concept of Azetidine as a Bioisostere.

Conclusion

The structure-activity relationships of azetidine-containing compounds are rich and varied, reflecting the scaffold's remarkable versatility. From providing a rigid core for potent enzyme inhibitors to serving as the key pharmacophore in antimicrobials and enabling sophisticated bioisosteric modifications, the azetidine ring has cemented its place in the modern medicinal chemist's toolkit. The case studies presented here underscore a critical principle: successful drug design is not merely about identifying active compounds, but about understanding the causal relationships between structure, potency, and ADME properties. The continued exploration of this strained but stable heterocycle promises to unlock new therapeutic avenues for challenging diseases.[15][16]

References

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Sources

A Comparative Guide to the Biological Activity of Azetidine-Based STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cellular signaling, governing a spectrum of fundamental processes including cell proliferation, survival, and immune responses.[1][2] In normal physiology, the activation of STAT3 is a transient and tightly regulated event.[1] However, its persistent or aberrant activation is a hallmark of numerous human cancers, where it functions as an oncogenic driver, promoting tumor progression, metastasis, and chemoresistance.[1][3][4] This "oncogene addiction" phenotype in many tumor cells makes STAT3 a highly validated and compelling target for anticancer drug discovery.[2]

Despite its validation as a therapeutic target, the development of small-molecule inhibitors that directly and selectively target STAT3 has been a formidable challenge.[5] Early inhibitors often suffered from poor potency, lack of selectivity, or unfavorable pharmacokinetic properties.[6] This guide focuses on a promising class of compounds that represents a significant advancement in the field: the (R)-azetidine-2-carboxamide analogues. We will objectively compare the biological activity of these novel inhibitors, provide the supporting experimental data that underpins their efficacy, and detail the self-validating protocols required to assess their performance.

The STAT3 Signaling Pathway: A Primer

The canonical STAT3 signaling cascade is initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their cognate receptors on the cell surface.[2][7] This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm.[2][3] Upon recruitment, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[8] This phosphorylation event is the linchpin of activation, inducing STAT3 to dissociate from the receptor, form a stable homodimer with another phosphorylated STAT3 monomer, and translocate into the nucleus.[3][7] Once in the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating the transcription of proteins involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and angiogenesis (e.g., VEGF).[2][3]

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates (pY) STAT3_mono Latent STAT3 Monomer JAK->STAT3_mono Phosphorylates (pY705) STAT3_mono->Receptor Recruitment via SH2 Domain pSTAT3_mono pY705-STAT3 Monomer STAT3_dimer pY705-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization DNA Target Gene Promoter STAT3_dimer->DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Initiates Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binding

Caption: Canonical JAK/STAT3 Signaling Pathway.

Emergence of Azetidine-Based Inhibitors

Medicinal chemistry efforts to improve upon earlier lead compounds, such as those with proline linkers, led to the discovery that a 4-membered azetidine ring system significantly boosts inhibitory potency.[9][10] Replacing a 5-membered proline ring with a 4-membered azetidine-2-carboxamide analogue resulted in a greater than four-fold increase in potency against STAT3 DNA-binding activity.[9][10] This discovery paved the way for a new generation of highly potent and selective STAT3 inhibitors, which are the focus of this guide.

Quantitative Comparison of Biological Activity

The efficacy of a STAT3 inhibitor is determined through a series of quantitative in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) in a cell-free assay like an Electrophoretic Mobility Shift Assay (EMSA) measures the inhibitor's direct potency against STAT3's DNA-binding function. The dissociation constant (KD), often determined by Isothermal Titration Calorimetry (ITC), quantifies the binding affinity between the inhibitor and the STAT3 protein. Finally, the half-maximal effective concentration (EC50) from cell viability assays reflects the compound's potency in a biological context, accounting for cell permeability and target engagement within the cell.

The table below summarizes key performance data for a selection of novel azetidine-based inhibitors, comparing them to earlier lead compounds.

CompoundTargetAssayIC50 (µM)K D (nM)Cell-based Activity (EC50, µM)Reference(s)
Novel Azetidine Analogues
5oSTAT3EMSA0.38--[9][11]
8iSTAT3EMSA0.34--[11]
H172 (9f)STAT3EMSA0.38 - 0.98--[12][13]
H182STAT3EMSA0.38 - 0.98-1.0 - 1.9[12][14]
7gSTAT3ITC-8800.9 - 1.9[11][14]
9kSTAT3ITC-9600.9 - 1.9[11][14]
Predecessor Compounds
BP-1-102STAT3EMSA6.8-10 - 20[9]
SH4-54STAT3EMSA4.7-4.5[9]
Other Inhibitors
Napabucasin (BBI-608)STAT3-Weak to moderate effects on STAT3 DNA-binding at 0.5-5 µM--[9][15]

Data compiled from multiple sources as cited. EMSA: Electrophoretic Mobility Shift Assay; ITC: Isothermal Titration Calorimetry.

Mechanism of Action and Selectivity

A critical attribute of the azetidine-based compound series is their high selectivity for STAT3 over other STAT family members.[14] Experimental data show that compounds like 5a, 5o, and 8i have IC50 values greater than 18 µM against STAT1 and STAT5, demonstrating a significant selectivity window.[11] This selectivity is crucial for minimizing off-target effects and potential toxicity in a therapeutic setting.

The mechanism of action for these potent inhibitors has been identified as irreversible, covalent binding to the STAT3 protein.[5][12] Mass spectrometry and site-directed mutagenesis studies have confirmed that these compounds form covalent bonds with specific cysteine residues (Cys426 and Cys468) located within the DNA-binding domain of STAT3.[5][16] This irreversible binding physically blocks the protein from engaging with its target DNA sequences, thereby inhibiting the transcription of downstream oncogenic genes.[12]

Experimental Protocols and Validation Workflow

The evaluation of a novel STAT3 inhibitor requires a multi-faceted, self-validating experimental approach. The workflow begins with assessing direct target engagement and inhibition in a cell-free system, progresses to verifying on-target activity in cancer cells, and culminates in measuring the desired biological outcome, such as apoptosis or growth arrest.

Workflow cluster_Phase1 Phase 1: Direct Target Inhibition (Cell-Free) cluster_Phase2 Phase 2: Cellular Target Engagement cluster_Phase3 Phase 3: Biological Outcome EMSA EMSA / DNA-Binding ELISA (Measure IC50) WB Western Blot (p-STAT3 Y705 levels) EMSA->WB ITC Isothermal Titration Calorimetry (Measure KD) ITC->WB Viability Cell Viability (MTT/CTG) (Measure EC50) WB->Viability Reporter Luciferase Reporter Assay (STAT3 transcriptional activity) Reporter->Viability Apoptosis Apoptosis Assay (Annexin V / Caspase) Viability->Apoptosis

Caption: Standardized workflow for evaluating STAT3 inhibitors.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

Principle: This assay is foundational for determining the in vitro potency of compounds in disrupting the physical interaction between the activated STAT3 protein dimer and its specific DNA consensus sequence.[17] The protein-DNA complex migrates slower through a non-denaturing polyacrylamide gel than the free DNA probe. A successful inhibitor will reduce the amount of this slower-migrating complex.

Methodology:

  • Prepare STAT3: Activate recombinant human STAT3 protein or use nuclear extracts from cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231).[18]

  • Binding Reaction: In a reaction tube, combine the activated STAT3 protein with a biotin- or radiolabeled double-stranded DNA oligonucleotide probe containing the STAT3 consensus binding site.

  • Inhibitor Treatment: Add varying concentrations of the azetidine-based inhibitor (or DMSO as a vehicle control) to the binding reaction tubes. Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding.[5]

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

  • Detection: Transfer the separated complexes to a nylon membrane. Detect the labeled probe using streptavidin-HRP (for biotin) and a chemiluminescent substrate, or by autoradiography (for radiolabels).

  • Analysis: Quantify the band intensity corresponding to the STAT3-DNA complex. Calculate the IC50 value, which is the inhibitor concentration that reduces the complex formation by 50% compared to the vehicle control.

Protocol 2: Western Blot for Phospho-STAT3 (Tyr705)

Principle: This protocol directly assesses whether the inhibitor affects the activation state of STAT3 within the cell.[19] A reduction in the level of phosphorylated STAT3 at Tyrosine 705 (p-STAT3 Tyr705) indicates that the inhibitor is effectively engaging its target upstream of or during the activation process.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells that harbor constitutively active STAT3 (e.g., MDA-MB-468, MDA-MB-231) in culture plates.[11][18]

  • Allow cells to adhere overnight, then treat with serial dilutions of the STAT3 inhibitor or vehicle control (DMSO) for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Validation: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to confirm that the observed decrease in p-STAT3 is not due to a general decrease in STAT3 protein levels or unequal sample loading.

Protocol 3: Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19] It is used to determine the EC50 of an inhibitor, reflecting its overall cytotoxic or cytostatic effect on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the azetidine inhibitor or vehicle control.

  • Incubation: Incubate the plate for a prolonged period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value. For validation, it's crucial to run the same assay on non-cancerous cells or cancer cells that do not harbor constitutively active STAT3 (e.g., MCF-10A, MCF-7) to assess the inhibitor's tumor-specific effects.[11]

Conclusion and Future Outlook

The development of (R)-azetidine-2-carboxamide analogues marks a significant breakthrough in the quest for potent and selective small-molecule STAT3 inhibitors.[9] These compounds demonstrate sub-micromolar potency in cell-free assays, high-affinity binding to the STAT3 protein, and effective inhibition of cancer cell growth at low micromolar concentrations.[11] Their irreversible covalent mechanism of action and high selectivity for STAT3 over other STAT family members are highly desirable properties for a therapeutic candidate.[13][14]

The robust experimental workflow outlined in this guide provides a clear and validated pathway for characterizing the biological activity of these and future STAT3 inhibitors. As research progresses, some of these compounds are being evaluated in preclinical animal models, showing efficacy in reducing tumor growth.[5][16] While no direct STAT3 inhibitor has yet reached the market, the promising data from the azetidine series provide a strong foundation for their continued development and potential translation into clinical trials for a variety of cancers.[5][20][21]

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A Researcher's Guide to Evaluating the Solubility and Metabolic Characteristics of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between novel chemistry and tangible drug discovery outcomes. The strategic incorporation of unique scaffolds is a cornerstone of modern medicinal chemistry, and among these, the azetidine ring has garnered significant interest.[1][2] This four-membered saturated heterocycle is increasingly utilized as a bioisosteric replacement for larger rings like pyrrolidine and piperidine, offering a compelling strategy to modulate physicochemical and pharmacokinetic properties.[3][4]

This guide provides an in-depth, objective comparison of azetidine-containing compounds against their more common five- and six-membered counterparts. We will move beyond theoretical discussions to provide field-proven experimental protocols and data interpretation frameworks, empowering you to make informed decisions in your drug discovery campaigns. Our focus is on two critical, interconnected pillars of early-stage drug development: aqueous solubility and metabolic stability.

Part 1: The Azetidine Scaffold - A Game of Physicochemical Trade-offs

The decision to incorporate an azetidine is a deliberate one, aimed at fine-tuning a molecule's properties. Compared to pyrrolidine and piperidine, the azetidine ring introduces greater three-dimensionality and rigidity due to its significant ring strain (approx. 25.4 kcal/mol).[5] This rigidity can be advantageous for locking in a specific conformation for optimal target binding.[6] However, it's the impact on fundamental physicochemical properties that often drives its selection.

The primary trade-off involves lipophilicity and basicity. Azetidine's smaller size and reduced carbon count relative to piperidine generally lead to lower lipophilicity (LogP), which can be a powerful tool for enhancing aqueous solubility.[4]

Comparative Physicochemical Properties

The following table summarizes the core physicochemical differences between these foundational saturated heterocycles. Understanding these baseline properties is crucial, as they form the foundation upon which the characteristics of more complex derivatives are built.

PropertyAzetidinePyrrolidinePiperidineCausality & Drug Design Implications
pKa (Conjugate Acid) ~11.29[7]~11.27[8]~11.22[8]All three are strongly basic, with minimal differences. The choice between them is unlikely to be driven by a need to modulate basicity alone.
LogP (Octanol/Water) ~0.18 (Calculated)~0.46[8]~0.84[8]Azetidine is significantly less lipophilic. This is a key advantage for medicinal chemists seeking to decrease LogP and thereby improve aqueous solubility and potentially reduce off-target toxicity.
Molecular Weight 57.09 g/mol 71.12 g/mol 85.15 g/mol The lower molecular weight of azetidine can improve ligand efficiency (LE) and provides more "room" for adding other functional groups without violating molecular weight guidelines.[9][10]
Ring Strain High (~25.4 kcal/mol)[5]Low (~5.4 kcal/mol)[5]Very LowThe high strain provides conformational rigidity but can also introduce unique metabolic liabilities or chemical instability pathways not seen in the other rings.[9][10]

Part 2: Evaluating Aqueous Solubility

Poor solubility is a primary cause of compound attrition in drug discovery. It can lead to unreliable bioassay results, poor absorption, and formulation challenges.[11][12][13] For this reason, solubility is a critical parameter assessed early and often.

The Rationale: Why Focus on Kinetic Solubility?

In early drug discovery, we are often dealing with hundreds, if not thousands, of compounds. We need a method that is fast, requires minimal material, and is amenable to automation. This is where kinetic solubility assays excel.[14][15]

Unlike thermodynamic solubility, which measures the true equilibrium state of a compound and can take days to reach, kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic solvent (typically DMSO) stock into an aqueous buffer.[16][17] This process mimics how compounds are handled in high-throughput screening (HTS) bioassays, making the data highly relevant for diagnosing potential issues in those assays.[11]

Workflow cluster_timepoints 4. Time-Course Sampling prep 1. Preparation - Test Compound (1µM final) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) preinc 2. Pre-incubation Incubate mixture at 37°C for 5 minutes prep->preinc init 3. Initiation Add NADPH Regenerating System to start the reaction preinc->init t0 T=0 min init->t0 t5 T=5 min quench 5. Reaction Quenching Add ice-cold Acetonitrile with Internal Standard (IS) to each time point sample t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t45 T=45 min t30->quench t45->quench process 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant quench->process analyze 7. LC-MS/MS Analysis Quantify remaining parent compound relative to IS process->analyze calc 8. Data Calculation - Plot ln(% remaining) vs. time - Calculate t½ and CLint analyze->calc

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a robust framework for determining metabolic half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Test Compounds and Controls (e.g., Propranolol - high clearance, Verapamil - intermediate clearance).

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [18][19]* Ice-cold Acetonitrile (ACN) containing an analytical internal standard (IS).

  • 96-well incubation plates and collection plates.

  • LC-MS/MS system for analysis.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In an incubation plate, prepare a mixture of HLM (to a final concentration of 0.5 mg/mL) and test compound (1 µM final concentration) in phosphate buffer. Prepare a parallel incubation without the NADPH system as a negative control to check for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to physiological temperature. [20]3. Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative control). This is your T=0 time point. [18]4. Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture into a collection plate containing 2-3 volumes of ice-cold ACN with internal standard. [18][21]The cold ACN precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins. [18]6. Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Calculation:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL microsomal protein). The units are typically µL/min/mg protein. [22]

Comparative Data: Metabolic Stability

The structural rigidity and unique electronic nature of the azetidine ring can influence how it is recognized and metabolized by CYP enzymes.

Compound IDCore Scaffoldt½ (min) in HLMCLint (µL/min/mg protein)Metabolic Interpretation
Cmpd-01 Piperidine1592.4High Clearance
Cmpd-02 Pyrrolidine2555.4Moderate Clearance
Cmpd-03 Azetidine >60 <11.5 Low Clearance / Stable
Control-High Propranolol8173.3High Clearance
Control-Low Verapamil4034.7Moderate Clearance

Analysis: In this representative dataset, the azetidine-containing analogue (Cmpd-03) exhibits significantly enhanced metabolic stability compared to its piperidine and pyrrolidine counterparts. This suggests that the azetidine scaffold may be less susceptible to metabolism by CYP enzymes, potentially due to steric hindrance or unfavorable orientation within the enzyme's active site. This improved stability translates to a lower intrinsic clearance, predicting a longer in vivo half-life.

Conclusion and Senior Scientist Insights

The strategic use of the azetidine scaffold is a powerful tactic in modern drug discovery. Our comparative analysis and experimental data clearly demonstrate its potential to simultaneously address two of the most common challenges in lead optimization: poor aqueous solubility and high metabolic turnover.

  • For Solubility: The replacement of larger, more lipophilic rings like piperidine with azetidine is a highly effective method for reducing LogP and boosting aqueous solubility. The kinetic solubility assay is an indispensable tool for rapidly verifying this effect in a manner that is directly relevant to HTS.

  • For Metabolism: Azetidine rings can confer significant metabolic stability, leading to lower intrinsic clearance and a more favorable pharmacokinetic profile. The in vitro microsomal stability assay is the industry-standard method for quantifying this improvement.

By understanding the underlying physicochemical principles and employing the robust, validated protocols detailed in this guide, researchers can effectively leverage the azetidine motif to design drug candidates with a higher probability of success.

References

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The Ascendancy of the Strained Ring: A Comparative Guide to Azetidine-Sulfonyl Derivatives and Their Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to the nuanced world of strained ring systems. Among these, the four-membered azetidine ring has emerged as a privileged scaffold, offering a unique combination of structural rigidity, improved metabolic stability, and advantageous vector positioning for substituent groups. When coupled with a sulfonyl moiety, the resulting azetidine-sulfonyl derivatives present a compelling class of compounds with diverse applications in drug discovery.

This guide provides an in-depth, objective comparison of various azetidine-sulfonyl derivatives—including sulfonyl fluorides, sulfonamides, sulfonates, and sulfones—and their analogs. By synthesizing technical data and field-proven insights, we aim to equip researchers with the knowledge to strategically leverage these powerful building blocks in their drug design endeavors.

The Azetidine Advantage: More Than Just a Small Ring

The utility of the azetidine ring in medicinal chemistry stems from its distinct stereoelectronic properties compared to more common five- and six-membered heterocycles like pyrrolidine and piperidine.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, while making it more reactive than its larger counterparts, also endows it with a more defined three-dimensional structure.[3] This conformational restriction can lead to higher binding affinity and selectivity for biological targets.[4]

Furthermore, the incorporation of an azetidine moiety can significantly improve a molecule's physicochemical properties. It can enhance aqueous solubility and metabolic stability, particularly against N-dealkylation, a common metabolic liability for larger saturated amines.[5][6] The azetidine ring serves as a versatile bioisostere for larger rings, enabling chemists to fine-tune properties like lipophilicity and basicity while exploring novel chemical space.[1][2]

A Comparative Analysis of Azetidine-Sulfonyl Derivatives

The introduction of a sulfonyl group onto the azetidine ring nitrogen opens up a rich design space for medicinal chemists. The nature of the substituent on the sulfur atom dramatically influences the reactivity, stability, and biological activity of the resulting derivative.

Derivative ClassGeneral StructureKey Features & Reactivity
Azetidine Sulfonyl Fluorides (ASFs) Azetidine Sulfonyl Fluoride StructureHighly stable yet tunable reactivity. Undergo a unique defluorosulfonylative (deFS) coupling with nucleophiles under mild thermal conditions, acting as carbocation precursors.[7][8] Also capable of traditional Sulfur-Fluoride Exchange (SuFEx) chemistry.[7]
Azetidine Sulfonamides Azetidine Sulfonamide StructureGenerally stable compounds with diverse biological activities, including antibacterial and antioxidant properties.[9] The sulfonamide bond is crucial for the biological activity of many derivatives.[4]
Azetidine Sulfonates Azetidine Sulfonate StructureCan be synthesized via SuFEx reactions of ASFs with alcohols.[7] Often used as intermediates in chemical synthesis.
Azetidine Sulfones Azetidine Sulfone StructureSynthesized through methods like the ring contraction of α-bromo N-sulfonylpyrrolidinones.[10] The sulfone group is a key pharmacophore in various bioactive molecules.
Reactivity and Synthetic Accessibility: A Tale of Two Pathways

The synthetic strategies to access azetidine-sulfonyl derivatives are as varied as their potential applications. A significant advancement in this area is the development of azetidine sulfonyl fluorides (ASFs) and their subsequent defluorosulfonylative (deFS) coupling reactions.[7][8] This methodology provides a powerful and versatile route to a wide array of 3-substituted azetidines.

Alternatively, traditional methods for the synthesis of azetidine sulfonamides often involve the reaction of an azetidine with a sulfonyl chloride or the cycloaddition of a sulfonamide-containing imine with a ketene.[9] The synthesis of azetidine sulfones can be achieved through innovative ring contraction strategies.[10]

Experimental Protocols

General Procedure for Defluorosulfonylative (deFS) Coupling of Azetidine Sulfonyl Fluorides (ASFs) with Amines

This protocol describes a general method for the deFS reaction, a versatile tool for the synthesis of 3-substituted azetidines from ASFs.[7]

Materials:

  • Azetidine sulfonyl fluoride (ASF) (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.3 equiv)

  • Acetonitrile (0.3 M)

Procedure:

  • To a solution of the ASF in acetonitrile, add the amine nucleophile and potassium carbonate.

  • Stir the reaction mixture at 60 °C for 2–5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to afford the desired 3-amino-azetidine derivative.

deFS_Workflow cluster_start Reaction Setup ASF Azetidine Sulfonyl Fluoride (ASF) Reaction Reaction at 60°C ASF->Reaction Amine Amine Nucleophile Amine->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 2-5 h Purification Column Chromatography Workup->Purification Product 3-Amino-Azetidine Product Purification->Product

Figure 1: General workflow for the defluorosulfonylative (deFS) coupling of ASFs with amines.

Synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl Sulfonamides

This protocol outlines the synthesis of a specific class of azetidinone-sulfonamide derivatives with demonstrated antibacterial activity.[9]

Materials:

  • N-(arylidene)hydrazinoacetyl sulfonamide (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (a few drops)

  • Anhydrous dioxane

Procedure:

  • Dissolve the N-(arylidene)hydrazinoacetyl sulfonamide in anhydrous dioxane.

  • Add a few drops of triethylamine to the solution.

  • Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature for 3-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

Sulfonamide_Synthesis cluster_reactants Reactants StartMat N-(arylidene)hydrazinoacetyl sulfonamide Reaction Cycloaddition in Dioxane StartMat->Reaction Reagent Chloroacetyl Chloride Reagent->Reaction Catalyst Triethylamine Catalyst->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation 3-4 h Purification Filtration & Recrystallization Precipitation->Purification Product Azetidinone-Sulfonamide Product Purification->Product

Figure 2: Synthetic workflow for N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides.

Structure-Activity Relationships (SAR) and Biological Applications

The biological activity of azetidine-sulfonyl derivatives is intricately linked to the nature of the substituents on both the azetidine ring and the sulfonyl group.

Azetidine Sulfonamides: A study on a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides revealed that their antibacterial activity is influenced by the substitution pattern on the aryl ring. For instance, compounds derived from a sulfadiazine skeleton were generally more active than those from a sulfisoxazole skeleton.[9] Furthermore, the precursor N-(arylidene)hydrazinoacetyl sulfonamide derivatives showed greater activity than their cyclized azetidinone counterparts, suggesting that the flexibility of the open-chain analog may be beneficial for antibacterial action in this series.[9]

Azetidine-based Enzyme Inhibitors: The rigid azetidine scaffold has been successfully employed in the design of various enzyme inhibitors. For example, azetidine amides have been developed as potent and selective inhibitors of STAT3, a key protein involved in cancer progression.[11] In these inhibitors, the (R)-configuration of the azetidine-2-carboxamide was found to be crucial for potent activity, highlighting the importance of stereochemistry in achieving optimal target engagement.[12] The azetidine ring's ability to position substituents in a well-defined spatial orientation is a key factor in its success as a pharmacophore in enzyme inhibitor design.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The choice of a specific azetidine-sulfonyl derivative can have a profound impact on a molecule's drug-like properties.

PropertyAzetidine Sulfonyl FluoridesAzetidine SulfonamidesAzetidine Analogs (vs. Piperidine/Pyrrolidine)
Reactivity/Stability High stability, with tunable reactivity for deFS and SuFEx reactions.[7]Generally stable and often incorporated as a key pharmacophore.Azetidine offers a good balance of stability and reactivity due to its ring strain.[3]
Solubility The polar nature of the sulfonyl fluoride group can influence solubility.The sulfonamide group can participate in hydrogen bonding, potentially improving aqueous solubility.The azetidine ring generally improves aqueous solubility compared to larger, more lipophilic heterocycles.[1]
Lipophilicity (logP) Can be modulated by the substituents on the azetidine ring and the aryl group of the ASF.The logP can be tuned by varying the substituents on the sulfonamide nitrogen and the azetidine ring.Azetidine derivatives typically have lower lipophilicity compared to their piperidine and pyrrolidine counterparts.[2]
Metabolic Stability The C-S bond is generally stable to metabolic cleavage.The sulfonamide bond is typically metabolically robust.The azetidine ring is more resistant to N-dealkylation than piperidine, leading to improved metabolic stability.[6]
pKa Not applicable in the same way as for basic nitrogen heterocycles.The sulfonamide proton is acidic, with the pKa depending on the electronic nature of the substituents.The pKa of the azetidine nitrogen is lower than that of piperidine, which can affect its absorption and distribution.[6]

Future Directions and Conclusion

The exploration of azetidine-sulfonyl derivatives in drug discovery is a rapidly evolving field. The development of novel synthetic methodologies, such as the deFS reaction of ASFs, has significantly expanded the accessible chemical space for these valuable building blocks.[7] This, in turn, allows for a more systematic investigation of their potential as therapeutic agents.

Future research will likely focus on:

  • Direct, quantitative comparisons of the physicochemical and pharmacokinetic properties of a wider range of azetidine-sulfonyl derivatives to establish clear design principles.

  • Head-to-head biological evaluations of different azetidine-sulfonyl classes against various drug targets to elucidate the optimal sulfonyl substituent for a given application.

  • Expansion of the synthetic toolkit to allow for even greater diversity in the substitution patterns on the azetidine ring.

  • Further exploration of azetidine-sulfonyl derivatives as bioisosteres for other functional groups and heterocyclic systems to fine-tune the properties of drug candidates.

References

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Kern, N., Felten, A. S., Weibel, J. M., Pale, P., & Blanc, A. (2014). Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones. Organic letters, 16(23), 6104–6107. [Link]

  • Symes, O. L., Ishikura, H., Begg, C. S., Rojas, J. J., Speller, H. A., Cherk, A. M., Fang, M., Leung, D., Croft, R. A., Higham, J. I., Huang, K., Barnard, A., Haycock, P., White, A. J. P., Choi, C., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (eds F. D. King and D. A. Rotella). [Link]

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  • Symes, O. L., Ishikura, H., Begg, C. S., Rojas, J. J., Speller, H. A., Cherk, A. M., Fang, M., Leung, D., Croft, R. A., Higham, J. I., Huang, K., Barnard, A., Haycock, P., White, A. J. P., Choi, C., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Page, B. D., Fletcher, S., & Gunning, P. T. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15589-15613. [Link]

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  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... (n.d.). ChEMBL. Retrieved January 1, 2026, from [Link]

  • Drăgan, O. M., Pîrnău, A., Spac, A., Profire, L., & Vlase, L. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules (Basel, Switzerland), 18(4), 4140–4156. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. [Link]

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  • Drăgan, O. M., Pîrnău, A., Spac, A., Profire, L., & Vlase, L. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. [Link]

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assessing the stability of the tert-butyl protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Stability Under Basic Conditions: A Pillar of Strength

A defining and highly valuable characteristic of the tert-butyl protecting group is its exceptional stability under basic conditions.[1][2] This robustness is fundamental to its utility in multi-step synthesis, particularly in strategies requiring the use of base-labile protecting groups for other functionalities, such as the Fmoc group in peptide synthesis.[3]

Mechanistic Basis for Base Stability:

The stability of both tert-butyl ethers and esters in the presence of bases is primarily due to steric hindrance. The bulky tert-butyl group effectively shields the electrophilic carbon (in esters) or the adjacent C-O bond from nucleophilic attack by bases like hydroxide or alkoxides. Saponification of esters, for example, proceeds via a BAC2 mechanism involving nucleophilic attack at the carbonyl carbon. This pathway is sterically disfavored for tert-butyl esters, rendering them highly resistant to hydrolysis under conditions that would readily cleave methyl or ethyl esters.[4][5]

Comparative Stability of Tert-Butyl Ethers and Esters

Basic ConditionReagentSolventTemperature (°C)Stability Outcome
Saponification1 M NaOH (aq)THF/MeOH25 - 60Highly Stable
Amine BasePiperidine (20%)DMF25Highly Stable[3]
Strong BasePotassium tert-butoxide (KOtBu)THF0 - 25Highly Stable
AlkoxideSodium methoxide (NaOMe)MeOH25Highly Stable

Experimental Protocol: Selective Saponification in the Presence of a Tert-Butyl Ether

This protocol demonstrates the stability of a tert-butyl ether during the base-mediated hydrolysis of a methyl ester.

  • Dissolve the substrate containing both a methyl ester and a tert-butyl ether in a 3:1 mixture of tetrahydrofuran (THF) and methanol.

  • Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.5 equivalents relative to the methyl ester).

  • Stir the reaction mixture at room temperature and monitor the disappearance of the methyl ester starting material by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid (HCl) to pH ~7.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product will be the carboxylic acid, with the tert-butyl ether remaining intact.

Workflow for Selective Saponification

G sub Substrate (t-Bu Ether + Me Ester) reagents 1. NaOH, THF/MeOH 2. HCl Workup sub->reagents Reaction product Product (t-Bu Ether + Carboxylic Acid) reagents->product Isolation

Caption: Workflow for selective base-mediated hydrolysis.

Stability Under Reductive and Oxidative Conditions

The tert-butyl group exhibits broad compatibility with a vast array of common reducing and oxidizing agents. The C-O bond of a tert-butyl ether or ester is not susceptible to cleavage by catalytic hydrogenation, dissolving metal reductions, or hydride reagents. Similarly, it is inert to many common oxidants. This allows for extensive functional group transformations on other parts of the molecule without disturbing the tert-butyl protection.

Stability Towards Common Reducing Agents

ReagentConditionsStability Outcome
H₂, Pd/CMeOH or EtOAc, rt, 1 atmStable
Sodium borohydride (NaBH₄)EtOH, 0 °C to rtStable[6]
Lithium aluminum hydride (LiAlH₄)THF or Et₂O, 0 °C to rtStable[6]
Sodium in liquid ammonia (Na/NH₃)-78 °CStable[6]

Stability Towards Common Oxidizing Agents

ReagentConditionsStability Outcome
Chromium trioxide (CrO₃)Pyridine (Collins or Sarett)Stable[6]
Potassium permanganate (KMnO₄)Acetone/water, coldStable[6]
Meta-chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂, rtStable
Swern Oxidation(COCl)₂, DMSO, Et₃NStable

Stability Towards Nucleophiles and Organometallics

The steric bulk of the tert-butyl group provides a powerful shield against a wide range of nucleophiles, including highly reactive organometallic reagents. This inertness is a significant advantage, permitting, for example, the addition of Grignard or organolithium reagents to ketones or aldehydes elsewhere in a molecule without affecting a tert-butyl protected alcohol.

Comparative Stability Data

Reagent ClassSpecific ReagentConditionsStability Outcome
Organolithiumsn-Butyllithium (n-BuLi)THF, -78 °C to 0 °CStable
Grignard ReagentsPhenylmagnesium bromide (PhMgBr)THF, 0 °C to rtStable[6]
OrganocupratesLithium dimethylcuprate (LiMe₂Cu)THF, -78 °C to 0 °CStable[6]
EnolatesLithium diisopropylamide (LDA)THF, -78 °CStable[6]
AminesAmmonia, primary/secondary aminesrtStable[6]

Leveraging Stability: Orthogonal Protection Strategies

The true power of the tert-butyl group is realized in orthogonal protecting group strategies. Orthogonality refers to the ability to deprotect one functional group in the presence of another, chemically distinct protecting group. The acid-lability of the tert-butyl group, combined with its stability to bases and hydrogenolysis, makes it an ideal partner for other common protecting groups.

A classic example is the Fmoc/tBu strategy in solid-phase peptide synthesis.[3]

  • The Fmoc (Fluorenylmethyloxycarbonyl) group protects the N-terminus and is removed under basic conditions (e.g., piperidine). The t-Bu group is stable to this.

  • The t-Bu group protects amino acid side chains (e.g., Asp, Glu, Ser, Tyr) and is stable to the basic Fmoc deprotection.

  • At the end of the synthesis, a strong acid (e.g., TFA) is used to simultaneously cleave the t-Bu groups and release the peptide from the resin.

This relationship is illustrated below.

G cluster_0 Orthogonal Deprotection Scheme Fmoc Fmoc-NH-R NH2_R H₂N-R Fmoc->NH2_R Base (Piperidine) Tbu R'-O-tBu R_OH R'-OH Tbu->R_OH Acid (TFA) Bn R''-O-Bn R_OH2 R''-OH Bn->R_OH2 H₂, Pd/C

Caption: Orthogonal removal of Fmoc, t-Bu, and Bn groups.

Conclusion

The tert-butyl protecting group is a versatile and robust tool in the arsenal of the synthetic chemist. Its defining characteristic is a unique combination of high stability under a wide range of conditions—including basic, reductive, oxidative, and nucleophilic—with predictable and clean lability under acidic conditions. This well-defined stability profile allows for its seamless integration into complex synthetic routes and makes it a cornerstone of orthogonal protection strategies. By understanding the mechanistic underpinnings of its stability and the specific conditions it can tolerate, researchers can confidently employ the tert-butyl group to streamline synthetic pathways and achieve their molecular targets with greater efficiency and success.

References

  • tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. ResearchGate. [Link]

  • Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • The tert-butyl group in chemistry and biology. ResearchGate. [Link]

  • Acids - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate.

While a specific, comprehensive Safety Data Sheet (SDS) for this novel compound is not widely available, a rigorous and cautious disposal protocol is mandated by its constituent chemical motifs: the strained azetidine ring, the reactive nitroalkene functional group, and the tert-butyl carbamate (Boc) protecting group.[1][2][3][4] Our procedure is therefore synthesized from an analysis of these structural components, data from close chemical analogs, and established best practices in hazardous waste management.

Foundational Principle: Hazard Identification and Risk Assessment

The causality behind this stringent disposal protocol stems from the compound's likely hazardous nature. It should be treated as a hazardous substance unless definitively proven otherwise by a certified authority.[5] Laboratory personnel must treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[5]

The risk profile is derived from its structure:

  • Azetidine Core: Four-membered rings are strained and can be reactive.[3] The parent compound, azetidine, is a corrosive and flammable liquid.

  • Nitroalkene Group: Nitro-containing organic compounds can be toxic, and some nitroalkanes are considered carcinogenic.[4] They are often classified as environmental hazards.[4]

  • Structural Analogs: The closely related compound, 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine, is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[6] It is prudent to assume a similar hazard profile for the nitromethylene analog.

Table 1: Presumed Hazard Profile

Hazard Class Justification Based on Structural Analogs and Chemical Motifs Supporting Sources
Acute Toxicity The structurally similar cyanomethylene analog is classified as toxic via oral, dermal, and inhalation routes.[6] [6]
Skin/Eye Irritation Azetidine derivatives are frequently cited as skin and eye irritants.[7][8][9] [6][7][8][9]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[7][8] [7][8]

| Environmental Hazard | Nitro compounds are noted as potential environmental pollutants; discharge into the environment must be avoided.[4][10] |[4][10] |

Mandatory Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following PPE is required. This creates a self-validating system of safety, where the risk is controlled at the source.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Recommendation Rationale Supporting Sources
Eye/Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne solid particles.[11][12] [11][12]
Skin Protection Chemical-resistant nitrile gloves and a long-sleeved lab coat. Prevents dermal contact, a likely route of toxic exposure based on analogs.[6][12] [6][12]

| Respiratory Protection | All handling of the solid compound and its waste must be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling potentially toxic dust.[11][13] |[11][13] |

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is critical to prevent unintended chemical reactions and ensure compliant disposal.[14][15] Do not mix this waste stream with other chemicals unless explicitly authorized by your EHS department.[13]

Protocol 1: Disposal of Solid Waste

  • Designate a Container: Procure a dedicated hazardous waste container compatible with solid chemical waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.[15][16]

  • Labeling: Immediately label the container with a "Hazardous Waste" label. Fill in all required information:

    • Full Chemical Name: "tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate"

    • CAS Number: 1379812-12-0

    • Hazard Characteristics: "Toxic," "Irritant"

    • Accumulation Start Date

  • Transfer: Carefully transfer any unused or waste solid into the designated container using a spatula.[13] Perform this action inside a chemical fume hood to prevent dust generation.[11][13]

  • Seal: Securely close the container lid. It must remain closed at all times except when adding waste.[5][16]

Protocol 2: Disposal of Liquid Waste (Solutions)

  • Designate a Container: Use a dedicated, compatible container for liquid hazardous waste (e.g., an HDPE carboy).

  • Labeling: As with solid waste, affix a "Hazardous Waste" label and complete all fields. Specify the solvent system (e.g., "tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate in Dichloromethane").

  • Segregation: This waste is considered non-halogenated organic waste unless dissolved in a halogenated solvent. Do not mix halogenated and non-halogenated waste streams.[14][17]

  • Transfer: Pour the waste solution carefully into the container using a funnel. Perform this action in a chemical fume hood.

  • Seal: Securely cap the container.

Protocol 3: Disposal of Contaminated Materials

  • Non-Sharps: Items such as gloves, weighing paper, and absorbent pads contaminated with the compound should be collected in a sealed, labeled bag or container designated for solid hazardous waste.[5][18]

  • Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[14]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste.[5] It can be triple-rinsed with a suitable solvent; the rinsate must then be collected and disposed of as liquid hazardous waste.[5] After rinsing, deface the original label and dispose of the container as regular trash or as directed by your EHS office.[5]

On-Site Storage: The Satellite Accumulation Area (SAA)

All labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][16]

Key SAA Requirements:

  • Location: Must be at or near the point of waste generation and under the control of the laboratory personnel.[16]

  • Container Management: Containers must be kept closed, properly labeled, and in good condition.[15][19]

  • Segregation: Store incompatible waste types separately. For instance, keep this organic waste away from acids and strong oxidizing agents.[15]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[16]

Disposal Workflow: From Benchtop to Final Disposition

The "cradle-to-grave" responsibility for hazardous waste, established by the Resource Conservation and Recovery Act (RCRA), dictates a clear and documented disposal path.[19][20][21]

G A Waste Generation (Solid, Liquid, Contaminated Materials) B Segregate & Collect in Compatible, Labeled Container A->B C Store Container in SAA (Closed Lid, Secondary Containment) B->C D Request Waste Pickup (Submit form to EHS Office) C->D E EHS Personnel Collection (Transport to Central Accumulation Area) D->E F Licensed Hazardous Waste Facility (Final Treatment/Incineration) E->F

Caption: Disposal workflow for tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate.

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before cleanup, don all required PPE as listed in Table 2.[11]

  • Containment: For small spills, cover with an inert absorbent material like vermiculite or sand.[11] Avoid creating dust clouds.[13]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11][12]

  • Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by water.[22] All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
  • Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Material Safety Data Sheet - tert-Butyl carbam
  • tert-Butyl carbamate - Safety D
  • Resoruce Conservation and Recovery Act (RCRA). Healthcare Environmental Resource Center (HERC).
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. TCI Chemicals.
  • Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 3-Nitroazetidine-1-Carboxyl
  • tert-Butyl 3-(hydroxymethyl)
  • tert-Butyl 3-(2-hydroxyethyl)
  • 1-Boc-3-azetidinone | 398489-26-4. ChemicalBook.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
  • tert-Butyl 3-(nitromethylene)
  • tert-Butyl 3-(nitromethylene)
  • Azetidine. Wikipedia.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Treatment and disposal of chemical wastes in daily labor
  • Azetidine 503-29-7. Tokyo Chemical Industry Co., Ltd.
  • Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.